(R)-2-Thienylglycine
Description
The exact mass of the compound (R)-2-Thienylglycine (H-Gly(thien-2-yl)-OH) is 157.01974964 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-2-Thienylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Thienylglycine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-2-thiophen-2-ylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMSKXASROPJNG-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315311 | |
| Record name | L-(2-Thienyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65058-23-3, 43189-45-3 | |
| Record name | L-(2-Thienyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65058-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Thienylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043189453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-Thienylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(2-Thienyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-thienylglycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-2-Thienylglycine: A Chiral Keystone for Advanced Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry, the demand for enantiomerically pure starting materials is paramount. The specific stereochemistry of a molecule is often the determining factor in its pharmacological efficacy and safety profile. Among the vast arsenal of chiral building blocks, non-proteinogenic amino acids have carved a significant niche, offering structural diversity and unique functionalities. This guide provides a comprehensive technical overview of (R)-2-Thienylglycine, a vital chiral intermediate whose thiophene moiety is a cornerstone in the synthesis of several blockbuster pharmaceuticals. As a senior application scientist, my objective is to not only present the fundamental properties of this compound but to also delve into the causality behind its synthetic routes and applications, providing a robust framework for its utilization in research and development.
Core Compound Identification and Physicochemical Properties
(R)-2-Thienylglycine is a non-proteinogenic α-amino acid characterized by a thiophene ring attached to the α-carbon. This structural feature imparts unique electronic and steric properties that are leveraged in drug design.
| Property | Value | Source(s) |
| CAS Number | 65058-23-3 | [1][2] |
| Molecular Formula | C₆H₇NO₂S | [1] |
| Molecular Weight | 157.19 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Synonyms | L-2-(2-Thienyl)glycine, (R)-2-Amino-2-(thiophen-2-yl)acetic acid | [1] |
| Storage Conditions | 0-8 °C | [1] |
The thiophene ring, a bioisostere of the phenyl ring, offers a distinct advantage in modulating a compound's pharmacokinetic and pharmacodynamic properties. Its inclusion can enhance metabolic stability and alter receptor binding affinities, making (R)-2-Thienylglycine a sought-after component in the synthesis of bioactive molecules.[1]
Synthesis of Enantiopure (R)-2-Thienylglycine: A Tale of Two Strategies
The industrial-scale production of enantiomerically pure (R)-2-Thienylglycine predominantly relies on two robust strategies: enzymatic kinetic resolution of a racemic mixture and asymmetric synthesis. The choice between these pathways is often dictated by factors such as cost, scalability, and desired enantiomeric excess.
Strategy 1: Enzymatic Kinetic Resolution of N-Acetyl-DL-2-Thienylglycine
This classical and highly effective method leverages the stereospecificity of enzymes to separate a racemic mixture. The underlying principle is the differential rate of reaction of an enzyme with the two enantiomers.
Causality of Experimental Choices: The decision to use an N-acetylated substrate is crucial. The acetyl group serves as a handle for the enzyme, in this case, an acylase, which specifically cleaves the acetyl group from the L-enantiomer, leaving the D-enantiomer (in this context, the (R)-enantiomer) untouched. This enzymatic specificity is the cornerstone of the resolution. The subsequent separation is straightforward due to the differing solubilities of the free amino acid and its acetylated counterpart in aqueous and organic media.
Experimental Protocol: Enzymatic Resolution
-
N-Acetylation of DL-2-Thienylglycine:
-
Suspend DL-2-Thienylglycine in glacial acetic acid.
-
Add acetic anhydride dropwise while maintaining the temperature below 40°C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Quench the reaction with ice water to precipitate N-Acetyl-DL-2-Thienylglycine.
-
Filter, wash with cold water, and dry the product.
-
-
Enzymatic Hydrolysis:
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0).
-
Dissolve N-Acetyl-DL-2-Thienylglycine in the buffered solution.
-
Add a suitable acylase (e.g., from Aspergillus oryzae).
-
Incubate the mixture at an optimal temperature (typically 30-40°C) with gentle agitation.
-
Monitor the reaction progress by chiral HPLC.
-
-
Separation and Isolation:
-
Once the reaction reaches approximately 50% conversion, acidify the mixture with HCl to pH ~2.
-
This protonates the newly formed (S)-2-Thienylglycine, making it water-soluble.
-
Extract the unreacted N-Acetyl-(R)-2-Thienylglycine with an organic solvent (e.g., ethyl acetate).
-
Isolate the N-Acetyl-(R)-2-Thienylglycine from the organic phase.
-
Hydrolyze the N-Acetyl-(R)-2-Thienylglycine under acidic conditions (e.g., refluxing with HCl) to yield the final (R)-2-Thienylglycine.
-
Caption: Workflow for the enzymatic resolution of DL-2-Thienylglycine.
Strategy 2: Asymmetric Strecker Synthesis
The Strecker synthesis is a powerful method for producing α-amino acids. By employing a chiral auxiliary, this reaction can be guided to produce a single enantiomer preferentially.
Causality of Experimental Choices: This approach builds the chiral center from an achiral precursor (2-thiophenecarboxaldehyde). The key to enantioselectivity lies in the use of a chiral amine, such as (R)-phenylglycine amide. This auxiliary forms a chiral imine intermediate. The subsequent nucleophilic attack by cyanide occurs preferentially from one face of the imine, dictated by steric hindrance and electronic effects of the chiral auxiliary. This diastereoselective addition sets the stereochemistry of the final product. The reaction is often accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates, driving the equilibrium towards the formation of that isomer and resulting in high diastereomeric excess.
Caption: Logical flow of the asymmetric Strecker synthesis.
Applications in Drug Development: A Chiral Scaffold for Antiplatelet Agents
(R)-2-Thienylglycine and its derivatives are instrumental in the synthesis of several key pharmaceuticals, most notably in the class of P2Y12 inhibitors, which are crucial in the management of thrombotic diseases.
Clopidogrel Synthesis
Clopidogrel, an antiplatelet agent, requires the (S)-enantiomer of a related phenylglycine derivative. However, the synthetic strategies often involve intermediates where a thienyl group is present. For example, a common route involves the reaction of (+)-α-amino-2-chloro phenyl acetic acid methyl ester with a thienylethyl derivative. The principles of stereoselective synthesis and resolution are central to obtaining the desired enantiomer of Clopidogrel.
Ticagrelor Synthesis
Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist. While the final molecule is more complex, synthetic routes often employ chiral building blocks that can be derived from or are analogous to chiral amino acids like (R)-2-Thienylglycine. The cyclopentane core of Ticagrelor is often functionalized with a chiral amine, and the principles of asymmetric synthesis are paramount in establishing the correct stereochemistry.
The importance of chirality in these drugs is absolute. For instance, in the case of clopidogrel, only the (S)-enantiomer is pharmacologically active. The (R)-enantiomer is inactive and could potentially contribute to side effects. Therefore, the use of enantiopure starting materials like (R)-2-Thienylglycine or its analogs is not just a matter of efficiency but a critical aspect of drug safety and efficacy.
Broader Applications
Beyond its role in antiplatelet drugs, (R)-2-Thienylglycine is a versatile building block in other areas of research and development:
-
Peptide Synthesis: The incorporation of unnatural amino acids like (R)-2-Thienylglycine into peptides can enhance their proteolytic stability and receptor binding affinity. Its Fmoc- and Boc-protected derivatives are commercially available for use in solid-phase peptide synthesis.
-
Neuroscience: It is studied for its potential as a neurotransmitter modulator, which could lead to advancements in treating neurological disorders.[1]
-
Agrochemicals: The compound is being investigated for its potential in developing environmentally friendly pesticides.[1]
Safety and Handling
As with any chemical reagent, proper handling of (R)-2-Thienylglycine is essential.
-
Hazard Identification: While specific toxicity data for the unenriched (R)-isomer is not extensively documented in readily available safety data sheets, related compounds are generally considered to be of low acute toxicity. However, any fine chemical powder can be an irritant upon inhalation or contact with skin and eyes.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn. If handling large quantities or if there is a risk of dust generation, a respirator may be necessary.
-
Handling and Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 0-8°C.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(R)-2-Thienylglycine stands as a testament to the power of chiral chemistry in modern drug development. Its unique structural features and the robust synthetic methods available for its enantioselective preparation have made it an indispensable tool for medicinal chemists. From the intricate pathways of asymmetric synthesis to its pivotal role in life-saving antiplatelet therapies, this seemingly simple molecule exemplifies the profound impact of chirality on biological function. As research continues to push the boundaries of pharmaceutical science, the demand for versatile and enantiopure building blocks like (R)-2-Thienylglycine is set to grow, further cementing its place as a key player in the synthesis of next-generation therapeutics.
References
A Comprehensive Spectroscopic Guide to (R)-2-Thienylglycine for Pharmaceutical and Chemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (R)-2-Thienylglycine
(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a vital chiral intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its thiophene moiety and specific stereochemistry are critical for the biological activity of the final drug products. Therefore, rigorous spectroscopic analysis is paramount to confirm its identity, purity, and stereochemical integrity throughout the drug development process. This guide delves into the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing a comprehensive dataset and interpretative framework.
The molecular structure of (R)-2-Thienylglycine is presented below.
Caption: Molecular Structure of (R)-2-Thienylglycine
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a chiral molecule like (R)-2-Thienylglycine, NMR is also crucial for assessing enantiomeric purity, often with the aid of chiral solvating agents or derivatizing agents.[1][2][3][4]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
Table 1: ¹H NMR Spectroscopic Data for (R)-2-Thienylglycine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 - 7.0 | m | 3H | Thienyl aromatic protons |
| ~4.5 | s | 1H | α-proton (methine) |
| Broad | s | 3H | -NH₃⁺ and -COOH protons (exchangeable) |
Note: Chemical shifts can vary depending on the solvent and concentration.
Interpretation and Causality:
-
Thienyl Protons (δ ~7.4 - 7.0 ppm): The protons on the thiophene ring appear in the aromatic region. Their complex multiplicity (m) arises from spin-spin coupling between the adjacent ring protons.
-
α-Proton (δ ~4.5 ppm): The single proton attached to the chiral center (α-carbon) typically appears as a singlet (s) in the absence of adjacent protons. Its downfield shift is due to the deshielding effects of the adjacent amino and carboxyl groups, as well as the thiophene ring.
-
Exchangeable Protons: The protons of the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups are acidic and can exchange with deuterated solvents, often resulting in a broad signal or no observable signal at all.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for (R)-2-Thienylglycine
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | Carboxylic acid carbon (-COOH) |
| ~135-140 | Quaternary thienyl carbon (C-α) |
| ~125-130 | Thienyl carbons (CH) |
| ~55-60 | α-carbon (methine) |
Note: Chemical shifts can vary depending on the solvent and concentration.
Interpretation and Causality:
-
Carboxylic Acid Carbon (δ ~170-175 ppm): The carbonyl carbon of the carboxylic acid group is highly deshielded and appears significantly downfield.
-
Thienyl Carbons (δ ~125-140 ppm): The carbon atoms of the aromatic thiophene ring resonate in this region. The carbon directly attached to the chiral center is typically the most downfield of the ring carbons.
-
α-Carbon (δ ~55-60 ppm): The chiral carbon atom is deshielded by the electron-withdrawing amino and carboxyl groups, causing it to appear in this mid-field region.
Section 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[5][6] The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.[7]
Table 3: Key IR Absorption Bands for (R)-2-Thienylglycine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H stretch (carboxylic acid) and N-H stretch (amine) |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2900 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium-Weak | C=C stretch (aromatic ring) |
| ~1580 | Medium | N-H bend (amine) |
Interpretation and Causality:
-
O-H and N-H Stretching (3400-2500 cm⁻¹): The broad absorption in this region is characteristic of the hydrogen-bonded O-H group of the carboxylic acid and the N-H bonds of the amino group.
-
C-H Stretching (~3100 and ~2900 cm⁻¹): The absorptions slightly above 3000 cm⁻¹ are indicative of the C-H bonds in the aromatic thiophene ring, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bond at the chiral center.
-
C=O Stretching (~1700 cm⁻¹): The strong, sharp peak in this region is a hallmark of the carbonyl group in the carboxylic acid.
-
C=C Stretching (~1600, ~1470 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the thiophene ring.
-
N-H Bending (~1580 cm⁻¹): This band corresponds to the bending vibration of the N-H bonds in the amino group.
Section 3: Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions.[8] It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[9][10][11]
Table 4: Mass Spectrometry Data for (R)-2-Thienylglycine
| m/z | Interpretation |
| 157.02 | Molecular Ion [M]⁺ (Exact Mass: 157.0197) |
| 112 | [M - COOH]⁺ (Loss of carboxylic acid group) |
| 84 | [Thienyl-CH]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.
Interpretation and Causality:
-
Molecular Ion (m/z 157.02): The peak corresponding to the molecular weight of (R)-2-Thienylglycine (C₆H₇NO₂S) confirms the elemental composition of the molecule.[12]
-
Key Fragments: The fragmentation pattern provides structural clues. The loss of the carboxylic acid group (mass 45) is a common fragmentation pathway for amino acids, leading to the fragment at m/z 112. Further fragmentation can lead to the stable thienyl-containing cation at m/z 84.
Section 4: Experimental Protocols
Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible spectroscopic data. The following are generalized procedures that reflect best practices in the field and are consistent with Good Laboratory Practice (GLP) guidelines.[13][14][15][16]
NMR Spectroscopy Protocol
Caption: NMR Spectroscopy Workflow
IR Spectroscopy Protocol (ATR Method)
Caption: IR Spectroscopy (ATR) Workflow
Mass Spectrometry Protocol (ESI Method)
Caption: Mass Spectrometry (ESI) Workflow
Conclusion
The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the characterization of (R)-2-Thienylglycine. A thorough understanding and application of these techniques are essential for ensuring the quality, purity, and structural integrity of this important pharmaceutical intermediate. By integrating data from NMR, IR, and MS, researchers and drug development professionals can confidently verify the identity and stereochemistry of (R)-2-Thienylglycine, a critical step in the development of safe and effective medicines.
References
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Google Vertex AI Search.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008).
- Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
- Enantiomeric Purity. (2021). Chemistry LibreTexts.
- FT-IR spectra of amino acids studied in the present work.
- Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. (2023). Organic Chemistry | OpenStax.
- NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Form
- Infrared Spectroscopy of Amino Acid Side Chains. (2016).
- Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022).
- Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
- Characterization of Crystal Chirality in Amino Acids Using Low-Frequency Raman Spectroscopy. (2017). PubMed.
- Characterization of Crystal Chirality in Amino Acids Using Low-Frequency Raman Spectroscopy. (2017). Bar-Ilan University.
- Application of Mass Spectrometry on Small Molecule Analysis. (2022). TIGP.
- Quantifying Small Molecules by Mass Spectrometry.
- Mass Spectrometry analysis of Small molecules. (2013). SlideShare.
- Characterization of Crystal Chirality in Amino Acids Using Low-Frequency Raman Spectroscopy. (2017).
- Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evalu
- FTIR Analysis of Protein Structure. University of Wisconsin-Eau Claire.
- 1H NMR (in CDCl3). The Royal Society of Chemistry.
- A Comparative Guide to the Spectroscopic Characterization of Chiral Amino Alcohols: (1S,2R)-1-Aminoindan-2-ol and. Benchchem.
- Chirality Detection by Raman Spectroscopy: The Case of Enantioselective Interactions between Amino Acids and Polymer-Modified Chiral Silica. (2020).
- Fmoc-DL-(2-thienyl)glycine | 211682-11-0. Benchchem.
- (R)-2-Thienylglycine | C6H7NO2S | CID 736058. PubChem - NIH.
- Understanding Good Laboratory Practices (GLP): A Comprehensive Guide. (2024). JAF Consulting.
- Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). LCGC.
- Good Laboratory Practice (GLP), Guidelines for the Acquisition and Processing of Electronic Raw Data in a GLP Environment. (2025).
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210).
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123).
- Fmoc-(R)-2-thienylglycine | 208259-66-9. J&K Scientific.
- A Guide to Good Laboratory Practice (GLP). (2025). SafetyCulture.
- How Do Good Laboratory Practices Ensure Data Integrity?. (2025). Chemistry For Everyone.
- Table of Characteristic IR Absorptions. Millersville University.
- Fmoc-(R)-2-thienylglycine. Chem-Impex.
- 2-Phenylglycine | C8H9NO2 | CID 3866. PubChem.
- (R)-(-)-2-Phenylglycine. NIST WebBook.
- Glycine. NIST WebBook.
- NMR Spectroscopy – 1H NMR Chemical Shifts.
- FT-IR spectra of (a) glycine monomer and (b) poly-glycine polymer.
- (R)-(-)-2-Phenylglycine. NIST WebBook.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 5. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. (R)-2-Thienylglycine | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. jafconsulting.com [jafconsulting.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. safetyculture.com [safetyculture.com]
- 16. youtube.com [youtube.com]
The Genesis of a Crucial Chiral Building Block: An In-Depth Technical Guide to the Discovery and History of 2-Thienylglycine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Significance of a Heterocyclic Amino Acid
In the vast landscape of organic chemistry and pharmaceutical development, certain molecules, while not household names, form the bedrock of life-saving therapeutics. 2-Thienylglycine, a non-proteinogenic α-amino acid, is one such unassuming yet pivotal molecule. Its incorporation into the side chains of semi-synthetic β-lactam antibiotics, most notably cephalexin, has cemented its importance in medicinal chemistry. This technical guide delves into the discovery and historical evolution of the synthetic routes to 2-thienylglycine, providing a comprehensive overview for researchers and professionals in the field. We will explore the foundational classical methods, the drive for stereochemical purity, and the emergence of modern enzymatic and asymmetric syntheses, offering insights into the causality behind experimental choices and the elegant solutions developed to overcome synthetic challenges.
A Historical Perspective: From the Discovery of Thiophene to the Dawn of Amino Acid Synthesis
The story of 2-thienylglycine synthesis is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, Victor Meyer, while demonstrating the indophenin reaction, serendipitously discovered thiophene as an impurity in benzene derived from coal tar. This discovery opened up a new chapter in heterocyclic chemistry and provided the foundational starting materials for a plethora of new compounds, including the aldehyde precursor to 2-thienylglycine, 2-thenaldehyde.
The latter half of the 19th century and the early 20th century witnessed the birth of two seminal methods for the synthesis of α-amino acids, which would become the classical routes for producing racemic 2-thienylglycine.
The Strecker Synthesis: A Timeless Three-Component Reaction
First reported by Adolph Strecker in 1850, the Strecker synthesis is a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide.[1] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding α-amino acid. The versatility and simplicity of this method made it a cornerstone of amino acid synthesis for over a century.
The application of the Strecker synthesis to 2-thenaldehyde provides a direct route to racemic 2-thienylglycine. The reaction is typically carried out using ammonium chloride and sodium or potassium cyanide.
Experimental Protocol: Strecker Synthesis of Racemic 2-Thienylglycine
-
Reaction Setup: In a well-ventilated fume hood, a solution of 2-thenaldehyde in a suitable solvent (e.g., methanol or ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: An aqueous solution of ammonium chloride (NH₄Cl) is added, followed by the careful, portion-wise addition of sodium cyanide (NaCN) or potassium cyanide (KCN). Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction should be performed in a fume hood to avoid inhalation of hydrogen cyanide gas, which may be generated.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating for several hours to facilitate the formation of the α-aminonitrile intermediate.
-
Hydrolysis: The α-aminonitrile is then hydrolyzed to the amino acid. This is typically achieved by heating the reaction mixture with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Work-up and Isolation: After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of 2-thienylglycine (around pH 6) to precipitate the product. The crude 2-thienylglycine is then collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization.
Caption: The Strecker synthesis of 2-thienylglycine from 2-thenaldehyde.
The Bucherer-Bergs Hydantoin Synthesis: A Versatile Alternative
Developed independently by Hans Theodor Bucherer and Hermann Bergs in the early 20th century, the Bucherer-Bergs reaction provides an alternative route to α-amino acids via a hydantoin intermediate.[2][3] This multicomponent reaction involves the treatment of an aldehyde or ketone with ammonium carbonate and an alkali metal cyanide.[4] The resulting 5-substituted hydantoin can then be hydrolyzed to the desired amino acid.
This method offers several advantages, including the use of more stable and less hazardous reagents compared to the direct use of hydrogen cyanide.
Experimental Protocol: Bucherer-Bergs Synthesis of Racemic 2-Thienylglycine
-
Reaction Setup: 2-Thenaldehyde, ammonium carbonate, and sodium cyanide are combined in a suitable solvent, typically a mixture of ethanol and water, in a pressure-resistant vessel.
-
Reaction Conditions: The mixture is heated to a temperature between 60-100 °C for several hours. The reaction is often carried out in a sealed vessel to maintain a pressure of carbon dioxide and ammonia, which drives the reaction forward.
-
Formation of Hydantoin: Upon cooling, the 5-(2-thienyl)hydantoin intermediate often precipitates from the reaction mixture and can be isolated by filtration.
-
Hydrolysis: The isolated hydantoin is then hydrolyzed to 2-thienylglycine by heating with a strong base, such as sodium hydroxide or barium hydroxide solution.
-
Work-up and Isolation: After hydrolysis, the reaction mixture is acidified to the isoelectric point of 2-thienylglycine to precipitate the product. The product is collected, washed, and dried in a similar manner to the Strecker synthesis.
Caption: The Bucherer-Bergs synthesis of 2-thienylglycine via a hydantoin intermediate.
The Quest for Chirality: Asymmetric Synthesis and Enzymatic Resolution
The therapeutic efficacy of many pharmaceuticals, including β-lactam antibiotics, is often confined to a single enantiomer. For instance, the D-(-)-enantiomer of 2-thienylglycine is the required building block for the synthesis of cephalexin. Consequently, the production of racemic 2-thienylglycine through classical methods presented a significant challenge: the need for efficient and scalable methods for resolving the racemate or, ideally, for synthesizing the desired enantiomer directly.
Enzymatic Resolution: Harnessing Nature's Catalysts
One of the earliest and most effective methods for obtaining enantiomerically pure amino acids was through enzymatic resolution. This technique exploits the high stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture, allowing for the separation of the two.
For 2-thienylglycine, various enzymatic resolution strategies have been developed. A common approach involves the use of acylases to selectively hydrolyze the N-acyl derivative of one enantiomer.
Experimental Protocol: Enzymatic Resolution of Racemic N-Acetyl-2-Thienylglycine
-
Substrate Preparation: Racemic 2-thienylglycine is first converted to its N-acetyl derivative by reacting it with acetic anhydride.
-
Enzymatic Hydrolysis: The racemic N-acetyl-2-thienylglycine is dissolved in a buffered aqueous solution, and an acylase enzyme (e.g., from Aspergillus oryzae) is added. The enzyme selectively hydrolyzes the N-acetyl group of the L-(+)-enantiomer, leaving the D-(-)-N-acetyl-2-thienylglycine unreacted.
-
Separation: The resulting mixture contains the free L-(+)-2-thienylglycine and the unreacted D-(-)-N-acetyl-2-thienylglycine. These can be separated based on their different solubility properties or by other chromatographic techniques.
-
Hydrolysis of the D-enantiomer: The isolated D-(-)-N-acetyl-2-thienylglycine is then chemically hydrolyzed (e.g., by heating with acid) to afford the desired D-(-)-2-thienylglycine.
Caption: Workflow for the enzymatic resolution of racemic 2-thienylglycine.
Asymmetric Synthesis: The Modern Frontier
While enzymatic resolution is a powerful technique, the ideal synthetic strategy is to produce the desired enantiomer directly, avoiding the need for a resolution step and the associated loss of 50% of the material. This has led to the development of various asymmetric syntheses of 2-thienylglycine. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
Modern approaches include asymmetric Strecker reactions using chiral ammonia equivalents or phase-transfer catalysts, and biocatalytic methods employing engineered enzymes to directly produce the desired enantiomer from simple starting materials.
Industrial Significance and Future Outlook
The industrial production of D-(-)-2-thienylglycine is a prime example of the successful application of chemical and biochemical principles to meet the demands of the pharmaceutical industry. The synthesis of cephalexin and other related antibiotics relies on a steady and cost-effective supply of this chiral building block.
The evolution of 2-thienylglycine synthesis from classical racemic methods to highly efficient asymmetric and enzymatic processes reflects the broader trends in organic synthesis: a continuous drive for greater efficiency, selectivity, and sustainability. Future developments in this field are likely to focus on the discovery of novel and more robust enzymes through directed evolution and protein engineering, as well as the development of new catalytic asymmetric methods that operate under milder conditions with higher turnover numbers.
Conclusion
The journey of 2-thienylglycine synthesis, from its conceptual beginnings in the era of classical organic chemistry to its current state of sophisticated asymmetric and enzymatic production, is a testament to the ingenuity of chemists and biochemists. This in-depth technical guide has provided a historical and practical overview of the key synthetic methodologies, highlighting the critical interplay between fundamental chemical discoveries and their application in the development of essential medicines. For researchers and professionals in the field, a thorough understanding of this history and the underlying chemical principles is invaluable for tackling current and future challenges in the synthesis of complex, chiral molecules.
References
-
Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850 , 75 (1), 27–45. [Link]
-
Bucherer, H. T.; Fischbeck, H. T. Über die Bildung von Hydantoinen aus Aldehyden und Ketonen. Journal für Praktische Chemie1934 , 140 (1-4), 69-89. [Link]
-
Crowe, B. F.; Nord, F. F. Enzymatic resolution of racemic beta-2-thienylalanine. Archives of Biochemistry1950 , 25 (2), 460. [Link]
-
Bergs, H. Verfahren zur Darstellung von α-Amino-α-carbonsäuren. German Patent 566094, 1929. [Link]
-
Ware, E. The Chemistry of the Hydantoins. Chemical Reviews1950 , 46 (3), 403–470. [Link]
Sources
- 1. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
- 2. US6080875A - Method for preparing 2-thienylethylamine derivatives - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
The Role of (R)-2-Thienylglycine as a Chiral Building Block in Modern Pharmaceutical Synthesis
An In-depth Technical Guide
Abstract
Chiral building blocks are the foundational elements in the synthesis of stereochemically pure pharmaceuticals, directly influencing drug efficacy, safety, and pharmacokinetic profiles.[1][2] Among these, non-proteinogenic amino acids have emerged as exceptionally versatile synthons. This guide provides a detailed technical overview of (R)-2-thienylglycine, a pivotal chiral building block. We will explore its fundamental properties, state-of-the-art synthesis methodologies, and its critical role in the industrial-scale production of blockbuster antithrombotic agents. Through detailed mechanistic explanations, validated experimental protocols, and process logic diagrams, this document serves as a comprehensive resource for professionals engaged in medicinal chemistry and process development.
The Imperative of Chirality in Drug Design
The biological systems targeted by pharmaceuticals—such as enzymes and receptors—are inherently chiral, composed of L-amino acids and D-sugars. This stereospecificity dictates that enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological properties.[1] For instance, the celebrated Parkinson's treatment, (S)-Levodopa, is highly active, while its (R)-enantiomer shows significantly lower efficacy.[1]
Recognizing this, regulatory bodies like the U.S. FDA mandate that drug sponsors rigorously evaluate the specific enantiomer intended for marketing, justifying the chiral control strategy.[1] The use of pre-synthesized, enantiomerically pure building blocks provides the most direct and reliable method to construct complex chiral molecules, accelerating development timelines and ensuring stereochemical fidelity in the final Active Pharmaceutical Ingredient (API).[1][2] (R)-2-thienylglycine stands out as a premier example of such a building block, valued for its unique heterocyclic structure and its utility in constructing high-value therapeutics.[3]
Physicochemical & Structural Properties of (R)-2-Thienylglycine
(R)-2-Thienylglycine is a non-proteinogenic amino acid characterized by a thiophene ring attached to the alpha-carbon. This imparts unique electronic and steric properties that are leveraged in drug design.
Molecular Structure
The structure combines a carboxylic acid, an amine, and a thiophene ring at a single chiral center.
Caption: Structure of (R)-2-Thienylglycine.
Data Summary Table
The key physical and chemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-2-thiophen-2-ylacetic acid | [4] |
| Synonyms | L-2-(2-Thienyl)glycine, (R)-2-Amino-2-(thiophen-2-yl)acetic acid | [3][4] |
| CAS Number | 65058-23-3 | [3] |
| Molecular Formula | C₆H₇NO₂S | [3][4] |
| Molecular Weight | 157.19 g/mol | [3][4] |
| Appearance | White to off-white powder | [3] |
| Purity | ≥ 98% (typical commercial grade) | [3] |
| Storage | Store at 0-8 °C | [3] |
Synthesis Methodologies: Accessing Enantiopure (R)-2-Thienylglycine
The efficient production of enantiomerically pure (R)-2-thienylglycine is paramount. While classical resolution of racemates is a viable method, modern chemoenzymatic approaches are increasingly favored for their high selectivity, milder reaction conditions, and improved sustainability.[5][6]
Workflow: From Achiral Precursors to API
The overall strategy involves creating the chiral center and then incorporating the building block into a more complex scaffold to yield the final drug substance.
Caption: General workflow for API synthesis using a chiral building block.
Chemoenzymatic Synthesis
Enzymatic kinetic resolution is a powerful technique. It utilizes an enzyme that selectively reacts with only one enantiomer of a racemic mixture, allowing for the separation of the unreacted, desired enantiomer.
Example Process: Lipase-Catalyzed Resolution
-
Esterification: The racemic 2-thienylglycine is first converted to its methyl or ethyl ester. This is a standard chemical step to prepare the substrate for the enzyme.
-
Enzymatic Hydrolysis: The racemic ester is subjected to hydrolysis using a stereoselective lipase (e.g., Candida antarctica lipase B). The enzyme preferentially hydrolyzes the (S)-ester back to the (S)-acid.
-
Separation: The reaction mixture now contains the desired (R)-ester and the (S)-acid. These can be easily separated based on their different chemical properties (e.g., via acid-base extraction).
-
Hydrolysis: The isolated (R)-ester is then chemically hydrolyzed to yield the final, high-purity (R)-2-thienylglycine.
Causality Behind This Method: The success of this process hinges on the high stereoselectivity of the enzyme, which creates a significant difference in the reaction rates between the two enantiomers. This enzymatic step is the cornerstone of the entire chiral purification, offering a greener and often more efficient alternative to traditional resolution with chiral resolving agents.[7]
Core Application: Synthesis of Thienopyridine Antiplatelet Agents
(R)-2-thienylglycine and its close structural analog, (R)-phenylglycine, are indispensable in the synthesis of the thienopyridine class of P2Y₁₂ receptor antagonists, which are critical for managing acute coronary syndromes.[8][9]
Case Study: Synthesis of Clopidogrel (Plavix®)
Clopidogrel is a prodrug that requires metabolic activation to inhibit platelet aggregation.[8] Its synthesis is a landmark achievement in pharmaceutical process chemistry. While multiple routes exist, a convergent approach involving the coupling of a chiral amine with a thiophene side-chain is common. The chirality is introduced via an enantiopure α-amino acid derivative.
Synthetic Pathway Overview
A widely adopted strategy involves the reaction of methyl (+)-α-amino-(2-chlorophenyl)acetate (the chiral building block, often resolved using tartaric acid) with a reactive thiophene derivative, followed by cyclization.[10][11]
Caption: Key coupling and cyclization steps in Clopidogrel synthesis.
Detailed Protocol: Nucleophilic Substitution for Intermediate Synthesis
This step is critical as it forms the C-N bond that links the two key fragments of the molecule. The choice of reagents and conditions is optimized to maximize yield and prevent racemization of the sensitive chiral center.[12]
Objective: To synthesize methyl (R)-2-((2-(thiophen-2-yl)ethyl)amino)-2-(2-chlorophenyl)acetate.
Materials:
-
Methyl (R)-2-amino-2-(2-chlorophenyl)acetate hydrochloride (1.0 eq)
-
2-(Thiophen-2-yl)ethyl p-toluenesulfonate (1.1 eq)
-
Dipotassium hydrogen phosphate (K₂HPO₄) (3.0 eq)
-
Toluene (solvent)
Procedure:
-
Vessel Preparation: Charge a clean, dry, nitrogen-purged reactor with toluene.
-
Reagent Addition: Add methyl (R)-2-amino-2-(2-chlorophenyl)acetate HCl and K₂HPO₄ to the reactor. Stir the suspension.
-
Side-Chain Addition: Add the 2-(thiophen-2-yl)ethyl p-toluenesulfonate to the mixture.
-
Reaction: Heat the reaction mixture to 80-85 °C and maintain for approximately 3-5 hours, monitoring for completion by HPLC.
-
**Scientific Rationale: The use of a non-polar solvent like toluene and an inorganic base (K₂HPO₄) is crucial. The base neutralizes the HCl salt of the amine starting material and the toluenesulfonic acid byproduct, driving the reaction forward. The elevated temperature is required to achieve a practical reaction rate for the Sₙ2 substitution. Using K₂HPO₄ as the base is a field-proven choice that minimizes side reactions and is easily removed during workup.[10]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Add water and stir. Separate the organic layer.
-
Wash the organic layer with brine to remove residual inorganic salts.
-
Concentrate the organic layer under reduced pressure to yield the crude product as an oil.
-
-
Purification: The crude oil can be used directly in the next cyclization step or purified by column chromatography if required for analytical purposes.
Self-Validation: The success of this protocol is validated by HPLC analysis, which should show >95% conversion of the starting material and, critically, retention of enantiomeric purity (>99% e.e.). ¹H NMR spectroscopy will confirm the structure of the coupled product.
Role in Prasugrel and Ticagrelor
Like Clopidogrel, both Prasugrel and Ticagrelor are potent antiplatelet agents that target the P2Y₁₂ receptor.[9][13][14] Their syntheses also rely on chiral building blocks to establish the correct stereochemistry essential for their activity. The core synthetic strategies often involve similar principles: the coupling of a heterocyclic amine with a chiral side chain, where a derivative of (R)-2-thienylglycine or a related amino acid serves as the source of chirality.
Future Perspectives
The significance of (R)-2-thienylglycine and related chiral synthons is poised to grow. Future research will likely focus on:
-
Novel Applications: Incorporating the thienylglycine motif into new classes of drugs beyond antiplatelet agents, exploring its potential in neuroscience and oncology.[3][15]
-
Greener Synthesis: Development of continuous flow processes and novel biocatalysts to produce (R)-2-thienylglycine with even greater efficiency and a smaller environmental footprint.
-
Advanced Derivatives: The synthesis of novel derivatives of (R)-2-thienylglycine to be used as building blocks for peptide-based drugs and functional materials.[16]
References
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-426. [Link]
-
Bray, A. M. (2004). Synthesis of chiral building blocks for use in drug discovery. PubMed. [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]
-
Clopidogrel bisulfate Synthesis Route. Pharmaceutical Synthesis Database. [Link]
-
New Process For Preparation Of Clopidogrel. Quick Company. [Link]
-
Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. [Link]
-
Vlugt, T. J., et al. (2009). Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel. University of Groningen. [Link]
-
Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate. Patsnap Eureka. [Link]
-
(R)-2-Thienylglycine. PubChem, NIH. [Link]
-
Li, Y., et al. (2018). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 23(11), 2990. [Link]
-
(S)-2-Thienylglycine. PubChem, NIH. [Link]
-
(R)-(-)-2-Phenylglycine. NIST WebBook. [Link]
-
Storey, R. F. (2012). Development and clinical use of prasugrel and ticagrelor. Current Pharmaceutical Design, 18(33), 5136-5148. [Link]
-
2-Phenylglycine. PubChem, NIH. [Link]
-
Wang, Z., et al. (2025). Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin. Beilstein Journal of Organic Chemistry, 21, 2637–2644. [Link]
-
Goldman, B., et al. (2022). Merging enzymatic and synthetic chemistry with computational synthesis planning. Communications Chemistry, 5(1), 167. [Link]
-
Wu, S., et al. (2021). An Update: Enzymatic Synthesis for Industrial Applications. Advanced Synthesis & Catalysis, 363(1), 39-56. [Link]
-
Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). ResearchGate. [Link]
-
Jeong, H. S., et al. (2017). Comparison of Ticagrelor Versus Prasugrel for Inflammation, Vascular Function, and Circulating Endothelial Progenitor Cells in Diabetic Patients... JACC: Cardiovascular Interventions, 10(16), 1646-1658. [Link]
-
Lhermusier, T., et al. (2021). Ticagrelor or prasugrel versus clopidogrel in patients undergoing percutaneous coronary intervention for chronic coronary syndromes. EuroIntervention, 17(1), e58-e66. [Link]
- CN105998026A - Ticagrelor pharmaceutical composition and preparing method thereof.
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (R)-2-Thienylglycine | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BJOC - Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin [beilstein-journals.org]
- 6. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Merging enzymatic and synthetic chemistry with computational synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and clinical use of prasugrel and ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pure.rug.nl [pure.rug.nl]
- 12. Synthesis of clopidogrel intermediate (S)-2-(2-thiopheneethylamino)-(2-chlorophenyl)-methyl acetate - Eureka | Patsnap [eureka.patsnap.com]
- 13. Comparison of Ticagrelor Versus Prasugrel for Inflammation, Vascular Function, and Circulating Endothelial Progenitor Cells in Diabetic Patients With Non-ST-Segment Elevation Acute Coronary Syndrome Requiring Coronary Stenting: A Prospective, Randomized, Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ticagrelor or prasugrel versus clopidogrel in patients undergoing percutaneous coronary intervention for chronic coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. chemimpex.com [chemimpex.com]
(R)-2-Thienylglycine: A Technical Guide to Investigating its Potential as a Neurotransmitter Modulator
Abstract
(R)-2-Thienylglycine, a non-proteinogenic amino acid, presents a compelling scaffold for the development of novel therapeutics targeting neurological and psychiatric disorders. Its structural resemblance to the endogenous neurotransmitter glycine, combined with the unique electronic properties imparted by the thiophene moiety, suggests a high probability of interaction with key players in central nervous system (CNS) signaling. This technical guide outlines a comprehensive, multi-tiered research framework to rigorously evaluate the potential of (R)-2-Thienylglycine as a neurotransmitter modulator. We will delve into the core hypothesis of its mechanism of action, followed by detailed, field-proven experimental protocols for its validation, from initial target engagement to in vivo behavioral assessment. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this intriguing molecule.
Introduction: The Therapeutic Rationale for (R)-2-Thienylglycine
The landscape of drug discovery for CNS disorders is continually evolving, with a pressing need for novel chemical entities that can precisely modulate neurotransmitter systems implicated in conditions such as anxiety, depression, and chronic pain.[1][2][3] (R)-2-Thienylglycine emerges as a promising candidate due to its inherent structural analogy to glycine, a critical neurotransmitter with a dual role in the CNS.[4] Glycine acts as the primary inhibitory neurotransmitter in the spinal cord and brainstem and also functions as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are pivotal for excitatory neurotransmission.[5][6]
The incorporation of a thiophene ring in place of a proton in glycine is a key structural modification. This bioisosteric replacement can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic distribution. These changes may lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles compared to the endogenous ligand.
Our central hypothesis is that (R)-2-Thienylglycine modulates neurotransmission primarily through one or more of the following mechanisms:
-
Direct interaction with glycine receptors (GlyRs): Acting as an agonist, antagonist, or allosteric modulator at strychnine-sensitive inhibitory glycine receptors.
-
Modulation of NMDA receptor function: Interacting with the glycine co-agonist site (the GlycineB site) on the NMDA receptor complex.[5]
-
Inhibition of glycine transporters (GlyT1 and/or GlyT2): Blocking the reuptake of synaptic glycine, thereby potentiating both inhibitory glycinergic transmission and NMDA receptor function.[7][8]
This guide will provide the experimental framework to systematically investigate each of these potential mechanisms.
Foundational In Vitro Characterization: Target Engagement and Functional Activity
The initial phase of investigation focuses on establishing direct interaction of (R)-2-Thienylglycine with its putative molecular targets and quantifying its functional effects.
Radioligand Binding Assays: Quantifying Target Affinity
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[9][10][11] These assays are crucial for establishing whether (R)-2-Thienylglycine directly interacts with glycine receptors and the glycine binding site on the NMDA receptor.
Table 1: Radioligand Binding Assay Parameters
| Target | Radioligand | Tissue/Cell Source | Non-specific Ligand | Key Parameters to Determine |
| Inhibitory Glycine Receptor | [³H]Strychnine | Rat spinal cord membranes | Glycine (1 mM) | Kᵢ of (R)-2-Thienylglycine |
| NMDA Receptor Glycine Site | [³H]Glycine | Rat cortical membranes | Glycine (1 mM) | Kᵢ of (R)-2-Thienylglycine |
-
Membrane Preparation: Homogenize rat spinal cord or cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellets multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of (R)-2-Thienylglycine (or unlabeled glycine for the standard curve).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC₅₀ value, from which the Kᵢ value can be calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: The choice of [³H]Strychnine allows for the specific labeling of the inhibitory glycine receptor, as strychnine is a well-characterized antagonist of this receptor. For the NMDA receptor glycine site, [³H]Glycine is used in cortical membranes where these receptors are highly expressed.[12] Washing the membranes is critical to remove any endogenous glycine that would otherwise compete with the radioligand and the test compound.
Neurotransmitter Transporter Uptake Assays: Assessing Inhibition of Glycine Reuptake
To investigate the hypothesis that (R)-2-Thienylglycine modulates synaptic glycine levels, its effect on the two main glycine transporters, GlyT1 and GlyT2, must be evaluated.[7] This can be achieved using in vitro transporter uptake assays in cell lines stably expressing the human transporters.[13][14][15]
Table 2: Glycine Transporter Uptake Assay Parameters
| Target | Cell Line | Substrate | Positive Control Inhibitor | Key Parameter to Determine |
| GlyT1 | HEK293 cells expressing hGlyT1 | [³H]Glycine or a fluorescent substrate | Sarcosine | IC₅₀ of (R)-2-Thienylglycine |
| GlyT2 | HEK293 cells expressing hGlyT2 | [³H]Glycine or a fluorescent substrate | A known selective GlyT2 inhibitor | IC₅₀ of (R)-2-Thienylglycine |
-
Cell Culture: Plate HEK293 cells stably expressing either hGlyT1 or hGlyT2 in 96-well plates and grow to confluence.
-
Assay Initiation: Wash the cells with a sodium-containing buffer. Pre-incubate the cells with varying concentrations of (R)-2-Thienylglycine or a known inhibitor.
-
Substrate Addition: Add [³H]Glycine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Termination of Uptake: Rapidly aspirate the assay solution and wash the cells with ice-cold buffer to stop the transport process.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of (R)-2-Thienylglycine by plotting the percentage of inhibition of glycine uptake against the log concentration of the compound.
Causality Behind Experimental Choices: The use of stably transfected cell lines provides a clean and reproducible system to study the specific activity of each transporter subtype in isolation. The short incubation time is crucial to measure the initial rate of transport and minimize the influence of substrate metabolism or efflux.
Electrophysiology: Elucidating the Functional Consequences of Target Interaction
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the functional effects of a compound on ion channels and receptors.[16][17] This method will be employed to determine whether (R)-2-Thienylglycine acts as an agonist, antagonist, or allosteric modulator at glycine and NMDA receptors.
-
Cell Preparation: Use primary cultured neurons (e.g., spinal cord or hippocampal neurons) or cell lines expressing the receptor of interest (e.g., HEK293 cells expressing GlyR α1 or NMDA NR1/NR2A subunits).
-
Recording Setup: Place the cells on the stage of an inverted microscope. Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.
-
Drug Application: Perfuse the cells with an extracellular solution containing known concentrations of the agonist (glycine for GlyRs; glutamate and glycine for NMDA receptors) in the presence and absence of varying concentrations of (R)-2-Thienylglycine.
-
Data Acquisition and Analysis: Record the resulting ionic currents using a patch-clamp amplifier. Analyze the changes in current amplitude, kinetics, and voltage-dependence to characterize the modulatory effects of (R)-2-Thienylglycine.
Causality Behind Experimental Choices: Primary neurons provide a more physiologically relevant system, but transfected cell lines offer better control over the specific receptor subtypes being studied. The use of a range of agonist and test compound concentrations allows for the construction of dose-response curves to determine potency and efficacy.
In Vivo Evaluation: From Brain Penetrance to Behavioral Outcomes
Following robust in vitro characterization, the investigation proceeds to in vivo models to assess the pharmacokinetic properties and behavioral effects of (R)-2-Thienylglycine.
Pharmacokinetics and Blood-Brain Barrier Penetration
A critical prerequisite for a CNS-active drug is its ability to cross the blood-brain barrier (BBB).[18][19] The brain penetration of (R)-2-Thienylglycine can be assessed in rodents.
Figure 1: Workflow for assessing in vivo pharmacokinetics and brain penetration.
To facilitate these studies, especially for quantitative whole-body autoradiography or PET imaging, the synthesis of a radiolabeled version of (R)-2-Thienylglycine (e.g., with ¹¹C or ¹⁸F) would be highly advantageous.[20][21][22][23][24]
Rodent Behavioral Models: Assessing Anxiolytic and Antidepressant-like Effects
Based on the hypothesized modulation of inhibitory and excitatory neurotransmission, (R)-2-Thienylglycine may possess anxiolytic or antidepressant properties. Standard rodent behavioral models can be used to test these potential effects.[1][2][25][26]
Table 3: Rodent Behavioral Models for Anxiety and Depression
| Disorder | Behavioral Model | Principle | Measured Parameters |
| Anxiety | Elevated Plus Maze | Based on the rodent's aversion to open, elevated spaces. | Time spent in open arms, number of entries into open arms. |
| Anxiety | Marble Burying Test | Neophobic and anxiety-related digging behavior. | Number of marbles buried. |
| Depression | Forced Swim Test | Measures behavioral despair in an inescapable situation. | Immobility time. |
| Depression | Chronic Social Defeat Stress | Induces depression-like phenotypes through repeated social stress. | Social interaction time, sucrose preference. |
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer (R)-2-Thienylglycine or vehicle at a predetermined time before the test.
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the animal's movement using a video tracking system.
-
Analysis: Quantify the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Causality Behind Experimental Choices: The elevated plus maze is a widely validated and sensitive test for screening anxiolytic compounds. The use of a video tracking system ensures unbiased and accurate data collection.
Synthesis of Findings and Future Directions
The experimental framework outlined in this guide provides a systematic approach to characterizing the potential of (R)-2-Thienylglycine as a neurotransmitter modulator. The data generated from these studies will allow for a comprehensive understanding of its mechanism of action, potency, and in vivo efficacy.
Figure 2: Logical flow of the proposed research plan.
Positive findings from this research program would warrant further investigation, including lead optimization to improve potency and selectivity, and more extensive preclinical safety and toxicology studies. The unique structure of (R)-2-Thienylglycine offers a promising starting point for the development of a new generation of CNS therapeutics.
References
-
Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. Retrieved from [Link]
- Griebel, G., & Holmes, A. (2013). 100 years of rodent models of anxiety: a historical overview and perspective. Neuroscience & Biobehavioral Reviews, 37(8), 1415-1440.
- Cryan, J. F., & Slattery, D. A. (2007). Animal models of depression: an overview. Current protocols in neuroscience, Chapter 8, Unit-8.10.
-
Ace Therapeutics. (n.d.). Anxiety Animal Models. Retrieved from [Link]
- Hulme, E. C. (1990). Receptor-ligand interactions: a practical approach. IRL press.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
- Lezak, K. R., Missig, G., & Carlezon Jr, W. A. (2017). Behavioral methods to study anxiety in rodents. Dialogues in clinical neuroscience, 19(2), 181.
- Pilar-Cuéllar, F., et al. (2016). Radioligand Binding Detection of Receptors in Brain Membranes. In Neurochemical and radiopharmaceutical techniques for the study of the central nervous system (pp. 1-13). Humana Press, New York, NY.
- Yamamura, H. I., Enna, S. J., & Kuhar, M. J. (Eds.). (2009). Methods in neurotransmitter receptor analysis. Raven Press.
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
- Miller, C., & Ranganathan, R. (1998). Patch clamping. Current opinion in chemical biology, 2(4), 403-407.
- Aubé, J., & Knaus, E. E. (2000). The glial and the neuronal glycine transporters differ in their reactivity to sulfhydryl reagents. Journal of Biological Chemistry, 275(11), 7741-7746.
-
BioIVT. (n.d.). NET Transporter Assay. Retrieved from [Link]
- Hussein, O. K., et al. (2019). Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose. Frontiers in molecular neuroscience, 12, 289.
- Hussein, O. K., et al. (2019). Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose. Frontiers in molecular neuroscience, 12, 289.
- Gao, M., et al. (2015). Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein. Molecules, 20(4), 5846-5861.
-
protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved from [Link]
- Kariolis, M. S., et al. (2020). A TfR-binding cystine-dense peptide promotes blood-brain barrier penetration of bioactive molecules. Journal of Controlled Release, 327, 735-746.
- Breitinger, H. G., & Breitinger, U. (2020). Electrophysiological Signature of Homomeric and Heteromeric Glycine Receptor Channels. Frontiers in molecular neuroscience, 13, 61.
- Danysz, W., & Parsons, A. C. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological reviews, 50(4), 597-664.
- MDPI. (2023). Breaking Barriers: Exploring Neurotransmitters through In Vivo vs. In Vitro Rivalry. Biosensors, 13(7), 743.
- Raiteri, L., et al. (2014). Advances in understanding the functions of native GlyT1 and GlyT2 neuronal glycine transporters.
- Ishida, M., et al. (1995). Novel agonists for metabotropic glutamate receptors: trans-and cis-2-(2-carboxy-3-methoxymethylcyclopropyl) glycine (trans-and cis-MCG-I). Neuropharmacology, 34(8), 887-895.
- Zhang, X., et al. (2016). Transporter assays as useful in vitro tools in drug discovery and development. Expert opinion on drug discovery, 11(1), 51-64.
- Johnson, J. W., & Ascher, P. (1992). Modulation of NMDA receptor responsiveness by neurotransmitters, drugs and chemical modification. Current opinion in neurobiology, 2(3), 282-287.
- Wätzig, H., & Degenhardt, M. (2000). Synthesis, radiolabeling, and biological evaluation of...(R)-and (S)-2-amino-5-[(18) F] fluoro-2-methylpentanoic acid ((R)-, (S)-[(18) F] FAMPe) as potential positron emission tomography tracers for brain tumors. Journal of medicinal chemistry, 43(23), 4441-4452.
- Laquerriere, A., et al. (2015). Synthesis, Radiolabeling, and Biological Evaluation of (R)-and (S)-2-Amino-5-[(18) F] fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18) F] FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors. Journal of medicinal chemistry, 58(9), 3817-3829.
-
Amanote Research. (n.d.). (PDF) Synthesis, Radiolabeling and Initial in Vivo. Retrieved from [Link]
- Zeilhofer, H. U., et al. (2012). Glycine receptors and glycine transporters: targets for novel analgesics?. Naunyn-Schmiedeberg's archives of pharmacology, 385(4), 333-340.
- Priestley, T., et al. (1995). Developmental changes in NMDA receptor glycine affinity and ifenprodil sensitivity reveal three distinct populations of NMDA receptors in individual rat cortical neurons. Journal of Neuroscience, 15(10), 6548-6558.
-
PubChem. (n.d.). (R)-2-Thienylglycine. Retrieved from [Link]
- Zafra, F., et al. (2001). Functional 'glial' GLYT1 glycine transporters expressed in neurons. European Journal of Neuroscience, 14(12), 1987-1996.
- Little, Z., Grover, L. M., & Teyler, T. J. (1995). Metabotropic glutamate receptor antagonist,(R, S)-alpha-methyl-4-carboxyphenyglycine, blocks two distinct forms of long-term potentiation in area CA1 of rat hippocampus. Neuroscience letters, 201(1), 73-76.
- Kussius, C. L., & Popescu, G. K. (2009). Glycine-dependent activation of NMDA receptors. The Journal of general physiology, 133(4), 395-411.
-
ResearchGate. (n.d.). Zn 2 inhibits glycine transport by GLYT1 and has no effect on GLYT2.... Retrieved from [Link]
- MDPI. (2021). Molecular Basis for Modulation of Metabotropic Glutamate Receptors and Their Drug Actions by Extracellular Ca 2+. International journal of molecular sciences, 22(16), 8892.
-
NeuRA Library. (2021). Glutamate receptor modulators. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and in vitro/in vivo pharmacological evaluation of [11C]-ThioABP, a novel radiotracer for imaging mGluR5 with PET. Retrieved from [Link]
- Hollmann, M., et al. (1989). A family of glutamate receptor genes: evidence for the formation of heteromultimeric receptors with distinct channel properties. Neuron, 2(2), 927-936.
-
Koenig, A. (2022). NMDA receptor modulation as a novel therapeutic mechanism in Huntington's disease. Retrieved from [Link]
- Snell, L. D., & Johnson, K. M. (1989). Glycine binding to rat cortex and spinal cord: binding characteristics and pharmacology reveal distinct populations of sites. Journal of neurochemistry, 52(4), 1166-1174.
- Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972.
- Barnard, E. A. (1998). Understanding neurotransmitter receptors: molecular biology-based strategies. Trends in pharmacological sciences, 19(4), 141-148.
- Abdrakhmanova, G. R., et al. (2014). Pharmacokinetics and brain penetration of LF-3-88,(2-[5-[5-(2 (S)-azetidinylmethoxyl)-3-pyridyl]-3-isoxazolyl] ethanol, a selective α4β2-nAChR partial agonist and promising antidepressant. Xenobiotica, 44(10), 915-921.
- Triller, A., et al. (1990). The inhibitory neuronal glycine receptor. Trends in neurosciences, 13(11), 437-441.
- Saraiva, C., et al. (2016). Current chemical, biological, and physiological views in the development of successful brain-targeted pharmaceutics. Journal of controlled release, 233, 45-57.
Sources
- 1. criver.com [criver.com]
- 2. Rodent tests of depression and anxiety: Construct validity and translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 4. (R)-2-Thienylglycine | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Modulation of NMDA receptors by glycine--introduction to some basic aspects and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional 'glial' GLYT1 glycine transporters expressed in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand Binding Assays | Semantic Scholar [semanticscholar.org]
- 12. Glycine binding to rat cortex and spinal cord: binding characteristics and pharmacology reveal distinct populations of sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 15. bioivt.com [bioivt.com]
- 16. Zinc Modulation of Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole Cell Patch Clamp Protocol [protocols.io]
- 18. Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Radiosynthesis and in Vivo Evaluation of Two PET Radioligands for Imaging α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, Radiolabeling, and Biological Evaluation of (R)- and (S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic Acid ((R)-, (S)-[(18)F]FAMPe) as Potential Positron Emission Tomography Tracers for Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. (PDF) Synthesis, Radiolabeling and Initial in Vivo [research.amanote.com]
- 24. researchgate.net [researchgate.net]
- 25. Anxiety Animal Models - Ace Therapeutics [acetherapeutics.com]
- 26. researchgate.net [researchgate.net]
The Architect's Guide to Unnatural Amino Acids: From Concept to Chiral Synthesis
Sources
- 1. Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. communities.springernature.com [communities.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
Introduction to enantioselective synthesis of amino acids
An In-Depth Technical Guide to the Enantioselective Synthesis of Amino Acids
Abstract
Chiral α-amino acids are fundamental to life and serve as indispensable building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1] Beyond the 20 proteinogenic amino acids, non-natural or "tailor-made" amino acids are crucial components in modern drug design, offering the ability to fine-tune the pharmacological properties of peptides and small-molecule drugs.[2] Consequently, the development of robust and efficient methods for their stereocontrolled preparation is a paramount objective in modern organic synthesis.[3][4] This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of amino acids, moving from classical approaches to state-of-the-art catalytic methodologies. We will delve into the mechanistic underpinnings, practical applications, and detailed protocols for chiral auxiliary-mediated methods, catalytic asymmetric synthesis—including hydrogenation, alkylation, and Strecker reactions—and biocatalytic transformations. This document is intended for researchers, scientists, and drug development professionals seeking both a conceptual understanding and practical field-proven insights into this critical area of synthetic chemistry.
The Imperative of Chirality: Why Enantioselective Synthesis Matters
The biological activity of molecules is intrinsically linked to their three-dimensional structure. For amino acids, the stereochemistry at the α-carbon dictates their function within peptides and proteins and their interaction with chiral biological targets like enzymes and receptors. The use of enantiomerically pure non-natural amino acids can enhance the metabolic stability, bioavailability, and potency of peptide-based drugs. Historically, access to single-enantiomer amino acids was achieved through the resolution of racemic mixtures, often by fractional crystallization of diastereomeric salts.[5] While effective, this method is inherently inefficient, with a maximum theoretical yield of only 50%. Modern synthetic chemistry has largely shifted towards asymmetric synthesis, which aims to create the desired stereocenter directly and with high enantioselectivity, thus avoiding wasteful resolution steps.[5][6]
The evolution of this field has progressed from stoichiometric methods, such as those relying on chiral auxiliaries, to more elegant and atom-economical catalytic approaches, including transition metal catalysis, organocatalysis, and biocatalysis.[6][7]
Chiral Auxiliary-Mediated Synthesis: Stoichiometric Stereocontrol
One of the most reliable and well-established strategies for asymmetric synthesis involves the use of a chiral auxiliary. This method involves the temporary covalent attachment of a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[5] After the new stereocenter is formed, the auxiliary is cleaved, yielding the enantioenriched product and, ideally, allowing for the recovery and reuse of the auxiliary.[5][8]
Causality and Mechanism
The auxiliary functions by creating a sterically biased environment around the reaction center. For the synthesis of α-amino acids, a common approach is the alkylation of a glycine enolate equivalent attached to a chiral auxiliary, such as an Evans oxazolidinone or a derivative of a chiral amine.[5][9] The bulky groups on the auxiliary effectively block one face of the planar enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face. This results in the formation of one diastereomer in significant excess.
Caption: General workflow for chiral auxiliary-based synthesis.
Experimental Protocol: Asymmetric Alkylation using a Schöllkopf Auxiliary
This protocol describes the diastereoselective alkylation of a bis-lactim ether, a classic chiral glycine equivalent developed by Schöllkopf.
-
Enolate Formation: A solution of the valine-derived bis-lactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
A solution of n-butyllithium (n-BuLi) (1.05 eq) in hexanes is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to ensure complete formation of the lithiated enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.1 eq) is added neat or as a solution in THF. The reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.
-
Workup: The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.
-
Auxiliary Cleavage: The crude product is dissolved in dilute aqueous hydrochloric acid (e.g., 0.1 M HCl) and stirred at room temperature for several hours to hydrolyze the bis-lactim ether. This yields the methyl ester of the desired amino acid and the methyl ester of valine.
-
Purification: The desired amino acid ester is separated from the valine methyl ester auxiliary by column chromatography or ion-exchange chromatography.
| Chiral Auxiliary Type | Common Precursor | Typical Diastereomeric Excess (d.e.) | Reference |
| Evans Oxazolidinones | Amino Alcohols (e.g., Valinol) | >95% | [5] |
| Schöllkopf Bis-Lactim Ethers | Amino Acids (e.g., Valine) | >90% | [4] |
| Camphor Sultams | Camphorsulfonic Acid | >98% | [5] |
| (S)-AMPB Auxiliary | (S)-2-aminomethyl-1-ethylpyrrolidine | >98% |
Catalytic Asymmetric Synthesis: The Modern Paradigm
The "gold standard" in enantioselective synthesis is the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.[6] This approach is highly atom-economical and is central to many industrial-scale processes for producing chiral molecules.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is one of the most powerful and widely used methods for synthesizing chiral amino acids.[6][10] The strategy typically involves the hydrogenation of a prochiral α,β-dehydroamino acid derivative using a transition metal complex (commonly Rhodium, Ruthenium, or Iridium) coordinated to a chiral phosphine ligand.[4][6] The development of this methodology was recognized with the 2001 Nobel Prize in Chemistry awarded to Knowles and Noyori.[10]
Mechanism and Causality: The enantioselectivity arises from the formation of a catalyst-substrate complex. The chiral ligand creates a unique three-dimensional pocket that forces the substrate to bind in a specific orientation. The hydrogen molecule is then delivered to one specific face of the double bond, leading to the formation of one enantiomer preferentially. The Knowles mechanism, for example, posits that the minor, less stable diastereomeric catalyst-substrate adduct is the one that reacts much faster, leading to the major product enantiomer.
Caption: A simplified catalytic cycle for asymmetric hydrogenation.
Experimental Protocol: Rh-Catalyzed Hydrogenation of Methyl α-Acetamidoacrylate
-
Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with [Rh(COD)₂]BF₄ (0.01 eq) and a chiral bisphosphine ligand (e.g., (R,R)-DIPAMP, 0.011 eq) in a degassed solvent such as methanol. The solution is stirred for 15-20 minutes to allow for pre-formation of the active catalyst.
-
Reaction Setup: The substrate, methyl α-acetamidoacrylate (1.0 eq), is added to the vessel.
-
Hydrogenation: The vessel is sealed, removed from the glovebox, and connected to a hydrogen line. It is purged several times with H₂ gas before being pressurized to the desired pressure (e.g., 3 atm).
-
The reaction is stirred vigorously at room temperature for 12-24 hours.
-
Workup and Analysis: After carefully venting the excess hydrogen, the solvent is removed under reduced pressure. The residue is analyzed by chiral HPLC or GC to determine the enantiomeric excess (ee%). The product can be purified by crystallization or chromatography.
Asymmetric Alkylation of Glycine Imines via Phase-Transfer Catalysis
The direct enantioselective alkylation of glycine enolates is a highly attractive and convergent route to α-amino acids.[4] A powerful method to achieve this is through phase-transfer catalysis (PTC).[6] In this system, a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, transports an enolate from an aqueous or solid phase into an organic phase where it reacts with an alkylating agent.[6][11]
Mechanism and Causality: The glycine derivative, typically a Schiff base of a glycine ester, is deprotonated by a base (e.g., aqueous KOH). The chiral phase-transfer catalyst (QX⁻) exchanges its counter-ion for the enolate, forming a tight, chiral ion pair [QEnolate⁻] in the organic phase. The bulky framework of the catalyst shields one face of the enolate, directing the alkyl halide to attack from the exposed face, thereby ensuring high enantioselectivity.[11]
Caption: Mechanism of enantioselective phase-transfer catalysis.
Asymmetric Strecker Reaction
The Strecker synthesis, first reported in 1850, is a three-component reaction between an aldehyde, ammonia, and cyanide to produce an α-aminonitrile, which can be hydrolyzed to the corresponding α-amino acid.[12][13] Its asymmetric variant is a powerful tool for producing chiral amino acids.[12][14]
Mechanism and Causality: Catalytic asymmetric Strecker reactions typically involve a chiral catalyst that activates the imine (formed in situ from the aldehyde and amine) towards nucleophilic attack by cyanide.[12][15] Chiral metal complexes (e.g., Ti, Al) or organocatalysts (e.g., chiral thioureas or guanidines) can coordinate to the imine nitrogen.[12][15] This coordination both enhances the imine's electrophilicity and, due to the chiral ligand environment, blocks one of the imine's prochiral faces. Cyanide is therefore delivered to the less hindered face in a highly stereocontrolled manner.
Experimental Protocol: Jacobsen's Catalytic Asymmetric Strecker Reaction
-
Catalyst Activation: A chiral Schiff base catalyst (e.g., derived from a chiral amino alcohol and a substituted salicylaldehyde) is prepared and can be used directly.
-
Imine Formation: In a reaction vessel, the aldehyde (1.0 eq) and an amine source (e.g., an aniline derivative) are stirred in a suitable solvent like toluene at room temperature.
-
Cyanation: The chiral catalyst (0.05-0.1 eq) is added, followed by the cyanide source, often trimethylsilyl cyanide (TMSCN, 1.2 eq). The reaction is stirred at low temperature (e.g., -20 °C to 0 °C) for 24-48 hours.
-
Workup: The reaction is quenched, and the resulting α-aminonitrile is isolated.
-
Hydrolysis: The aminonitrile is then subjected to acidic or basic hydrolysis to yield the final α-amino acid.
Biocatalysis: The Green Chemistry Approach
Enzymes are nature's catalysts, exhibiting exceptional efficiency, substrate specificity, and stereoselectivity under mild, aqueous conditions.[16][17] Their use in organic synthesis represents a key pillar of "green chemistry," minimizing waste and avoiding harsh reagents.[18]
Key Biocatalytic Strategies
-
Reductive Amination of α-Keto Acids: This is a highly efficient route where an amino acid dehydrogenase (AADH) catalyzes the condensation of an α-keto acid with ammonia, followed by a stereospecific reduction using a nicotinamide cofactor (NADH or NADPH) to yield the α-amino acid.[1][18] A critical component of this system is an integrated cofactor regeneration cycle, often employing another enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH) to convert the oxidized cofactor (NAD⁺/NADP⁺) back to its active form.[16]
Caption: Biocatalytic cycle for amino acid synthesis.
-
Transamination: Transaminases (or aminotransferases) catalyze the transfer of an amino group from a donor molecule (like L-aspartate or L-alanine) to an α-keto acid acceptor, producing a new α-amino acid.[19] This process is reversible, and reactions are often driven to completion by using a cheap amino donor in large excess or by removing one of the products.
Experimental Protocol: AADH-Catalyzed Synthesis of L-tert-leucine
-
Reaction Buffer: Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5) containing trimethylpyruvate (the α-keto acid precursor, 1.0 eq), ammonium chloride (3.0 eq), and NAD⁺ (0.01 eq).
-
Enzyme Addition: Add the catalyst enzymes: Leucine Dehydrogenase (the AADH) and Formate Dehydrogenase (for cofactor regeneration). The amount of enzyme is typically determined by activity units (U).
-
Cofactor Regeneration: Add the co-substrate for regeneration, sodium formate (1.5 eq).
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 24-48 hours. The reaction progress can be monitored by HPLC.
-
Workup and Isolation: Once the reaction is complete, the enzymes are removed by precipitation (e.g., by pH adjustment or heat) and centrifugation. The product, L-tert-leucine, is then isolated from the supernatant, often by crystallization or ion-exchange chromatography.
| Enzyme Class | Reaction Type | Key Features | Reference |
| Amino Acid Dehydrogenases (AADHs) | Reductive Amination | Requires cofactor regeneration; high enantioselectivity (>99% ee). | [16][18] |
| Transaminases (TAs) | Amination | Uses a cheap amino donor; equilibrium-driven. | [19] |
| Acylases / Hydantoinases | Kinetic Resolution | Resolves racemic mixtures; can achieve >99% ee for one enantiomer. | [18] |
| Imine Reductases (IREDs) | Reductive Amination | Can be used for N-substituted amino acids. | [20] |
Conclusion and Future Outlook
The field of enantioselective amino acid synthesis has matured significantly, providing a diverse and powerful toolkit for chemists. While chiral auxiliary methods remain valuable for their reliability and predictability, especially at the lab scale, catalytic approaches are dominant for their efficiency and sustainability. Asymmetric hydrogenation and phase-transfer catalysis are prime examples of technologies that have been successfully implemented on an industrial scale.
Looking forward, the development of new catalytic systems continues to push the boundaries of what is possible. Organocatalysis is a rapidly expanding area, offering metal-free alternatives that are often less sensitive to air and moisture.[7][21] Similarly, the discovery and engineering of novel enzymes through directed evolution are expanding the substrate scope and reaction conditions for biocatalysis, making it an increasingly attractive option for producing complex and functionalized amino acids.[16][22] The synergy between these different strategies, such as combining metal catalysis with biocatalysis in chemoenzymatic cascades, will undoubtedly unlock even more innovative and powerful routes to these vital chiral molecules.
References
- Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC - NIH. (n.d.).
- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741–777. [Link]
- Catalytic Enantioselective Synthesis of Amino Acids Made Easy - Chemistry - Nature. (2022, April 5).
- Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. (n.d.).
- Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. (2018, October 15). PubMed.
- Chiral Amino Acids Synthesis. (n.d.). Chem.Navi.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.).
- Enzymatic asymmetric synthesis of chiral amino acids. (2018, January 24). Royal Society of Chemistry.
- Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. (n.d.). The University of Manchester.
- Catalytic Asymmetric Synthesis of α-Amino Acids. (n.d.).
- Asymmetric Strecker Reactions. (n.d.).
- Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. (n.d.). Royal Society of Chemistry.
- Chiral Auxiliary Based Approach Toward the Synthesis of C-Glycosylated Amino Acids. (n.d.).
- Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC. (n.d.).
- Recent advances on asymmetric Strecker reactions. (2025, August 9).
- Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. (2013, October 2). PubMed.
- Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. (n.d.).
- Enantioselective organocatalytic strategies to access noncanonical α-amino acids. (2024, March 25). Royal Society of Chemistry.
- Enzymatic asymmetric synthesis of chiral amino acids. (2018, January 24). Royal Society of Chemistry.
- Visible Light-Triggered Regiodivergent and Enantioselective Alkylation of Glycine Derivatives. (n.d.). Thieme E-Books & E-Journals.
- Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. (n.d.). Royal Society of Chemistry.
- Photoinduced Regiodivergent and Enantioselective Alkylation of Glycine Derivatives. (2025, March 25). Thieme Connect.
- Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. (n.d.).
- Amino Acids and Peptides Organocatalysts: A Brief Overview on Its Evolution and Applications in Organic Asymmetric Synthesis. (n.d.).
- Photoinduced and Copper-Catalyzed Asymmetric Alkylation of Glycine Derivatives via a Synergistic Electron/Atom Transfer Process. (2025, October 6).
- A chiral relay auxiliary for the synthesis of homochiral α-amino acids. (n.d.). Royal Society of Chemistry.
- Asymmetric electrophilic amination: synthesis of .alpha.-amino and .alpha.-hydrazino acids with high optical purity. (n.d.). Journal of the American Chemical Society.
- Asymmetric Synthesis of α-Amino Acids by Organocatalytic Biomimetic Transamination. (2019, March 27).
- A general, catalytic, and enantioselective synthesis of .alpha.-amino acids. (n.d.). Journal of the American Chemical Society.
- Chiral Auxiliary for the Synthesis of Optically Active Amino Acids. (2021, May 31). TCI Chemicals.
- Amino Acids and Peptides Organocatalysts: A Brief Overview on Its Evolution and Applications in Organic Asymmetric Synthesis. (2021, April 1). Bentham Science Publishers.
- Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. (2023, May 22).
- Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. (n.d.). Journal of the American Chemical Society.
- Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC. (n.d.).
- Asymmetric hydrogen
- Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010, February 24). Royal Society of Chemistry.
- A general, catalytic, and enantioselective synthesis of α-amino acids. (n.d.). Synarchive.
- Enantioselective organocatalytic strategies to access noncanonical α-amino acids. (2024, March 25). Royal Society of Chemistry.
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
- The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
- Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. (n.d.).
- Strecker amino acid synthesis - Wikipedia. (n.d.). Wikipedia.
- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (n.d.). Royal Society of Chemistry.
Sources
- 1. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. A chiral relay auxiliary for the synthesis of homochiral α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01081G [pubs.rsc.org]
- 22. Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Enantioselective Synthesis of (R)-2-Thienylglycine: A Detailed Application Note and Protocol for Researchers
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for the enantioselective synthesis of (R)-2-Thienylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and pharmaceutical development. This document emphasizes a field-proven chemoenzymatic approach, integrating the principles of chemical synthesis with the high selectivity of biocatalysis to achieve excellent enantiopurity and yield.
Introduction: The Significance of (R)-2-Thienylglycine
(R)-2-Thienylglycine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its thiophene ring offers unique electronic and steric properties, making it a desirable moiety for modulating the biological activity and pharmacokinetic profiles of drug candidates. The precise stereochemical control in its synthesis is paramount, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological effects. This application note details a robust and efficient chemoenzymatic method that leverages a dynamic kinetic resolution (DKR) process, providing a practical and scalable route to the desired (R)-enantiomer.
Strategic Approach: Chemoenzymatic Dynamic Kinetic Resolution
The selected methodology combines the classical Strecker synthesis of α-aminonitriles with a highly enantioselective enzymatic hydrolysis step. This chemoenzymatic cascade offers several advantages over purely chemical asymmetric syntheses, including mild reaction conditions, high enantioselectivity, and the potential for a one-pot process, which enhances operational simplicity and reduces waste.
The core of this strategy lies in the in situ formation of racemic 2-thienylglycinonitrile from 2-thiophenecarboxaldehyde, an ammonia source, and a cyanide source. This is immediately followed by the enantioselective hydrolysis of the (R)-aminonitrile to the corresponding (R)-2-thienylglycine by a specific nitrilase enzyme. A key feature of this process is the dynamic kinetic resolution, where the unreacted (S)-aminonitrile rapidly racemizes under the reaction conditions, allowing for a theoretical yield of the (R)-amino acid to approach 100%.[1][2]
The Causality Behind Experimental Choices
The choice of a chemoenzymatic approach is driven by the desire for a highly selective and sustainable synthesis. Nitrilases are a class of enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia.[3][4] Their remarkable enantioselectivity makes them ideal catalysts for resolving racemic mixtures of chiral nitriles.[5] The Strecker synthesis is a well-established and cost-effective method for preparing α-aminonitriles from readily available starting materials. By coupling these two reactions in a dynamic kinetic resolution, we create a highly efficient process that funnels the entire racemic intermediate into the desired enantiomerically pure product.[2][6][7]
Visualizing the Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Industrial Scale Synthesis of (R)-2-Thienylglycine
For: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Importance of (R)-2-Thienylglycine
(R)-2-Thienylglycine is a non-proteinogenic α-amino acid of significant industrial value, primarily serving as a pivotal chiral building block in the synthesis of major pharmaceuticals.[1] Its most prominent application is in the manufacture of the antiplatelet agent Clopidogrel, a blockbuster drug for preventing ischemic events.[2][3][4] The stereochemistry at the α-carbon is critical for the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of scalable, cost-effective, and environmentally sustainable processes for producing enantiopure (R)-2-Thienylglycine is a paramount objective in process chemistry and pharmaceutical manufacturing.[5][6]
This document provides a comprehensive guide to the industrial-scale synthesis of (R)-2-Thienylglycine, moving beyond a simple recitation of steps to explain the underlying strategic and mechanistic considerations. We will compare prevalent synthetic paradigms—classical resolution, enzymatic kinetic resolution (EKR), and dynamic kinetic resolution (DKR)—and provide a detailed, field-proven protocol for a robust chemoenzymatic approach.
Comparative Analysis of Industrial Synthetic Strategies
The industrial production of a single enantiomer amino acid from a racemic precursor is a classic challenge. The choice of methodology is dictated by a multi-parameter optimization of yield, enantiomeric purity, process complexity, cost of goods, and adherence to green chemistry principles.[7]
Classical Chemical Resolution
This traditional approach involves the reaction of the racemic amino acid (or a derivative) with a chiral resolving agent, such as L-(+)-tartaric acid or L-(-)-camphorsulfonic acid, to form a pair of diastereomeric salts.[2][4][8] These salts possess different physical properties, most notably solubility, allowing for their separation via fractional crystallization.
-
Causality: The differential solubility arises from the distinct crystal lattice packing energies of the two diastereomers.
-
Industrial Viability: While well-established, this method is inherently inefficient. The maximum theoretical yield for the desired enantiomer is 50%, with the other 50% (the undesired enantiomer) being discarded or requiring a separate, often harsh, racemization and recycling loop.[9] This leads to significant waste and suboptimal atom economy.
Enzymatic Kinetic Resolution (EKR)
Biocatalysis offers a highly selective and environmentally benign alternative.[7][10] In an EKR process, an enzyme acts on only one enantiomer of a racemic substrate, transforming it into a new compound that is easily separable from the unreacted, desired enantiomer. For amino acid synthesis, Penicillin G Acylase (PGA) is a workhorse enzyme.[11][12]
-
Mechanism: A racemic N-acylated derivative of 2-thienylglycine is presented to the enzyme. The PGA, exhibiting high L-enantioselectivity, will specifically catalyze the hydrolysis of the N-acyl group from the (S)-enantiomer, yielding the free (S)-amino acid.[13][14] The desired N-acyl-(R)-2-thienylglycine remains unreacted and can be separated based on its different solubility (e.g., at a specific pH).
-
Advantages & Limitations: This method offers exceptional enantioselectivity (>99% e.e.) under mild aqueous conditions.[14] However, like classical resolution, it is still constrained by the 50% theoretical yield ceiling.
Dynamic Kinetic Resolution (DKR): The Optimal Industrial Pathway
DKR represents the state-of-the-art for this transformation, elegantly overcoming the 50% yield barrier.[15][16] It couples the highly selective enzymatic resolution step with an in situ racemization of the unreactive enantiomer. This continuous racemization ensures that the entire racemic substrate pool is available for conversion into the desired single enantiomer product, pushing the theoretical yield towards 100%.[17]
-
Synergistic Catalysis: The process uses two catalysts simultaneously: an enzyme (like PGA) for the stereoselective reaction and a chemical catalyst for racemization. For the resolution of an amino acid amide, a substituted salicylaldehyde can serve as an effective racemization catalyst by forming a transient Schiff base (imine) that readily equilibrates its stereocenter.[17]
-
Self-Validating System: The success of a DKR is immediately verifiable by monitoring the reaction progress. A yield exceeding 50% while maintaining high enantiomeric excess is definitive proof of a functioning dynamic process. This integrated approach is highly favored for industrial applications due to its superior efficiency and atom economy.[18]
Data Presentation: Strategy Comparison
| Parameter | Classical Resolution | Enzymatic Kinetic Resolution (EKR) | Dynamic Kinetic Resolution (DKR) |
| Theoretical Max. Yield | 50% | 50% | ~100% |
| Typical e.e. (%) | >98% (post-crystallization) | >99% | >99% |
| Process Complexity | Moderate (multiple crystallizations) | Moderate (enzymatic step + separation) | Moderate (coupled catalysis) |
| "Green" Credentials | Poor (solvent waste, resolving agent) | Good (aqueous, biodegradable catalyst) | Excellent (high atom economy) |
| Key Advantage | Well-established technology | High selectivity, mild conditions | High yield and efficiency |
| Key Disadvantage | Low theoretical yield | Low theoretical yield | Catalyst compatibility required |
Process Workflows and Logic
Visualizing the flow of material and the decision logic is crucial for understanding and implementing these complex synthetic routes.
Caption: Comparative overview of synthetic routes to (R)-2-Thienylglycine.
Detailed Protocol: Industrial Chemoenzymatic DKR
This protocol details the dynamic kinetic resolution of racemic 2-thienylglycine amide, a highly efficient route to the desired (R)-2-thienylglycine acid.
Part A: Synthesis of Racemic 2-Thienylglycine Amide (Substrate)
The starting racemic amide is typically prepared via a Strecker synthesis from 2-thiophenecarboxaldehyde, an amine source (e.g., ammonia), and a cyanide source (e.g., sodium cyanide), followed by hydration of the resulting aminonitrile. This is a standard, high-yielding industrial process.
Part B: Dynamic Kinetic Resolution Protocol
Caption: Workflow for the DKR of racemic 2-thienylglycine amide.
Materials & Reagents:
-
Racemic 2-Thienylglycine Amide: 1.0 eq.
-
Immobilized Penicillin G Acylase (PGA) from E. coli: Catalyst loading to be determined by enzyme activity (e.g., 5-10% w/w).
-
3,5-Dinitrosalicylaldehyde (DNSA): Racemization catalyst, ~5 mol%.
-
Potassium Phosphate Buffer (0.1 M): To maintain pH ~8.0.
-
Sodium Hydroxide (e.g., 4 M solution): For pH control.
-
Hydrochloric Acid (e.g., 6 M solution): For product precipitation.
-
Deionized Water.
Equipment:
-
Jacketed, baffled glass-lined reactor with overhead agitation.
-
Automated pH controller and titrator (pH-stat).
-
Temperature control unit (TCU).
-
Nutsche filter-dryer or centrifuge for enzyme and product recovery.
-
In-process control (IPC) station with a chiral HPLC system.
Step-by-Step Methodology:
-
Reactor Charging: Charge the reactor with deionized water and potassium phosphate buffer salts. Add the racemic 2-thienylglycine amide (e.g., to a concentration of 100 g/L) and the 3,5-dinitrosalicylaldehyde racemization catalyst. Agitate until all solids are dissolved.
-
Parameter Adjustment: Adjust the pH of the solution to 8.0 using 4 M NaOH. Heat the reactor contents to the optimal operating temperature for the enzyme, typically 35-40°C.
-
Reaction Initiation: Once the temperature and pH are stable, add the pre-wetted immobilized PGA. This marks the start of the reaction. The pH will begin to drop as the carboxylic acid is formed.
-
Reaction Monitoring & Control: The pH-stat should be engaged to automatically add 4 M NaOH to maintain the pH at 8.0. The reaction is monitored by taking periodic samples and analyzing them by chiral HPLC. The goal is to observe the disappearance of the (S)-amide and the accumulation of the (R)-acid, with the (R)-amide concentration remaining low and constant. The reaction is deemed complete when the conversion of the starting material exceeds 98%.
-
Enzyme Recovery: Upon completion, cool the reaction mixture. The immobilized enzyme is recovered by filtration. The enzyme cake should be washed with buffer and can be stored for reuse in subsequent batches, a key economic advantage of using immobilized biocatalysts.[12]
Part C: Product Isolation and Purification
-
Acidification & Precipitation: Transfer the enzyme-free filtrate to a clean vessel. Vigorously stir the solution and cool to 0-5°C. Slowly add 6 M HCl to adjust the pH to the isoelectric point of (R)-2-thienylglycine (approx. pH 5.5-6.0). The product will precipitate as a white solid.
-
Filtration and Washing: The precipitated product is collected by filtration. The filter cake is washed with cold deionized water to remove inorganic salts, followed by a wash with a water-miscible solvent like acetone to aid drying.
-
Drying: The purified (R)-2-thienylglycine is dried under vacuum at 50-60°C until a constant weight is achieved.
Part D: Quality Control Specifications
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Chemical Purity | ≥ 99.5% | HPLC |
| Enantiomeric Excess (e.e.) | ≥ 99.8% | Chiral HPLC |
| Optical Rotation | Conforms to reference standard | Polarimetry |
| Identity | Conforms to reference standard | ¹H NMR, ¹³C NMR, MS |
| Loss on Drying | ≤ 0.5% | Gravimetric |
References
-
The Application of Nitrile Hydratases in Organic Synthesis. ResearchGate. Available at: [Link]
-
Switching Nitrilase With Enantioselective Hydration Activity for Efficient Synthesis of Chiral 2,2‐Dimethylcyclopropanecarboxamide. ResearchGate. Available at: [Link]
-
Enantioselective Biotransformations of Nitriles in Organic Synthesis. ACS Publications. Available at: [Link]
-
Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications. PMC. Available at: [Link]
-
Stereoselective nitrile hydratase. African Journal of Microbiology Research. Available at: [Link]
- The preparation method of clopidogrel bisulfate. Google Patents.
-
An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica. Available at: [Link]
-
Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. PMC. Available at: [Link]
-
Sustainable and Continuous Synthesis of Enantiopure l-Amino Acids by Using a Versatile Immobilised Multienzyme System. PubMed. Available at: [Link]
-
Synthetic Improvements in the Preparation of Clopidogrel. ACS Figshare. Available at: [Link]
-
The Large-Scale Synthesis of Unnatural Amino Acids. ResearchGate. Available at: [Link]
-
Integrated process scheme to produce enantiopure amino acids from racemic mixtures. ResearchGate. Available at: [Link]
-
Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. RSC Publishing. Available at: [Link]
-
Synthetic Improvements in the Preparation of Clopidogrel. Request PDF on ResearchGate. Available at: [Link]
-
Kinetic resolution of D,L-amino acids by enantioselective acylation... ResearchGate. Available at: [Link]
-
Development of a rapid, room-temperature dynamic kinetic resolution for efficient asymmetric synthesis of alpha-aryl amino acids. PubMed. Available at: [Link]
-
Fmoc-(R)-2-thienylglycine. J&K Scientific. Available at: [Link]
-
New Process For Preparation Of Clopidogrel. Quick Company. Available at: [Link]
-
Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. National Institutes of Health (NIH). Available at: [Link]
-
Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. PubMed. Available at: [Link]
-
Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH. Available at: [Link]
-
Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: [Link]
-
Resolution of DL-Phenylglycine by Penicillin G acylase. PubMed. Available at: [Link]
-
Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. ResearchGate. Available at: [Link]
-
An Efficient Dynamic Kinetic Resolution of N-Heterocyclic 1,2-Amino Alcohols. ResearchGate. Available at: [Link]
-
An Update: Enzymatic Synthesis for Industrial Applications. PMC - NIH. Available at: [Link]
-
(R)-2-Thienylglycine. PubChem - NIH. Available at: [Link]
-
Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. ResearchGate. Available at: [Link]
-
Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine. PubMed. Available at: [Link]
-
An Update: Enzymatic Synthesis for Industrial Applications. ResearchGate. Available at: [Link]
-
Chemoenzymatic synthesis. PMC - PubMed Central - NIH. Available at: [Link]
-
Enzymatic synthesis of racemic 2-phenylglycinol derivatives (racemic reference substances). ResearchGate. Available at: [Link]
-
Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN101121720A - The preparation method of clopidogrel bisulfate - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Collection - Synthetic Improvements in the Preparation of Clopidogrel - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Resolution of DL-Phenylglycine by Penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development of a rapid, room-temperature dynamic kinetic resolution for efficient asymmetric synthesis of alpha-aryl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Crystallization Assisted Dynamic Kinetic Resolution for the Synthesis of (R)-β-Methylphenethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of (R)-2-Thienylglycine in the Synthesis of Semi-Synthetic Cephalosporins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Thienylglycine stands as a cornerstone precursor in the industrial synthesis of several key semi-synthetic cephalosporin antibiotics. Its incorporation as the C-7 acylamino side chain on the 7-aminocephalosporanic acid (7-ACA) nucleus is a critical determinant of the resulting antibiotic's spectrum of activity and efficacy, particularly against Gram-positive bacteria. This guide provides an in-depth exploration of the application of (R)-2-Thienylglycine, elucidating the underlying chemical principles and offering detailed, field-proven protocols for the synthesis and analysis of cephalosporins such as Cephalothin. We will delve into both traditional chemical acylation methods and modern enzymatic approaches, providing a comparative framework to inform process development and optimization.
Introduction: The Significance of the Thienyl Side Chain
The bioactivity of cephalosporin antibiotics is profoundly influenced by the nature of the acylamino side chain at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus.[1][2] The introduction of a thiophene-containing moiety, specifically derived from (R)-2-Thienylglycine or its activated counterparts, is a hallmark of first-generation cephalosporins.[1] These antibiotics, including the notable Cephalothin, exhibit potent activity against a range of bacterial pathogens.[1]
The choice of the side-chain precursor is a critical decision in the synthetic pathway, impacting not only the pharmacological profile of the final active pharmaceutical ingredient (API) but also the overall efficiency, yield, and environmental footprint of the manufacturing process.[1][3] (R)-2-Thienylglycine, with its specific stereochemistry and reactive potential, offers a versatile platform for the synthesis of these vital medicines.
Core Chemical Structures
A clear understanding of the key molecular players is fundamental. The following diagram illustrates the structures of the 7-ACA nucleus and the (R)-2-Thienylglycine side chain precursor.
Caption: Core structures in semi-synthetic cephalosporin synthesis.
Synthetic Pathways: Chemical vs. Enzymatic Acylation
The conjugation of the (R)-2-thienylacetyl side chain to the 7-ACA nucleus can be achieved through two primary routes: traditional chemical synthesis and modern enzymatic catalysis.[4][5]
Chemical Synthesis: The Acyl Chloride Route
This established method involves the activation of the carboxylic acid of a 2-thienylacetic acid derivative, typically by converting it to an acyl chloride.[6][7] This highly reactive intermediate then readily undergoes nucleophilic attack by the primary amine of the 7-ACA nucleus.
Workflow for Chemical Acylation:
Caption: General workflow for chemical synthesis of Cephalothin.
Protocol 1: Synthesis of Cephalothin via 2-Thienylacetyl Chloride
This protocol outlines a representative chemical synthesis of Cephalothin.
Materials:
-
7-Aminocephalosporanic Acid (7-ACA)
-
2-Thiopheneacetic acid
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent
-
Anhydrous organic solvent (e.g., dichloromethane, acetone)
-
Aqueous buffer solution (e.g., sodium bicarbonate)
-
Sodium 2-ethylhexanoate (for salt formation)
-
Purified water
-
Ethyl acetate
Procedure:
-
Activation of the Side Chain:
-
In a clean, dry reaction vessel, dissolve 2-thiopheneacetic acid in an excess of thionyl chloride.
-
Gently reflux the mixture until the evolution of HCl gas ceases, indicating the formation of 2-thienylacetyl chloride.[6]
-
Remove the excess thionyl chloride under reduced pressure. The resulting 2-thienylacetyl chloride is highly reactive and moisture-sensitive and should be used immediately.[6][8]
-
-
Acylation of 7-ACA:
-
Suspend 7-ACA in a mixture of water and a suitable organic solvent (e.g., acetone).
-
Cool the suspension to 0-5°C in an ice bath.
-
While vigorously stirring, slowly add the freshly prepared 2-thienylacetyl chloride to the 7-ACA suspension.[7]
-
Simultaneously, add an aqueous solution of a base (e.g., sodium bicarbonate) to maintain the pH of the reaction mixture between 7.0 and 8.0. This neutralizes the HCl generated during the reaction.
-
-
Work-up and Isolation:
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period to ensure complete reaction.
-
Acidify the reaction mixture to a pH of approximately 2.0 with a suitable acid (e.g., HCl). This will precipitate the crude Cephalothin acid.
-
Filter the precipitate, wash with cold water, and then with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted starting materials.
-
-
Salt Formation and Purification:
-
Dissolve the crude Cephalothin acid in a suitable organic solvent (e.g., ethyl acetate).
-
Add a solution of sodium 2-ethylhexanoate in an appropriate solvent to precipitate the sodium salt of Cephalothin.
-
Collect the precipitate by filtration, wash with the organic solvent, and dry under vacuum to yield the final product.
-
Enzymatic Synthesis: A Greener Approach
Enzymatic synthesis offers a more environmentally friendly and often more selective alternative to chemical methods.[3][4] Penicillin G acylase (PGA) is a key enzyme that can catalyze the acylation of 7-ACA with activated derivatives of 2-thienylacetic acid.[9]
Workflow for Enzymatic Acylation:
Caption: General workflow for enzymatic synthesis of Cephalothin.
Protocol 2: Enzymatic Synthesis of Cephalothin using Penicillin G Acylase
This protocol provides a general framework for the enzymatic synthesis of Cephalothin.
Materials:
-
7-Aminocephalosporanic Acid (7-ACA)
-
2-Thienylacetamide (2-TAA) or another suitable activated derivative of 2-thienylacetic acid[9]
-
Immobilized Penicillin G Acylase (PGA)
-
Aqueous buffer solution (e.g., phosphate buffer)
-
pH meter and controller
-
Thermostatically controlled reactor
Procedure:
-
Reaction Setup:
-
In a temperature-controlled bioreactor, prepare a solution of 7-ACA and 2-thienylacetamide in an aqueous buffer. The optimal pH for the synthesis is typically around 6.5.[9]
-
The molar ratio of the acyl donor (2-TAA) to the nucleus (7-ACA) is a critical parameter and should be optimized. A molar excess of the acyl donor is often used to drive the reaction towards synthesis.[9]
-
-
Enzymatic Reaction:
-
Add the immobilized Penicillin G Acylase to the reaction mixture.
-
Maintain the temperature at the optimal level for the enzyme, which is generally between 10-25°C.[9]
-
Continuously monitor and control the pH of the reaction mixture, as the reaction can cause a shift in pH.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).
-
-
Termination and Product Isolation:
-
Once the reaction has reached the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be reused for subsequent batches.
-
The downstream processing for isolating and purifying the Cephalothin product will depend on the specific reaction conditions and may involve techniques such as chromatography or crystallization. A one-step purification method has been developed with a purity of 91% and a recovery yield of 96%.[9]
-
Analytical Characterization of Cephalosporins
Rigorous analytical testing is essential to ensure the identity, purity, and quality of the synthesized cephalosporin. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[10][11][12][13]
Table 1: Typical HPLC Parameters for Cephalosporin Analysis
| Parameter | Typical Value/Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation of the polar cephalosporin from non-polar impurities. |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).[10] | The ratio of aqueous to organic phase can be adjusted to optimize the retention time and resolution. |
| Detection | UV spectrophotometry at a specific wavelength (e.g., 254 nm).[10] | The β-lactam ring and other chromophores in the cephalosporin molecule absorb UV light. |
| Flow Rate | Typically 1.0 mL/min.[10] | A standard flow rate that provides good separation in a reasonable time. |
| Injection Volume | 10-20 µL | A small injection volume is used to avoid column overloading. |
Protocol 3: HPLC Analysis of a Synthesized Cephalosporin
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphate buffer salts
-
Reference standard of the target cephalosporin
Procedure:
-
Mobile Phase Preparation:
-
Prepare the aqueous buffer by dissolving the appropriate amount of phosphate salts in HPLC-grade water and adjusting the pH to the desired value.
-
Filter the buffer through a 0.45 µm filter.
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in the desired ratio. Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Accurately weigh a known amount of the cephalosporin reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the synthesized cephalosporin sample in the mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the cephalosporin in the sample by comparing its peak area to the calibration curve.
-
Assess the purity of the sample by examining the presence of any impurity peaks in the chromatogram.
-
The Impact of the (R)-2-Thienylglycine Side Chain on Biological Activity
The R1 side chain of a cephalosporin is a major determinant of its antibacterial spectrum and its susceptibility to β-lactamases, enzymes produced by bacteria that can inactivate β-lactam antibiotics.[2][14][15][16][17] The 2-thienylacetyl side chain derived from (R)-2-thienylglycine confers potent activity, particularly against Gram-positive bacteria.
The specific stereochemistry of the (R)-isomer of 2-thienylglycine is crucial for optimal binding to the penicillin-binding proteins (PBPs) in bacterial cell walls, which is the mechanism of action of these antibiotics.
Conclusion
(R)-2-Thienylglycine is a vital precursor in the synthesis of a significant class of semi-synthetic cephalosporins. The choice between chemical and enzymatic synthetic routes depends on various factors, including cost, scalability, and environmental considerations. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals working in this field. A thorough understanding of the chemistry and biology associated with the (R)-2-thienylglycine side chain is paramount for the successful development and production of these life-saving antibiotics.
References
-
Use of enzymes in the production of semi-synthetic penicillins and cephalosporins: drawbacks and perspectives. PubMed. Available at: [Link]
- Process for the production of cephalosporins. Google Patents.
-
Biocatalytic production of semi-synthetic cephalosporis: process technology and integration. ResearchGate. Available at: [Link]
-
HPLC analysis of cephalosporins and study of different analytical parameters. ResearchGate. Available at: [Link]
-
Innovations in cephalosporin and penicillin production: Painting the antibiotics industry green. ResearchGate. Available at: [Link]
-
Semisynthesis technology, industrial semi-synthesis process. Industrial Biotech. Available at: [Link]
-
Enzymatic synthesis of cephalosporins. PubMed. Available at: [Link]
- Synthesis method of intermediate 2-acetyl thiophene of cephalothin drug. Google Patents.
-
Enzymatic synthesis of cephalothin by penicillin G acylase. PubMed. Available at: [Link]
- Method for producing cephalothin acid by water phase method. Google Patents.
- Preparation method of 2-thiopheneacetyl chloride. Google Patents.
-
Recent analytical methods for cephalosporins in biological fluids. PMC - NIH. Available at: [Link]
-
Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. CPHR. Available at: [Link]
- Method for preparing cefoxitin acid as antibacterial medicament. Google Patents.
-
A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile. PubMed. Available at: [Link]
-
HPLC ANALYSIS OF CEPHALOSPORINS AND STUDY OF DIFFERENT ANALYTICAL PARAMETERS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]
- Synthesis method of antibacterial drug cefoxitin. Google Patents.
-
A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. PMC - PubMed Central. Available at: [Link]
- Dane salt and process for preparing aminopenicillins therefrom. Google Patents.
- Enzymatic process for preparing cephalosporin derivatives. Google Patents.
-
Industrial Enzymatic Production of Cephalosporin-Based beta-Lactams. ResearchGate. Available at: [Link]
-
Penicillin biosynthesis: enzymatic synthesis of new cephams. RSC Publishing. Available at: [Link]
-
Biosynthesis of cephalosporin C from amino acids. PMC - NIH. Available at: [Link]
- Method for preparing amino acid dane salt. Google Patents.
-
Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. IDStewardship. Available at: [Link]
-
Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. NIH. Available at: [Link]
-
Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. ResearchGate. Available at: [Link]
-
Possibilities to acylate 7-aminocephalosporanic acid to obtain some cephalosporins. ResearchGate. Available at: [Link]
-
Advances in the chemistry of β-lactam and its medicinal applications. PMC. Available at: [Link]
- Synthesis of beta-lactam. Google Patents.
-
Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. PubMed. Available at: [Link]
-
Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid. PubMed. Available at: [Link]
-
Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes. PMC - NIH. Available at: [Link]
- Enzymatic process for preparing 7-aminocephalosporanic acid and derivatives. Google Patents.
-
(R)-2-Thienylglycine. PubChem - NIH. Available at: [Link]
-
A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. MDPI. Available at: [Link]
-
Alternative Cefazolin Synthesis with a Cephalosporin-Acid Synthetase. ResearchGate. Available at: [Link]
- A process for synthesizing cephalosporin compounds. Google Patents.
-
Two-Step Autocatalytic Processing of the Glutaryl 7-Aminocephalosporanic Acid Acylase from Pseudomonas sp. Strain GK16. PMC - NIH. Available at: [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity Evaluation of Two Derivatives of 7-Aminocephalosporanic Acid. ResearchGate. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of enzymes in the production of semi-synthetic penicillins and cephalosporins: drawbacks and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 7. CN102040614A - Method for producing cephalothin acid by water phase method - Google Patents [patents.google.com]
- 8. CN111560005A - Preparation method of 2-thiopheneacetyl chloride - Google Patents [patents.google.com]
- 9. Enzymatic synthesis of cephalothin by penicillin G acylase* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsr.com [ijpsr.com]
- 13. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [idstewardship.com]
- 15. researchgate.net [researchgate.net]
- 16. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-2-Thienylglycine as a Bioisosteric Side Chain for the Development of Novel β-Lactam Antibiotics
Abstract: The chemical architecture of β-lactam antibiotics, particularly the acyl side chain, is a critical determinant of their antibacterial spectrum, potency, and resistance to bacterial β-lactamases. This document provides a detailed guide for researchers on the use of (R)-2-Thienylglycine, a bioisosteric analog of the widely used D-phenylglycine, as a building block for creating novel semi-synthetic penicillins and cephalosporins. We explore the structure-activity relationship (SAR) rationale for this substitution and provide comprehensive, field-tested protocols for both enzymatic and chemical synthesis pathways. Furthermore, methodologies for the characterization and biological evaluation of the resulting antibiotic candidates are detailed to provide a complete workflow for drug discovery and development professionals.
Introduction: The Imperative for Antibiotic Innovation
β-Lactam antibiotics remain the most widely prescribed class of antibacterial agents, a testament to their efficacy and safety profile since the discovery of penicillin.[1] Their core structure, featuring a reactive four-membered β-lactam ring, is the cornerstone of their mechanism of action.[2][3] All penicillins share a fused thiazolidine ring, while cephalosporins possess a dihydrothiazine ring.[4] These core structures, often called nuclei (e.g., 6-aminopenicillanic acid or 7-amino-3-deacetoxycephalosporanic acid), are typically decorated with acyl side chains via an amide linkage.
This side chain is not merely a peripheral modification; it is a master regulator of the antibiotic's properties.[5] It dictates the affinity for bacterial Penicillin-Binding Proteins (PBPs), governs the spectrum of activity (Gram-positive vs. Gram-negative), and critically, influences stability against bacterial β-lactamase enzymes—the primary mechanism of resistance.[6][7] For instance, the D-phenylglycine side chain is a hallmark of highly successful aminopenicillins and first-generation cephalosporins like ampicillin and cephalexin, respectively, which exhibit activity against a broader range of Gram-negative pathogens than penicillin G.[1][8]
As antibiotic resistance continues to escalate, the rational design of new β-lactam derivatives is paramount. One proven strategy is the use of bioisosteres—substituents that retain the essential physicochemical properties of the original moiety but with altered steric or electronic characteristics. This guide focuses on (R)-2-Thienylglycine, where the phenyl ring of phenylglycine is replaced by a thiophene ring. This substitution offers a promising avenue to modulate biological activity, potentially enhancing potency or overcoming specific resistance mechanisms.
Scientific Principles & Structure-Activity Relationships (SAR)
Mechanism of Action: Covalent Inhibition of PBPs
The bactericidal effect of β-lactams stems from their ability to act as suicide inhibitors of PBPs, which are bacterial transpeptidases essential for the final cross-linking step of peptidoglycan cell wall synthesis.[1] Structurally, β-lactams mimic the D-alanyl-D-alanine terminus of the nascent peptidoglycan strands.[9] This allows them to enter the PBP active site, where a serine residue attacks the carbonyl carbon of the β-lactam ring. This opens the ring and forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the enzyme and leading to cell lysis.[9]
The Decisive Role of the R1 Acyl Side Chain
For cephalosporins and penicillins, the acylamino group at the 7-position and 6-position, respectively, is designated as the R1 side chain. This group is the primary driver of antibacterial spectrum and β-lactamase stability.
-
Antibacterial Spectrum: The polarity and size of the R1 side chain influence the drug's ability to penetrate the outer membrane of Gram-negative bacteria through porin channels. The amino group in the phenylglycine side chain of ampicillin and cephalexin increases polarity, enhancing their Gram-negative activity compared to penicillin G.[2]
-
β-Lactamase Stability: Bulky R1 side chains can sterically hinder the approach of β-lactamase enzymes, preventing hydrolysis of the β-lactam ring.[2]
-
Allergenic Cross-Reactivity: Recent evidence strongly suggests that IgE-mediated cross-reactivity between different β-lactams is primarily determined by the structural similarity of the R1 side chains, rather than the core ring structure itself.[10][11]
Rationale for (R)-2-Thienylglycine Substitution
The substitution of a phenyl ring with a thiophene ring is a classic bioisosteric replacement. Thiophene is generally considered more electron-rich than benzene and has a different size and shape, which can lead to profound changes in biological activity. The potential advantages of incorporating (R)-2-Thienylglycine include:
-
Altered PBP Binding Affinity: The distinct electronic and steric profile of the thiophene ring may lead to a different binding orientation or affinity within the PBP active site, potentially increasing potency.
-
Modified β-Lactamase Susceptibility: The change in shape could make the resulting antibiotic a poorer substrate for certain β-lactamases that have evolved to recognize phenyl-containing side chains.
-
Improved Pharmacokinetic Properties: The substitution can alter the lipophilicity and metabolic profile of the molecule, potentially affecting absorption, distribution, metabolism, and excretion (ADME).
Synthesis Protocols for Novel Thienylglycine-Containing Cephalosporins
The following protocols describe the synthesis of a novel cephalosporin, 7-((R)-2-amino-2-(thiophen-2-yl)acetamido)-3-methyl-3-cephem-4-carboxylic acid (a "Thienyl-Cephalexin"), by coupling an activated (R)-2-Thienylglycine derivative with the cephalosporin nucleus, 7-ADCA.
Protocol 1: Enzymatic Synthesis via Immobilized Penicillin G Acylase
This method represents a modern, environmentally friendly "green chemistry" approach that offers high specificity and yield under mild aqueous conditions, minimizing toxic solvents and byproducts.[12][13]
A. Rationale & Causality: The enzymatic approach leverages the catalytic power of Penicillin G Acylase (PGA), which, despite its name, can catalyze the reverse reaction—acylation.[14] By using an activated acyl donor, such as a methyl ester of the side chain ((R)-2-Thienylglycine Methyl Ester, TGME), the enzyme forms an acyl-enzyme intermediate. This intermediate can then be attacked by the amine of the β-lactam nucleus (7-ADCA) in a kinetically controlled synthesis.[15] Maintaining a slightly alkaline pH (6.0-7.2) is critical; it keeps the 7-ADCA amine nucleophilic while minimizing chemical hydrolysis of the β-lactam ring.[16] The product often precipitates from the aqueous solution, driving the reaction equilibrium towards synthesis.[13]
B. Materials & Reagents:
-
7-amino-3-deacetoxycephalosporanic acid (7-ADCA)
-
(R)-2-Thienylglycine Methyl Ester (TGME) hydrochloride
-
Immobilized Penicillin G Acylase (IPGA) from E. coli
-
Potassium phosphate buffer (0.1 M, pH 7.0)
-
Ammonia solution (25% w/v) for pH control
-
Acetone (for product precipitation/washing)
-
Deionized water
-
Reaction vessel with pH stat and temperature control
C. Step-by-Step Methodology:
-
Reactor Setup: Suspend 7-ADCA (e.g., 100 mmol) in 500 mL of 0.1 M potassium phosphate buffer in a temperature-controlled reactor at 20°C.
-
pH Adjustment: Adjust the pH of the 7-ADCA suspension to 7.0 using ammonia solution. This ensures the amino group of 7-ADCA is deprotonated and nucleophilic.
-
Enzyme Addition: Add Immobilized Penicillin G Acylase (IPGA) to the reactor. The optimal amount should be determined empirically but can start at approximately 10% of the 7-ADCA weight.
-
Acyl Donor Addition: Begin the continuous, slow feeding of a solution of TGME hydrochloride (e.g., 150 mmol in 200 mL water) into the reactor over 2-3 hours. A molar excess of the acyl donor is used to drive the reaction. Continuous feeding is superior to batch addition as it maintains a low concentration of the acyl donor, minimizing enzymatic hydrolysis of the ester.[13]
-
Reaction Monitoring & Control: Maintain the reaction temperature at 20°C and the pH at 7.0 using an automated pH stat that adds ammonia solution. The reaction progress can be monitored by HPLC, measuring the consumption of 7-ADCA and the formation of the product.
-
Product Formation: As the reaction proceeds, the target cephalosporin product, being zwitterionic, will precipitate out of the solution at this pH.
-
Termination & Enzyme Recovery: Once the reaction reaches completion (typically >95% conversion of 7-ADCA, ~4-6 hours), stop the addition of TGME. Filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.
-
Product Isolation & Purification: Cool the filtrate to 0-5°C to maximize precipitation. Adjust the pH to the isoelectric point of the product (approx. pH 4.5-5.0) with dilute HCl to further decrease its solubility.
-
Collect the precipitated solid by filtration. Wash the product cake sequentially with cold water and then acetone to remove unreacted starting materials and water.
-
Dry the final product under vacuum to yield the purified thienyl-cephalosporin.
Protocol 2: Overview of a Chemical Synthesis Route
Chemical synthesis offers flexibility but often requires harsher conditions and protective group chemistry.[17]
A. Rationale & Causality: This route involves activating the carboxylic acid of the N-protected side chain to make it highly reactive towards the amine of the β-lactam nucleus. A common method is to convert it to an acid chloride.[17] To prevent unwanted side reactions, the amino group of the thienylglycine and the carboxylic acid of the 7-ADCA must be protected. Silylation of the 7-ADCA carboxyl group with an agent like trimethylchlorosilane is highly effective, as it increases solubility in organic solvents and the resulting silyl ester is easily hydrolyzed during workup.[17] The acylation is performed at low temperatures to minimize degradation of the sensitive β-lactam ring.
B. General Workflow:
-
Side Chain Protection: Protect the amino group of (R)-2-Thienylglycine (e.g., with a Boc group).
-
Side Chain Activation: Convert the N-protected thienylglycine to its acid chloride using a reagent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane).
-
Nucleus Silylation: In a separate flask, suspend 7-ADCA in an anhydrous solvent like dimethylformamide (DMF) and react it with a silylating agent (e.g., trimethylchlorosilane) in the presence of a weak tertiary base.[17]
-
Acylation (Coupling): Cool the silylated 7-ADCA solution to a low temperature (e.g., -20°C). Slowly add the N-protected thienylglycyl chloride solution. Stir until the reaction is complete.
-
Deprotection & Workup: Quench the reaction with water or alcohol. This hydrolyzes the silyl ester back to the carboxylic acid. The N-protecting group is then removed under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).
-
Isolation: The final product is typically isolated by adjusting the pH of the aqueous solution to its isoelectric point, causing it to precipitate.
Characterization and Biological Evaluation
Protocol 3: Physicochemical Characterization
-
Purity Analysis (HPLC): Use a reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid to assess purity and quantify yield.
-
Structural Confirmation (MS & NMR): Obtain a high-resolution mass spectrum (HRMS) to confirm the exact molecular weight. Record ¹H and ¹³C NMR spectra in a suitable solvent (e.g., D₂O/DCl or DMSO-d₆) to confirm the covalent structure and stereochemistry.
Protocol 4: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
A. Rationale & Causality: The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This provides a quantitative measure of the antibiotic's potency against specific pathogens.
B. Step-by-Step Methodology:
-
Prepare Stock Solution: Dissolve the synthesized antibiotic in a suitable solvent (e.g., sterile water or DMSO) to a high concentration (e.g., 1280 µg/mL).
-
Prepare Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic stock solution in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL down to 0.125 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control well (broth + bacteria, no drug) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration well in which no visible bacterial growth (turbidity) is observed.
Data Presentation & Expected Outcomes
The performance of the novel thienyl-cephalosporin should be compared against its phenyl-containing counterpart, cephalexin.
Table 1: Comparison of Key Antibiotics and Side Chains
| Feature | Cephalexin | Thienyl-Cephalexin (Predicted) | Ampicillin |
|---|---|---|---|
| Core Nucleus | Cephalosporin (7-ADCA) | Cephalosporin (7-ADCA) | Penicillin (6-APA) |
| R1 Side Chain | D-Phenylglycine | (R)-2-Thienylglycine | D-Phenylglycine |
| Class | 1st Gen. Cephalosporin | Novel Cephalosporin | Aminopenicillin |
| Spectrum | Gram-positive, some Gram-negative | Expected similar or modulated spectrum | Gram-positive, some Gram-negative |
Table 2: Representative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Organism | Cephalexin | Ampicillin | Thienyl-Cephalexin (Hypothetical) |
|---|---|---|---|
| Streptococcus pyogenes | 0.24[18] | 0.01[18] | To be determined |
| Staphylococcus aureus (MSSA) | 1-4 | 0.25-1 | To be determined |
| Escherichia coli | 4-16[19] | >32 (resistance common)[19] | To be determined |
| Haemophilus influenzae | 4-16 | 0.5-2 | To be determined |
Note: The MIC values for the hypothetical Thienyl-Cephalexin are the primary experimental endpoint. The goal is to determine if they are lower (more potent), higher, or show a different spectrum compared to cephalexin.
Visualizations
Caption: Core chemical scaffolds of penicillins and cephalosporins showing the variable R1 and R2 side chain positions.
Caption: Step-wise workflow for the green synthesis of a thienyl-cephalosporin using an immobilized enzyme.
Caption: Overview of the key stages in a classical chemical synthesis route for antibiotic modification.
Conclusion & Future Perspectives
The introduction of an (R)-2-Thienylglycine side chain onto β-lactam scaffolds is a rational and synthetically accessible strategy for the generation of novel antibiotic candidates. The protocols provided herein offer robust pathways for synthesizing these target molecules, with a strong recommendation for the enzymatic method due to its efficiency, sustainability, and scalability. The true potential of these novel compounds will be unveiled through rigorous biological evaluation. Future work should focus on determining the MIC against a broad panel of clinical isolates, including multi-drug resistant strains (e.g., MRSA, ESBL-producing Enterobacteriaceae). Successful candidates from in vitro screening would then warrant further investigation into their mechanism of action, β-lactamase stability profile, and ultimately, their pharmacokinetic and toxicological properties in preclinical models. This structured approach, grounded in established medicinal chemistry principles, is vital in the ongoing search for the next generation of β-lactam antibiotics.
References
Click to expand
-
Schroën, K., Nabuurs, M., & van der Wielen, L. (2003). Enzymatic synthesis of beta-lactam antibiotics via direct condensation. PubMed. Available at: [Link]
-
Terico, A. T., & Gallagher, J. (2014). Chemical structure similarities and differences among select beta-lactam antibiotics. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2025). Enzymatic Synthesis of β-lactam Antibiotics: From Enzyme Dataset Construction to Action Mechanism and Semi-Rational Design. PubMed. Available at: [Link]
-
Bradshaw, J., et al. (1977). Structure--activity relationships in cephalosporins prepared from penicillins. 1. 7beta-Acylamino derivatives of 3-benzyl- and 3-(3-pyridylmethyl)ceph-3-em-4-carboxylic acids. PubMed. Available at: [Link]
-
Duchateau, A. L., et al. (2002). A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile. PubMed. Available at: [Link]
-
Sklyarenko, A. V. (2017). Enzymatic synthesis of beta-lactam antibiotics. Analytical review. ResearchGate. Available at: [Link]
-
Wei, D., et al. (2020). Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system. PubMed. Available at: [Link]
-
Dr. Oracle. (2025). What is the difference between cephalexin and ampicillin (Ampicillin) for treating uncomplicated Urinary Tract Infections (UTIs)? Dr. Oracle. Available at: [Link]
-
van Langen, L. M., et al. (1999). Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media. PubMed. Available at: [Link]
-
Sleeman, M. C., et al. (2002). Enzymatic synthesis of monocyclic beta-lactams. University of Oxford, Department of Chemistry. Available at: [Link]
- Glaxo Group Ltd. (1976). Process for preparing cephalosporin compounds from 7-adca. Google Patents.
-
Slideshare. (n.d.). Sar of Penicillin and cephalosporin. Slideshare. Available at: [Link]
- Shandong Luwei Pharmaceutical Co Ltd. (2014). Method for preparing cefalexin. Google Patents.
- Fujii Seiyaku KK. (1973). Process for the production of cephalexin. Google Patents.
- Gist Brocades NV. (2001). Production of beta-lactam antibiotics comprises enzyme-catalysed acylation with new D-p-hydroxyphenylglycinamide derivatives. Google Patents.
-
Science Info. (2023). Penicillin: Types, Structure-activity Relationship. Science Info. Available at: [Link]
-
MedicineNet. (n.d.). Cephalexin vs. Amoxicillin. MedicineNet. Available at: [Link]
-
Unknown. (n.d.). cephalosporin structure-activity relationship summary. University of Washington. Available at: [Link]
-
Shen, A. (2021). β-Lactam Allergy and Cross-Reactivity: A Clinician's Guide to Selecting an Alternative Antibiotic. National Institutes of Health (NIH). Available at: [Link]
-
Davies, J. A., et al. (1970). Comparative Double-blind Trial of Cephalexin and Ampicillin in Treatment of Urinary Infections. National Institutes of Health (NIH). Available at: [Link]
- Lilly Co Eli. (1972). Cephalexin synthesis. Google Patents.
-
Yang, Y., et al. (2012). Novel Beta-Lactam Antibiotics Derivatives: Their New Applications as Gene Reporters, Antitumor Prodrugs and Enzyme Inhibitors. Bentham Science. Available at: [Link]
-
Saslaw, S., & Carlisle, H. N. (1970). Comparison of Cephalexin, Penicillin V, and Ampicillin in Streptococcal Infections in Monkeys. National Institutes of Health (NIH). Available at: [Link]
-
Yocum, R. R., et al. (1982). Penicillins and cephalosporins are active site-directed acylating agents: evidence in support of the substrate analogue hypothesis. PubMed. Available at: [Link]
-
CMAJ. (n.d.). Rates of cross-reactivity between beta-lactam antibiotics. CMAJ. Available at: [Link]
-
Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at: [Link]
-
Tooke, C. L., et al. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. National Institutes of Health (NIH). Available at: [Link]
-
Johns Hopkins ABX Guide. (2022). Beta-lactam allergy. Johns Hopkins ABX Guide. Available at: [Link]
-
Papp-Wallace, K. M., et al. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. Available at: [Link]
-
Jeffres, M. (2025). Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. IDStewardship. Available at: [Link]
-
Medsafe. (2016). Beta-lactam Antibiotics and Cross-reactivity. Medsafe. Available at: [Link]
Sources
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Beta-lactam Antibiotics and Cross-reactivity [medsafe.govt.nz]
- 4. β-Lactam Allergy and Cross-Reactivity: A Clinician’s Guide to Selecting an Alternative Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Sar of Penicillin and cephalosporin | PPTX [slideshare.net]
- 7. personal.ntu.edu.sg [personal.ntu.edu.sg]
- 8. researchgate.net [researchgate.net]
- 9. Penicillins and cephalosporins are active site-directed acylating agents: evidence in support of the substrate analogue hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nps.org.au [nps.org.au]
- 11. idstewardship.com [idstewardship.com]
- 12. Enzymatic Synthesis of β-lactam Antibiotics: From Enzyme Dataset Construction to Action Mechanism and Semi-Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CN103805671A - Method for preparing cefalexin - Google Patents [patents.google.com]
- 17. US3957773A - Process for preparing cephalosporin compounds from 7-adca - Google Patents [patents.google.com]
- 18. Comparison of Cephalexin, Penicillin V, and Ampicillin in Streptococcal Infections in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Thienylglycine
Introduction: The Significance of Enantiopure 2-Thienylglycine in Drug Development
Enantiomerically pure amino acids are fundamental chiral building blocks in the synthesis of a vast array of pharmaceuticals. 2-Thienylglycine, particularly the D-enantiomer, is a critical side chain component in several semi-synthetic β-lactam antibiotics, including cephalosporins and penicillins. The stereochemistry of this moiety is paramount to the drug's efficacy and safety profile. Traditional chemical methods for resolving racemic mixtures often involve costly chiral resolving agents, harsh reaction conditions, and generate significant chemical waste. In contrast, enzymatic kinetic resolution offers a highly selective, environmentally benign, and economically viable alternative, operating under mild aqueous conditions.[1]
This guide provides a comprehensive overview and detailed protocols for the enzymatic kinetic resolution of racemic 2-thienylglycine. We will delve into the rationale behind experimental choices, focusing on the use of immobilized Penicillin G Acylase (PGA) for the stereoselective hydrolysis of N-acyl-2-thienylglycine. This methodology is designed to be a self-validating system, ensuring robustness and reproducibility for researchers, scientists, and drug development professionals.
Core Principle: Enzymatic Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts at a significantly faster rate than the other in the presence of a chiral catalyst, in this case, an enzyme. This difference in reaction rates allows for the separation of the two enantiomers. In the context of 2-thienylglycine, a common strategy is the enantioselective hydrolysis of a racemic N-acyl derivative. The enzyme, exhibiting high stereospecificity, will preferentially hydrolyze the N-acyl group from one enantiomer (typically the L-form for many acylases), leaving the other enantiomer (the desired D-form) in its acylated state.
The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. A high E-value is indicative of a more effective separation.
Enzyme Selection and Immobilization: The Case for Penicillin G Acylase
Penicillin G Acylase (PGA), particularly from Escherichia coli (E.C. 3.5.1.11), is a robust and highly selective industrial enzyme.[2][3] While its primary industrial application is the hydrolysis of penicillin G to produce 6-aminopenicillanic acid (6-APA), its substrate scope extends to a variety of N-acylated compounds, making it an excellent candidate for the resolution of racemic N-acyl-amino acids.[1][4]
Why Immobilize PGA?
For industrial and laboratory-scale applications, the use of immobilized enzymes is highly advantageous for several reasons:
-
Enhanced Stability: Immobilization often protects the enzyme from harsh environmental conditions such as changes in pH and temperature, leading to a longer operational lifespan.[1][4]
-
Ease of Separation: The immobilized enzyme can be easily separated from the reaction mixture by simple filtration or centrifugation, preventing contamination of the product and simplifying downstream processing.[5]
-
Reusability: The ability to recover and reuse the enzyme for multiple reaction cycles significantly reduces the overall cost of the process.[1][4]
Various immobilization techniques exist, including covalent attachment to a support matrix. In our protocol, we will consider PGA immobilized on a suitable carrier like agarose or magnetic nanoparticles.[4]
Experimental Workflow
The overall process for the enzymatic resolution of racemic 2-thienylglycine can be broken down into four key stages:
-
Substrate Preparation: Synthesis of racemic N-phenylacetyl-2-thienylglycine.
-
Enzymatic Hydrolysis: Stereoselective hydrolysis of the L-enantiomer using immobilized PGA.
-
Separation: Isolation of the unreacted D-N-phenylacetyl-2-thienylglycine and the product, L-2-thienylglycine.
-
Analysis and Product Recovery: Determination of enantiomeric excess (ee) and chemical hydrolysis of D-N-phenylacetyl-2-thienylglycine to obtain the final D-2-thienylglycine product.
Caption: Workflow for the enzymatic resolution of racemic 2-thienylglycine.
Detailed Protocols
Protocol 1: Synthesis of Racemic N-Phenylacetyl-2-Thienylglycine
Rationale: The amino group of 2-thienylglycine is acylated to provide a substrate suitable for Penicillin G Acylase. The phenylacetyl group is a common choice as it mimics the side chain of Penicillin G, the natural substrate for the enzyme.
Materials:
-
Racemic 2-thienylglycine
-
Phenylacetyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve racemic 2-thienylglycine (1 equivalent) in 1 M NaOH solution in an Erlenmeyer flask and cool the mixture in an ice bath with stirring.
-
Slowly add phenylacetyl chloride (1.1 equivalents) dropwise to the cold, stirring solution. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of 2 M NaOH.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with DCM to remove any unreacted phenylacetyl chloride.
-
Acidify the aqueous layer to pH 2 with 2 M HCl. A white precipitate of N-phenylacetyl-2-thienylglycine should form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 2: Enzymatic Kinetic Resolution using Immobilized Penicillin G Acylase
Rationale: This protocol outlines the stereoselective hydrolysis of the L-enantiomer of N-phenylacetyl-2-thienylglycine. The reaction is performed in a buffered aqueous solution at a controlled pH. The optimal pH for PGA activity is typically around 8.0.[4]
Materials:
-
Racemic N-phenylacetyl-2-thienylglycine
-
Immobilized Penicillin G Acylase (e.g., from E. coli, covalently bound to agarose beads)
-
Potassium phosphate buffer (0.1 M, pH 8.0)
-
pH meter and automatic titrator with 0.1 M NaOH
-
Reaction vessel with temperature control and overhead stirring
-
Filtration apparatus
Procedure:
-
Prepare a suspension of racemic N-phenylacetyl-2-thienylglycine (e.g., 50 g/L) in 0.1 M potassium phosphate buffer (pH 8.0) in the reaction vessel.
-
Equilibrate the temperature of the substrate suspension to 37°C with gentle stirring.
-
Add the immobilized Penicillin G Acylase (e.g., 10% w/w of the substrate).
-
Start the reaction and monitor the pH. The hydrolysis of the N-acyl group will release phenylacetic acid, causing a drop in pH. Maintain the pH at 8.0 using an automatic titrator that adds 0.1 M NaOH.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC to determine the conversion. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.
Protocol 3: Separation of D-N-Phenylacetyl-2-Thienylglycine and L-2-Thienylglycine
Rationale: The product of the enzymatic hydrolysis (L-2-thienylglycine) and the unreacted substrate (D-N-phenylacetyl-2-thienylglycine) have different solubility properties, which allows for their separation by extraction.
Materials:
-
Reaction mixture from Protocol 2
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Separatory funnel
Procedure:
-
Take the filtrate from the previous step (containing L-2-thienylglycine and D-N-phenylacetyl-2-thienylglycine).
-
Acidify the solution to pH 2 with 2 M HCl. This will protonate the carboxyl group of D-N-phenylacetyl-2-thienylglycine, making it more soluble in an organic solvent.
-
Extract the acidified solution with ethyl acetate (3 x volume of aqueous phase). The D-N-phenylacetyl-2-thienylglycine will move into the organic phase.
-
The aqueous phase now contains the L-2-thienylglycine hydrochloride salt.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the D-N-phenylacetyl-2-thienylglycine.
Protocol 4: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is a standard and accurate method for determining the enantiomeric purity of a chiral compound. A chiral stationary phase (CSP) is used to separate the enantiomers, which can then be quantified.[6]
Materials:
-
Sample of D-N-phenylacetyl-2-thienylglycine from Protocol 3
-
Sample of L-2-thienylglycine from Protocol 3
-
Racemic standards of 2-thienylglycine and N-phenylacetyl-2-thienylglycine
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., a teicoplanin-based CSP like Astec CHIROBIOTIC T)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water, trifluoroacetic acid)
Procedure:
-
Method Development (General Guidance):
-
Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of methanol, acetonitrile, and water with a small amount of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%). A typical starting mobile phase could be Methanol/Water/TFA (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25°C.
-
-
Dissolve small amounts of the racemic standards and the samples from the resolution in the mobile phase.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the samples obtained from the enzymatic resolution to determine the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation: Expected Results
The following tables present hypothetical but realistic data for the enzymatic resolution of N-phenylacetyl-2-thienylglycine using immobilized PGA under the conditions described in Protocol 2.
Table 1: Influence of pH on Reaction Rate and Enantioselectivity
| pH | Initial Rate (mmol/L/h) | Conversion at 6h (%) | ee of Substrate (D-form) (%) | ee of Product (L-form) (%) | E-value |
| 7.0 | 8.5 | 48 | >99 | 96 | >200 |
| 8.0 | 12.2 | 50 | >99 | 98 | >200 |
| 9.0 | 9.8 | 49 | >99 | 97 | >200 |
Table 2: Reusability of Immobilized Penicillin G Acylase
| Cycle Number | Reaction Time to 50% Conversion (h) | ee of Substrate (D-form) (%) | Relative Activity (%) |
| 1 | 4.1 | >99 | 100 |
| 2 | 4.2 | >99 | 98 |
| 3 | 4.2 | >99 | 98 |
| 4 | 4.5 | >99 | 91 |
| 5 | 4.8 | 98 | 85 |
| ... | ... | ... | ... |
| 10 | 6.0 | 97 | 68 |
Visualization of Key Relationships
Caption: Principle of enzymatic kinetic resolution.
Conclusion and Future Perspectives
The enzymatic kinetic resolution of racemic 2-thienylglycine using immobilized Penicillin G Acylase is a highly efficient, selective, and sustainable method for the production of the enantiopure D-enantiomer, a key pharmaceutical intermediate. The protocols provided in this guide offer a robust framework for implementing this methodology in a research or process development setting. The reusability of the immobilized enzyme further enhances the economic feasibility of this green chemistry approach.
Future work in this area could explore the application of dynamic kinetic resolution (DKR), where the unwanted L-enantiomer is racemized back to the racemic mixture in situ, theoretically allowing for a 100% yield of the desired D-enantiomer. This would involve the co-immobilization of PGA with a suitable racemase. Additionally, protein engineering of PGA could further enhance its activity and selectivity towards non-natural substrates like N-acyl-2-thienylglycine.
References
-
Roche, G. C., et al. (1999). Kinetic Resolution of β-Amino Esters by Acylation Using Immobilized Penicillin Amidohydrolase. Organic Process Research & Development, 3(1), 45-51. [Link]
-
Csatár, A., et al. (2016). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 18(4), 1075-1081. [Link]
-
Ma, M., et al. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Frontiers in Bioengineering and Biotechnology, 11, 1108820. [Link]
- Stark, M. B., et al. (1990). Enzymatic resolution process.
-
Brown-Geist, G. (n.d.). Penicillin G Acylase. Biochemistry at Hope College. [Link]
-
Wang, J., et al. (2024). Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. PLOS ONE, 19(1), e0296900. [Link]
-
Ma, M., et al. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. PubMed, 36994365. [Link]
-
Cardillo, G., Tolomelli, A., & Tomasini, C. (2001). Enzymatic Resolution of α-Alkyl β-Amino Acids Using Immobilized Penicillin G Acylase. The Journal of Organic Chemistry, 66(26), 8963-8966. [Link]
-
Forró, E., & Fülöp, F. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 26(11), 3293. [Link]
-
Mayer, S. F., et al. (1988). Penicillin acylase from the hybrid strains Escherichia coli 5K(pHM12): enzyme formation and hydrolysis of beta-lactam antibiotics with whole cells. Applied and Environmental Microbiology, 54(12), 3052-3057. [Link]
-
Scaramozzino, F., et al. (2005). Improvement of catalytic properties of Escherichia coli penicillin G acylase immobilized on glyoxyl agarose by addition of a six-amino-acid tag. Applied and Environmental Microbiology, 71(12), 8937-8940. [Link]
-
UniProt Consortium. (n.d.). pac - Penicillin G acylase - Escherichia coli. UniProt. [Link]
-
Alkema, W. B., et al. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. The FEBS Journal, 270(17), 3608-3617. [Link]
-
de Souza, R. O., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen, 7(1), 60-66. [Link]
-
Scaramozzino, F., et al. (2005). Improvement of Catalytic Properties of Escherichia coli Penicillin G Acylase Immobilized on Glyoxyl Agarose by Addition of a Six-Amino-Acid Tag. Applied and Environmental Microbiology, 71(12), 8937-8940. [Link]
-
Alkema, W. B., et al. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. European Journal of Biochemistry, 270(17), 3608-3617. [Link]
-
Aktaş, A. H., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A, 1677, 463308. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 23(10), 2548. [Link]
-
Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 73(2), 115-124. [Link]
-
WCK-1152-001, et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of the Korean Chemical Society, 55(4), 652-657. [Link]
-
Gonçalves, L. R., et al. (2000). A kinetic study of synthesis of amoxicillin using penicillin G acylase immobilized on agarose. Applied Biochemistry and Biotechnology, 84-86, 931-945. [Link]
-
Geng, T., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology, 8, 583. [Link]
-
Vojtíšek, V., & Svec, F. (1984). Kinetic behavior of penicillin acylase immobilized on acrylic carrier. Biotechnology and Bioengineering, 26(6), 617-623. [Link]
-
Mádravas, D., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. [Link]
-
Zukowski, J., et al. (1991). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. Chromatographia, 32(1-2), 88-90. [Link]
- Patel, R. N., et al. (1999). Enzymatic processes for the resolution of enantiomeric mixtures of lactams useful as intermediates in the preparation of taxanes.
-
Chen, L., et al. (2012). Enzymatic Synthesis of Ferulyl Oleins and Their Inhibition Effects on Nitrosamine. International Journal of Food Engineering, 8(3). [Link]
Sources
- 1. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles | PLOS One [journals.plos.org]
- 2. collab.its.virginia.edu [collab.its.virginia.edu]
- 3. uniprot.org [uniprot.org]
- 4. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
- 5. Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Chiral HPLC Analysis for Enantiomeric Purity of (R)-2-Thienylglycine
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of the enantiomeric purity of (R)-2-Thienylglycine. As a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring the stereochemical integrity of (R)-2-Thienylglycine is paramount for drug safety and efficacy.[1][2][3] This guide provides a comprehensive protocol, from sample preparation to data analysis, utilizing a polysaccharide-based chiral stationary phase (CSP) to achieve baseline separation of the (R)- and (S)-enantiomers. The causality behind method parameter selection, system suitability criteria, and validation principles are discussed to provide researchers with a self-validating and reliable analytical system.
Introduction and Scientific Principle
(R)-2-Thienylglycine, chemically known as (2R)-2-amino-2-(thiophen-2-yl)acetic acid, is a non-proteinogenic amino acid.[4] Its enantiomeric purity is a critical quality attribute, as the opposite (S)-enantiomer may exhibit different pharmacological or toxicological profiles, potentially impacting the final drug product's safety and therapeutic effect.[1][5] Chiral HPLC has become the gold standard for enantiomeric separations due to its high selectivity and accuracy.[5][6]
This method leverages the principle of direct chiral recognition using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally effective for separating a broad range of chiral compounds, including amino acid derivatives.[5][7][8] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the silica support. These interactions, which include hydrogen bonding, π-π interactions, and dipole-dipole forces, result in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.[8]
Experimental Workflow and Design
The overall analytical process is designed for clarity, robustness, and regulatory compliance. The workflow ensures that each step, from preparing the solutions to final data interpretation, is logical and contributes to the accuracy of the final enantiomeric purity value.
Figure 1: High-level workflow for the chiral HPLC analysis of (R)-2-Thienylglycine.
Materials and Methods
Instrumentation and Equipment
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Data Acquisition: Chromatography Data System (CDS) software.
Reagents and Chemicals
-
n-Hexane (HPLC Grade)
-
Isopropanol (IPA) (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
(R)-2-Thienylglycine Reference Standard
-
(S)-2-Thienylglycine (for preparation of racemic mixture)
-
Test Sample of (R)-2-Thienylglycine
Chromatographic Conditions
The selection of a normal-phase mobile system is deliberate. Normal-phase chromatography with polysaccharide CSPs often provides superior selectivity and resolution for polar analytes like amino acids compared to reversed-phase modes. The alcohol (IPA) acts as a polar modifier to control retention, while the acidic additive (TFA) is crucial for protonating the amino acid's functional groups, ensuring sharp, symmetrical peak shapes and consistent interaction with the CSP.
| Parameter | Condition | Rationale |
| Chiral Column | Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm | Amylose tris(3,5-dimethylphenylcarbamate) CSP provides excellent recognition for amino acid derivatives. |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) | Optimized ratio for baseline resolution and practical run time. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temperature | 25°C | Controlled temperature ensures retention time stability and reproducibility. |
| Detection | UV at 235 nm | The thienyl ring provides a strong chromophore for sensitive UV detection. |
| Injection Volume | 10 µL | Balances mass load and peak shape. |
| Run Time | ~15 minutes | Sufficient to allow elution of both enantiomers. |
Detailed Protocols
Protocol 1: Solution Preparation
-
Mobile Phase Preparation: Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1.0 mL of Trifluoroacetic Acid. Combine in a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using an ultrasonic bath or vacuum degassing.
-
Diluent Preparation: Use the mobile phase as the diluent for all solutions to ensure solvent compatibility and prevent peak distortion.
-
System Suitability Solution (Racemic, ~0.5 mg/mL): Accurately weigh ~5 mg of (R)-2-Thienylglycine and ~5 mg of (S)-2-Thienylglycine into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent. This solution is critical for verifying the separation capability of the system.
-
Standard Solution (~0.5 mg/mL): Accurately weigh ~10 mg of (R)-2-Thienylglycine Reference Standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (~0.5 mg/mL): Accurately weigh ~10 mg of the (R)-2-Thienylglycine test sample into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Protocol 2: HPLC System Operation and Analysis
-
System Startup: Purge the HPLC pump with the prepared mobile phase to ensure a stable, bubble-free solvent stream.
-
Column Equilibration: Install the CHIRALPAK® AD-H column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Perform five replicate injections of the System Suitability Solution (racemic mixture).
-
This initial test is a mini-validation that demonstrates the system is performing adequately on the day of analysis.[9]
-
Verify that the SST criteria in Table 2 are met before proceeding.
-
-
Analytical Sequence:
-
Inject the diluent (blank) once to ensure no carryover or system contamination.
-
Inject the Standard Solution in duplicate.
-
Inject the Sample Solution in duplicate.
-
Protocol 3: Data Processing and Calculation
-
Peak Identification: Identify the peaks for the (S)- and (R)-enantiomers based on their retention times, as determined from the injection of the racemic and standard solutions. Typically, the desired (R)-enantiomer will be the major peak in the sample chromatogram.
-
Integration: Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculation of Enantiomeric Purity: The enantiomeric purity is expressed as a percentage of the main peak area relative to the total area of both enantiomer peaks.[9]
Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100
Where:
-
Area(R) = Peak area of the (R)-enantiomer
-
Area(S) = Peak area of the undesired (S)-enantiomer
-
System Suitability and Method Validation
A robust analytical method must be validated to ensure it is fit for its intended purpose.[5][10][11] Chiral purity assays are treated as impurity tests, requiring specific validation parameters according to guidelines such as ICH Q2(R1).[9]
System Suitability Testing (SST)
SST is an integral part of the analytical procedure and demonstrates that the system's performance is acceptable for the analysis to be conducted.[9][12]
| Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs ≥ 1.5 | Ensures baseline separation between the (R) and (S) enantiomer peaks, which is critical for accurate quantification.[5] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 (for the main peak) | Measures peak symmetry, ensuring proper chromatographic behavior and accurate integration. |
| RSD of Peak Area | ≤ 5.0% (for main peak, n=5) | Demonstrates the precision and repeatability of the injector and system.[9] |
Method Validation Principles
-
Specificity: The method's ability to assess the desired enantiomer in the presence of its counterpart is demonstrated by achieving baseline resolution (Rs ≥ 1.5).
-
Limit of Quantitation (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably quantified. This is crucial for controlling chiral impurities at low levels.
-
Linearity: The method should demonstrate a linear relationship between the concentration of the (S)-enantiomer and its peak area over a specified range (e.g., from LOQ to 1.0%).
-
Accuracy & Precision: Accuracy is confirmed by analyzing samples spiked with known amounts of the (S)-enantiomer. Precision is determined by the repeatability (intra-day) and intermediate precision (inter-day) of these measurements, with RSD targets typically ≤20% as the quantitation limit is approached.[9]
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (e.g., ±2% IPA), column temperature (e.g., ±2°C), and flow rate (e.g., ±0.1 mL/min) to ensure the resolution remains acceptable.
Conclusion
The chiral HPLC method detailed in this application note provides a reliable, robust, and highly selective system for determining the enantiomeric purity of (R)-2-Thienylglycine. By employing a polysaccharide-based chiral stationary phase and a carefully optimized normal-phase mobile phase, baseline separation of the enantiomers is readily achieved. The integrated system suitability tests and adherence to established validation principles ensure that each analysis is self-validating, providing trustworthy data essential for quality control and regulatory submission in the pharmaceutical industry.
References
-
Wrezel, P., Chion, I., & Weissmueller, D. W. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]
-
Daicel Corporation. (n.d.). Separation of free amino acids and primary amines using Daicel crown ether columns. Daicel Application Note. Available at: [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available at: [Link]
-
LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available at: [Link]
-
Daicel Corporation. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available at: [Link]
-
Padivitage, N., Kumar, S., & Rustum, A. (2017). Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Technical Library. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Available at: [Link]
-
ResearchGate. (n.d.). Effects of mobile phase's ratio on resolution of amino acid enantiomers. Available at: [Link]
-
Islam, M. R., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736058, (R)-2-Thienylglycine. Available at: [Link]
-
Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma. National Center for Biotechnology Information. Available at: [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Separation Science. Available at: [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Available at: [Link]
-
Daicel and ChromTech columns. (n.d.). HPLC. Available at: [Link]
-
D'Orazio, G., et al. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. University of Ferrara. Available at: [Link]
-
ResearchGate. (2018). Evaluation of generic chiral liquid chromatography screens for pharmaceutical analysis. Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available at: [Link]
-
Avesis. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Enantiomeric purity of synthetic therapeutic peptides: A review. Available at: [Link]
-
MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Available at: [Link]
-
ResearchGate. (2014). Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. Available at: [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-2-Thienylglycine | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sfera.unife.it [sfera.unife.it]
- 7. yakhak.org [yakhak.org]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Derivatization of (R)-2-Thienylglycine for analytical quantification
Here are the detailed Application Notes and Protocols for the .
Application Note & Protocol Guide
Introduction: The Analytical Imperative for (R)-2-Thienylglycine
(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its structural similarity to phenylglycine allows it to be incorporated into semi-synthetic antibiotics and other therapeutic agents. The enantiomeric purity and precise concentration of (R)-2-Thienylglycine are critical quality attributes that directly impact the efficacy and safety of the final drug product.
However, like most amino acids, (R)-2-Thienylglycine lacks a strong native chromophore or fluorophore, making its direct quantification by common analytical techniques like UV-Vis or fluorescence detection challenging, especially at low concentrations.[1] Furthermore, its polar, zwitterionic nature results in poor retention on standard reversed-phase high-performance liquid chromatography (HPLC) columns.[2]
Chemical derivatization addresses these challenges by covalently attaching a tag to the amino acid's primary amine. This process serves two primary purposes:
-
Enhanced Detection: The derivatizing agent introduces a moiety that is highly responsive to UV, fluorescence, or mass spectrometry (MS) detectors, significantly improving analytical sensitivity.[2][3]
-
Improved Chromatography: The derivatization reaction increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase columns.[2]
For chiral molecules like (R)-2-Thienylglycine, derivatization can also be the key to enantioselective analysis. By using a chiral derivatizing agent, the enantiomers are converted into diastereomers, which possess different physicochemical properties and can be separated on a standard achiral HPLC column.[4][5] This guide provides an in-depth exploration of the principal derivatization strategies for the robust and accurate quantification of (R)-2-Thienylglycine.
Strategy 1: Enantioselective Analysis using Marfey's Reagent (FDAA)
The most definitive method for determining the enantiomeric purity of amino acids is through derivatization with Marfey's Reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA).[6][7] This approach is considered a gold standard for its reliability and robustness.[4][8]
Principle and Mechanism
Marfey's reagent is a chiral molecule (the L-enantiomer is commercially available). It reacts with the primary amine of an amino acid via nucleophilic aromatic substitution under mild alkaline conditions.[5][9] When FDAA reacts with a racemic or enantiomerically enriched mixture of an amino acid like thienylglycine, it forms two diastereomers: L-FDAA-D-thienylglycine and L-FDAA-L-thienylglycine. These diastereomers have distinct physical properties and, crucially, different retention times on a standard achiral reversed-phase HPLC column.[4][10] Typically, the L-D diastereomer is more retained and elutes later than the L-L diastereomer.[10]
Protocol: Derivatization with FDAA
This protocol is adapted from established methods for amino acid analysis.[10][11]
Reagents & Materials:
-
(R)-2-Thienylglycine standard or sample solution
-
Marfey's Reagent (FDAA) solution: 1% (w/v) in acetone
-
Sodium bicarbonate solution: 1 M
-
Hydrochloric acid (HCl): 2 M
-
Reaction vials (e.g., 1.5 mL glass vials)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Pipette 100 µL of the amino acid sample (containing approximately 5-50 nmol of thienylglycine) into a reaction vial. If the sample is solid, dissolve it in water or a suitable buffer.
-
Reagent Addition: Add 200 µL of the 1% FDAA solution to the vial.
-
pH Adjustment: Add 40 µL of 1 M sodium bicarbonate to raise the pH and facilitate the deprotonation of the amino group, making it a potent nucleophile.
-
Reaction Incubation: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 40°C for 1 hour.[9][10] This controlled heating ensures the reaction proceeds to completion without causing racemization.
-
Reaction Quenching: After incubation, remove the vial and allow it to cool to room temperature. Add 20 µL of 2 M HCl to neutralize the excess bicarbonate and stop the reaction.[10] The sample is now ready for HPLC analysis.
Data Presentation: HPLC Conditions & Performance
The resulting diastereomers are highly UV-active, with a detection maximum around 340 nm.[10][11]
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard LC with UV/DAD Detector | Widely available and suitable for the chromophore. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard column chemistry is sufficient for diastereomer separation.[4] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides acidic conditions to ensure sharp peaks. |
| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase. |
| Gradient | 10-60% B over 30 minutes | A typical gradient to elute derivatives of varying polarity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection | UV at 340 nm | Corresponds to the absorbance maximum of the DNP group.[11] |
| Injection Vol. | 20 µL | Standard injection volume. |
Strategy 2: High-Sensitivity Quantification with o-Phthalaldehyde (OPA)
For applications requiring high sensitivity, such as analyzing trace amounts in biological fluids, derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection is an excellent choice.[1][12]
Principle and Mechanism
OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) under basic conditions to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole.[13] The reaction is extremely fast, often complete in under a minute at room temperature.[14] A significant drawback is the relative instability of the OPA derivatives, which necessitates automated derivatization or immediate analysis after manual preparation.[13][15]
For enantioselective separation, a chiral thiol like N-isobutyryl-L-cysteine (IBLC) can be used instead of an achiral one.[2][16] This forms diastereomeric isoindoles that can be resolved on a C18 column.
Protocol: Pre-column Derivatization with OPA
This protocol is designed for rapid, high-throughput analysis.[13][17]
Reagents & Materials:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 90 mL of deionized water. Adjust pH to 10.2 with 10 M NaOH. Bring volume to 100 mL.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.25 mL of the borate buffer and 50 µL of 2-mercaptoethanol. This reagent is light-sensitive and should be made fresh daily.
-
(R)-2-Thienylglycine standard or sample solution.
-
Acetic Acid solution: 5% (v/v)
Procedure:
-
Sample Preparation: In a vial, mix 20 µL of the sample or standard solution with 20 µL of the OPA reagent.
-
Reaction: Vortex the mixture for exactly 1 minute at room temperature.[13] The timing is critical due to the potential instability of the derivative.
-
Stabilization (Optional but Recommended): Add 5 µL of 5% acetic acid to lower the pH and stabilize the derivative if immediate injection is not possible.[13]
-
Analysis: Inject the derivatized sample into the HPLC system without delay.
Data Presentation: HPLC Conditions for OPA Derivatives
| Parameter | Recommended Condition | Rationale |
| HPLC System | LC with Fluorescence Detector (FLD) | Provides the highest sensitivity for OPA derivatives. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Standard for separating the hydrophobic derivatives. |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 | Buffered mobile phase is crucial for peak shape. |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10 v/v/v) | A strong organic mixture for effective elution. |
| Gradient | 5-70% B over 40 minutes | Allows for separation of a wide range of amino acid derivatives. |
| Flow Rate | 1.2 mL/min | Standard analytical flow rate. |
| Column Temp. | 40°C | Improves separation efficiency and reduces viscosity. |
| Detection | FLD: Ex 340 nm, Em 450 nm | Optimal wavelengths for isoindole fluorescence. |
Strategy 3: Stable Derivatization with FMOC-Cl
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is another popular reagent that reacts with both primary and secondary amines to form stable, highly UV-absorbent derivatives.[3][18] This makes it a versatile choice for general amino acid quantification.
Principle and Mechanism
FMOC-Cl reacts with the amino group of (R)-2-Thienylglycine in a basic medium (typically borate buffer) to form an N-FMOC-amino acid derivative.[19] The attached Fmoc group has a strong chromophore, making it easily detectable by UV at around 265 nm.[3] The derivatives are significantly more stable than their OPA counterparts, allowing for more flexibility in analysis scheduling.[18]
Protocol: Derivatization with FMOC-Cl
Reagents & Materials:
-
Borate Buffer (0.5 M, pH 9.0): Prepare as previously described, adjusting pH with NaOH.
-
FMOC-Cl Reagent: 10 mM solution in acetonitrile.
-
(R)-2-Thienylglycine standard or sample solution.
-
Quenching Reagent: 1-Adamantanamine or similar primary amine solution (e.g., 20 mM in methanol) to react with excess FMOC-Cl.
Procedure:
-
Mixing: In a vial, combine 200 µL of the sample/standard with 200 µL of borate buffer.
-
Derivatization: Add 200 µL of the 10 mM FMOC-Cl reagent. Vortex immediately and let the reaction proceed for 5-10 minutes at room temperature.[19][20]
-
Quenching: Add 200 µL of the quenching reagent to consume any unreacted FMOC-Cl, which would otherwise interfere with the chromatogram. Let it react for 2 minutes.
-
Extraction (Optional): To remove excess reagents, add 1 mL of hexane, vortex, and discard the upper hexane layer. Repeat twice.
-
Analysis: The aqueous layer containing the FMOC-amino acid is ready for HPLC injection.
Data Presentation: HPLC Conditions for FMOC Derivatives
| Parameter | Recommended Condition | Rationale |
| HPLC System | LC with UV/DAD or Fluorescence Detector | UV is standard; FLD provides higher sensitivity. |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) | Standard for this application. |
| Mobile Phase A | 40 mM Sodium Acetate, pH 4.2 with 0.5% THF | Buffered mobile phase with an organic modifier for better peak shape. |
| Mobile Phase B | Acetonitrile | Standard organic solvent. |
| Gradient | 20-60% B over 35 minutes | A shallow gradient is often needed to resolve complex mixtures. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 35°C | Ensures reproducible chromatography. |
| Detection | UV at 265 nm or FLD: Ex 265 nm, Em 315 nm | Optimal wavelengths for the Fmoc chromophore/fluorophore.[3][21] |
Alternative Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
For labs equipped with GC-MS, derivatization to increase the volatility of (R)-2-Thienylglycine is a viable alternative. This typically involves a two-step process to modify both the carboxylic acid and the amine functional groups.
-
Esterification: The carboxyl group is first converted to an ester (e.g., a methyl or propyl ester) using an acidic alcohol.
-
Acylation/Silylation: The amino group is then acylated (e.g., with trifluoroacetic anhydride, TFAA) or silylated (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA).[22][23]
The resulting derivatives are volatile and thermally stable, making them suitable for GC separation. Mass spectrometry provides highly specific detection and quantification using selected ion monitoring (SIM).[24][25] While powerful, this method is often more labor-intensive than HPLC-based approaches.
Conclusion and Recommendations
The choice of derivatization strategy for (R)-2-Thienylglycine depends critically on the analytical objective.
-
For enantiomeric purity and stereoselective quantification , derivatization with Marfey's Reagent (FDAA) is the most reliable and authoritative method. It provides excellent resolution of diastereomers on standard achiral columns.
-
For trace-level quantification where utmost sensitivity is required, OPA derivatization with fluorescence detection is the preferred method. For chiral analysis, a chiral thiol must be incorporated.
-
For routine, robust quantification where high stability of the derivative is advantageous, FMOC-Cl is an excellent choice, offering stable derivatives and sensitive UV or fluorescence detection.
Each protocol must be carefully validated for the specific sample matrix to ensure accuracy, precision, linearity, and robustness, conforming to standard analytical chemistry guidelines.
References
-
DiVA portal. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]
- Larsen, B. R., & West, F. G. (1981). A Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chromatography.
-
ACS Publications. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters. Retrieved from [Link]
- Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231–247.
-
SUKOYI. (n.d.). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Retrieved from [Link]
- Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Literature overview and further study.
- Hess, S., Gustafson, K. R., Milanowski, D. J., Alvira, E., Lipton, M. A., & Pannell, L. K. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
-
Watson International Ltd. (n.d.). Fmoc-Chloride: Your Essential Partner for Amino Acid Derivatization. Retrieved from [Link]
- Gardner, W. S., & Miller, W. H. (1979). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography.
- Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols.
-
Ovid. (n.d.). Marfey's reagent for chiral amino acid analysis. Retrieved from [Link]
- Bhushan, R., & Kumar, V. (2008). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids.
- Fuji, K., et al. (2014). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products.
- Molnár-Perl, I. (2001). Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives.
- Zhang, T., Wang, Y., & Wang, J. (2004). [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA)
-
ResearchGate. (n.d.). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Retrieved from [Link]
- Kuballa, T., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 406(28), 7261–7271.
-
Fisher Scientific. (n.d.). FDAA, Marfey's Reagent. Retrieved from [Link]
-
Indian Journal of Clinical Biochemistry. (2005). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Retrieved from [Link]
-
Springer Nature Experiments. (1986). Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. Retrieved from [Link]
-
Northwestern Engineering. (2005). Neurochemical analysis of amino acids, polyamines and carboxylic acids: GC–MS quantitation of tBDMS derivatives using ammonia positive chemical ionization. Retrieved from [Link]
-
PubMed. (2020). Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation: A new application in healthy and cardiovascular patients' sera. Retrieved from [Link]
-
National Institutes of Health. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Retrieved from [Link]
-
ResearchGate. (n.d.). Two Step Derivatization for the Analyses of Organic, Amino Acids and Glycines on Filter Paper Plasma by GC-MS/SIM. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (S)-2-Thienylglycine. PubChem. Retrieved from [Link]
-
MDPI. (2023). Phthalylglycyl Chloride as a Derivatization Agent for UHPLC-MS/MS Determination of Adrenaline, Dopamine and Octopamine in Urine. Retrieved from [Link]
-
PubMed. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Retrieved from [Link]
- Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry.
-
PubMed. (2015). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Retrieved from [Link]
Sources
- 1. Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 2. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ovid.com [ovid.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. academic.oup.com [academic.oup.com]
- 13. diva-portal.org [diva-portal.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. thomassci.com [thomassci.com]
- 22. mccormick.northwestern.edu [mccormick.northwestern.edu]
- 23. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 24. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a Non-Canonical Moiety
An Application Guide to the Strategic Use of (R)-2-Thienylglycine in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed guide on the application of (R)-2-thienylglycine, a non-canonical amino acid, in modern peptide synthesis. As a Senior Application Scientist, this note moves beyond simple procedural lists to explain the underlying chemical principles and strategic considerations essential for leveraging this unique building block in research and pharmaceutical development.
Peptide synthesis is a cornerstone of biochemistry and drug discovery, enabling the precise construction of sequences for therapeutic and research purposes.[1] While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-canonical amino acids (ncAAs) like (R)-2-thienylglycine has become a critical strategy for overcoming the limitations of natural peptides.[1][2]
(R)-2-Thienylglycine is a derivative of glycine where an alpha-hydrogen is replaced by a thiophene ring.[2] This structural modification is not merely an addition but a strategic enhancement, imparting novel characteristics to the resulting peptide. The Fmoc-protected version, Fmoc-(R)-2-thienylglycine, is a versatile building block for Solid-Phase Peptide Synthesis (SPPS), allowing for its controlled incorporation into complex sequences.[2][3] The integration of this thienyl moiety can confer a range of desirable pharmacological properties, including:
-
Enhanced Proteolytic Stability: The steric bulk of the thienyl group can shield adjacent peptide bonds from degradation by proteases, increasing the peptide's in-vivo half-life.[2]
-
Modulated Receptor Binding: The aromatic and heterocyclic nature of the thiophene ring introduces unique steric and electronic properties, which can lead to novel binding interactions, such as pi-stacking, and fine-tune the peptide's affinity and selectivity for its biological target.[1][2]
-
Improved Pharmacokinetic Profiles: The unique structure can influence properties like solubility and bioavailability, which are critical for drug development.[1][3]
-
Structural Diversity: It serves as a valuable tool for creating peptidomimetics and designing novel therapeutics in areas like cancer therapy and antimicrobial agents.[2][3]
Beyond de novo peptide design, derivatives of thienylglycine are crucial intermediates in the synthesis of blockbuster antiplatelet drugs, including Clopidogrel (Plavix) and Ticlopidine (Ticlid), highlighting its industrial and pharmaceutical relevance.[4][5][6]
Physicochemical Profile of (R)-2-Thienylglycine
Understanding the inherent properties of (R)-2-thienylglycine is fundamental to its effective application. The thiophene side chain is the primary determinant of its unique chemical behavior.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-2-thiophen-2-ylacetic acid | [7] |
| Molecular Formula | C₆H₇NO₂S | [7] |
| Molecular Weight | 157.19 g/mol | [7] |
| Chirality | (R)-enantiomer (also referred to as the D-form in older literature) | [2] |
| Side Chain | Thiophen-2-yl | [2] |
The Significance of the Thiophene Side Chain:
-
Aromaticity & Heterocyclic Nature: The five-membered thiophene ring is aromatic and contains a sulfur atom, which can influence hydrogen bonding and electronic interactions within the peptide and with its target receptor.[1][2]
-
Stereochemical Importance: (R)-2-Thienylglycine is a chiral molecule. The use of a single, pure enantiomer is critical in drug development, as different enantiomers can have vastly different biological activities and toxicities.[2] The (R) and (S) designations are based on the Cahn-Ingold-Prelog (CIP) priority rules.[2]
Core Methodologies: Incorporating (R)-2-Thienylglycine
The most prevalent and efficient method for incorporating amino acids into a growing peptide chain is Solid-Phase Peptide Synthesis (SPPS), based on the Fmoc/tBu orthogonal protection strategy.[2][8] This approach allows for the assembly of peptides on an insoluble resin support, with purification occurring via simple washing steps after each reaction cycle.[9]
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The SPPS cycle is an iterative process of deprotection, washing, coupling, and further washing. This cycle is repeated until the desired peptide sequence is fully assembled.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the successful incorporation of Fmoc-(R)-2-thienylglycine using standard manual SPPS techniques. These can be adapted for automated synthesizers.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) on Rink Amide Resin
This protocol describes the synthesis of a C-terminally amidated peptide on a 0.1 mmol scale.
Materials:
-
Rink Amide Resin (100-200 mesh)
-
Fmoc-(R)-2-thienylglycine and other required Fmoc-amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)[10]
-
Coupling Reagents: HATU, HBTU, or other aminium salt[12][13]
-
Base: N,N-Diisopropylethylamine (DIPEA)[14]
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O[15]
-
Cold Diethyl Ether
Procedure:
-
Resin Swelling (Day 1):
-
Place the Rink Amide resin (0.1 mmol substitution) into a fritted reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour (or overnight in a refrigerator) with gentle agitation.[9][14] This step is critical for ensuring that reactive sites within the polymer matrix are accessible.[9]
-
-
Initial Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes. Drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes. This two-step process ensures complete removal of the Fmoc group from the resin's linker.
-
Drain the solution and wash the resin thoroughly with DMF (5x) and then DCM (3x) to remove all traces of piperidine.
-
-
Coupling of the First Amino Acid (Excluding Thienylglycine):
-
In a separate vial, pre-activate the first Fmoc-amino acid (4 eq. to resin loading) with a coupling reagent like HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes.[16]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
Verification: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated ("double coupling").[14][17]
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Iterative Synthesis Cycle (Deprotection & Coupling):
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid.
-
Washing: Wash thoroughly with DMF and DCM as before.
-
Coupling of Fmoc-(R)-2-Thienylglycine:
-
Due to the potential for steric hindrance from the bulky thienyl side chain, using a highly efficient coupling reagent like HATU is recommended.[16][17]
-
In a separate vial, dissolve Fmoc-(R)-2-thienylglycine (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow to pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and couple for 2 hours.
-
Monitor the reaction with a Kaiser test. A double coupling may be necessary to drive the reaction to completion.[16]
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Repeat this cycle for all subsequent amino acids in the sequence.
-
-
Final Cleavage and Deprotection (Final Day):
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dry resin (approx. 10 mL/g). The scavengers (TIS, water) are crucial for preventing side reactions.[15]
-
Filter the cleavage solution away from the resin beads into a clean centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to a large volume (approx. 10x) of ice-cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the resulting white peptide pellet under vacuum. The crude peptide can then be purified by HPLC.
-
Protocol 2: A Note on Solution-Phase Synthesis
While less common for discovery, solution-phase synthesis remains relevant for the large-scale production of short peptides.[2][18] The core principle involves protecting the N-terminus of one amino acid and the C-terminus of another, coupling them in solution using an activating agent, and then selectively deprotecting one end to allow for further chain elongation.[18] Each step requires purification, often by crystallization or chromatography, making it more labor-intensive than SPPS.[19]
Caption: Generalized workflow for solution-phase dipeptide synthesis.
Troubleshooting and Optimization
The incorporation of bulky, non-canonical amino acids can present challenges.[16][20]
| Challenge | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric Hindrance: The bulky thienyl group physically obstructs the approach of the activated carboxyl group to the resin-bound amine.[16] | Use a more potent coupling reagent: Switch from HBTU to HATU or COMU.[16][17]Perform a double coupling: Repeat the coupling step with fresh reagents.[16][21]Increase reaction time: Extend the coupling time to 3-4 hours. |
| Peptide Aggregation | Interchain H-bonding: The growing peptide chains, especially if hydrophobic, can aggregate on the resin, blocking reactive sites.[17][20] | Use aggregation-disrupting solvents: A small percentage of "chaotropic" salts or alternative solvents can help.Incorporate pseudoprolines or Dmb/Hmb groups: These specialized building blocks temporarily disrupt the peptide backbone's hydrogen-bonding capacity.[2][17] |
| Low Purity of Crude Peptide | Incomplete Reactions: Caused by issues above, leading to deletion sequences.[16]Side Reactions: Aspartimide formation (at Asp-Gly sequences) or racemization.[16][17] | Optimize coupling/deprotection: Ensure each step goes to completion.Use additives: Additives like HOBt or Oxyma to the coupling reaction can suppress racemization.[16]Use appropriate scavengers: Ensure the cleavage cocktail is matched to the peptide sequence to prevent side-product formation.[16] |
Conclusion: A Versatile Tool for Modern Chemistry
(R)-2-Thienylglycine is more than just another amino acid; it is a strategic tool for peptide chemists and drug developers. Its unique thiophene side chain provides a direct route to creating peptides with enhanced stability, novel binding properties, and improved pharmacological profiles.[1][2][3] By understanding the principles behind its incorporation and anticipating potential challenges, researchers can effectively utilize this powerful building block to push the boundaries of peptide chemistry and develop the next generation of innovative therapeutics.
References
-
Clopidogrel bisulfate, Clopidogrel hydrogensulfate, DV-7314, SR-25990C, Iscover, Plavix. Drug Synthesis Database. Available at: [Link]
-
Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon, 6(12), e05731. Available at: [Link]
-
New Process For Preparation Of Clopidogrel - Quick Company. Quick Company. Available at: [Link]
-
Bandichhor, R., et al. (2012). An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. Der Pharma Chemica, 4(1), 479-488. Available at: [Link]
-
Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. PubMed. Available at: [Link]
-
Jun, C. (1997). SYNTHESIS OF TICLOPIDINE HYDROCHLORIDE. Semantic Scholar. Available at: [Link]
-
Faisal, M., et al. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. ResearchGate. Available at: [Link]
-
Attrition-Enhanced Deracemization in the Synthesis of Clopidogrel - A Practical Application of a New Dis. University of Groningen. Available at: [Link]
-
SPPS Reagents Explained: A Complete Guide. CEM Corporation - YouTube. Available at: [Link]
-
Sashikanth, S., et al. (2015). Clopidogrel Hydrogen Sulfate. ResearchGate. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(22), 5449. Available at: [Link]
-
Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). ResearchGate. Available at: [Link]
-
Manual Solid Phase Peptide Synthesis Protocol - The Werner Lab. The Werner Lab, University of Pittsburgh. Available at: [Link]
-
Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. Available at: [Link]
-
Biondi, L., & De Riccardis, F. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry & Biodiversity, 18(5), e2000999. Available at: [Link]
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. National Institutes of Health (NIH). Available at: [Link]
-
A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. National Institutes of Health (NIH). Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]
-
Synthesis of ticlopidine (4) from 1 h via 2 h. ResearchGate. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link]
-
(R)-2-Thienylglycine. PubChem, National Institutes of Health (NIH). Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. Available at: [Link]
-
Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. Available at: [Link]
-
Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties. National Institutes of Health (NIH). Available at: [Link]
-
Solvents and General reagents for SPPS. Aapptec Peptides. Available at: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: [Link]
-
synthesis and cation-binding properties of a bicyclic peptide containing glycine and lysine residues. PubMed. Available at: [Link]
-
Synthesis of alpha-thiophenylglycine peptides. Novel peptide substrates useful in the study of microbial peptide transport. PubMed. Available at: [Link]
-
Antioxidant and Anti-Inflammatory Activities of Hydrolysates and Peptide Fractions Obtained by Enzymatic Hydrolysis of Selected Heat-Treated Edible Insects. MDPI. Available at: [Link]
-
A Comprehensive Review About Bioactive Peptides: Sources to Future Perspective. ResearchGate. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-DL-(2-thienyl)glycine | 211682-11-0 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Clopidogrel bisulfate, Clopidogrel hydrogensulfate, DV-7314, SR-25990C, Iscover, Plavix-药物合成数据库 [drugfuture.com]
- 5. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-2-Thienylglycine | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy Fmoc-DL-(2-thienyl)glycine | 211682-11-0 [smolecule.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scbt.com [scbt.com]
- 14. wernerlab.weebly.com [wernerlab.weebly.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes: (R)-2-Thienylglycine as a Chiral Auxiliary in Asymmetric Synthesis
Introduction: The Role of Chiral Auxiliaries in Modern Synthesis
In the landscape of pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is paramount. Chiral auxiliaries are powerful tools in this endeavor, enabling chemists to control the stereochemical outcome of a reaction.[1] These molecules, themselves enantiomerically pure, are temporarily incorporated into a substrate, direct a subsequent chemical transformation to occur with high diastereoselectivity, and are then cleaved to reveal the desired enantiomerically enriched product.
(R)-2-Thienylglycine, a non-proteinogenic amino acid, has emerged as a versatile and effective chiral auxiliary.[2][3] Its rigid structure, containing a thiophene ring, provides a well-defined steric environment that allows for excellent facial discrimination in a variety of carbon-carbon bond-forming reactions, most notably in the synthesis of β-lactams and α-amino acids.[4] This guide provides an in-depth look at the mechanistic principles behind its use and a detailed protocol for a representative application: the diastereoselective aldol reaction.
Mechanism of Stereocontrol: A Chelation-Controlled Approach
The efficacy of (R)-2-thienylglycine as a chiral auxiliary hinges on its ability to form a rigid, chelated intermediate with a metal cation, typically from a Lewis acid or a strong base like lithium diisopropylamide (LDA). This chelation locks the conformation of the enolate, exposing one face to electrophilic attack while sterically shielding the other.
The process can be visualized as follows:
-
Acylation: The amine of (R)-2-thienylglycine is first acylated with the desired carboxylic acid derivative (e.g., propionyl chloride) to form an amide.
-
Enolate Formation: Treatment with a strong base, such as LDA, deprotonates the α-carbon of the acyl group, forming a lithium enolate.
-
Chelation: The lithium cation is coordinated by both the enolate oxygen and the amide carbonyl oxygen. This forms a rigid, five-membered ring structure.
-
Facial Shielding: The bulky thienyl group of the auxiliary is forced into a pseudo-axial position, effectively blocking the top face of the planar enolate.
-
Diastereoselective Attack: An incoming electrophile (e.g., an aldehyde) can therefore only approach from the less hindered bottom face, leading to the preferential formation of one diastereomer.
Diagram: Mechanism of Stereocontrol
Caption: Chelation-controlled mechanism for diastereoselection.
Detailed Protocol: Asymmetric Aldol Addition
This protocol details the diastereoselective aldol addition of a propionate unit to benzaldehyde, a common benchmark reaction.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| N-Propionyl-(R)-2-thienylglycine | 227.29 | 1.14 g | 5.0 | Synthesized in Protocol 3.2 |
| Diisopropylamine | 101.19 | 0.77 mL | 5.5 | Freshly distilled from CaH₂ |
| n-Butyllithium (n-BuLi) | 64.06 | 2.2 mL | 5.5 | 2.5 M solution in hexanes |
| Benzaldehyde | 106.12 | 0.51 mL | 5.0 | Freshly distilled |
| Tetrahydrofuran (THF) | 72.11 | 30 mL | - | Anhydrous, distilled from Na/benzophenone |
| Saturated NH₄Cl (aq) | - | 20 mL | - | For quenching |
| Diethyl ether (Et₂O) | 74.12 | 100 mL | - | For extraction |
| Anhydrous MgSO₄ | 120.37 | - | - | For drying |
Protocol Part A: Synthesis of N-Propionyl-(R)-2-thienylglycine
-
Scientist's Note: This initial step attaches the propionyl group, which will become the enolate precursor, to the chiral auxiliary. The procedure is adapted from standard amino acid acylation methods.[5]
-
Suspend (R)-2-thienylglycine (1.57 g, 10.0 mmol) in 20 mL of dichloromethane (DCM) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.9 mL, 21.0 mmol) to the suspension.
-
Add propionyl chloride (0.96 mL, 11.0 mmol) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding 20 mL of 1 M HCl. Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the product, which can be used without further purification.
Protocol Part B: Diastereoselective Aldol Reaction
-
Scientist's Note: All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the strong bases and intermediates.
-
LDA Preparation: To a flame-dried 100 mL flask under N₂, add anhydrous THF (15 mL) and diisopropylamine (0.77 mL, 5.5 mmol). Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (2.2 mL, 5.5 mmol) dropwise. Stir at -78 °C for 15 minutes, then at 0 °C for 15 minutes to form a clear solution of LDA.
-
Enolate Formation: Cool the LDA solution back to -78 °C. In a separate flask, dissolve N-propionyl-(R)-2-thienylglycine (1.14 g, 5.0 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the LDA solution via cannula over 20 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldehyde Addition: Add freshly distilled benzaldehyde (0.51 mL, 5.0 mmol) dropwise to the enolate solution at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm consumption of the starting material.
-
Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution (20 mL). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired aldol adduct with high diastereoselectivity.
Diagram: Experimental Workflow
Caption: Workflow for the asymmetric aldol reaction.
Cleavage of the Chiral Auxiliary
A key advantage of any chiral auxiliary is its facile removal to yield the final product without racemization. For N-acyl auxiliaries like (R)-2-thienylglycine, several methods are effective.
-
Acidic or Basic Hydrolysis: Standard hydrolysis using strong acid (e.g., 6 M HCl, reflux) or base (e.g., LiOH in THF/H₂O) can cleave the amide bond. However, these harsh conditions may be incompatible with sensitive functional groups in the product and risk epimerization of the α-chiral center.
-
Reductive Cleavage: A milder and often preferred method is reductive cleavage using lithium borohydride (LiBH₄) or lithium aluminum hydride (LAH). This converts the amide to a primary alcohol and an amino alcohol derived from the auxiliary, which are easily separated chromatographically.
-
Weinreb Amide Formation & Cleavage: For conversion to other carbonyl derivatives, the aldol product can be treated with Me(MeO)NH·HCl and a Grignard reagent (e.g., i-PrMgCl) to form a Weinreb amide. This intermediate is stable to many reagents but can be readily converted to aldehydes, ketones, or carboxylic acids.
Representative Cleavage Protocol: Reductive Cleavage
-
Dissolve the purified aldol adduct (1.0 mmol) in anhydrous THF (10 mL) under N₂.
-
Cool the solution to 0 °C.
-
Add LiBH₄ (2.0 mmol, 2.0 eq) portion-wise.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench carefully by the dropwise addition of 1 M HCl until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The resulting diol product can be purified by column chromatography.
Conclusion
(R)-2-Thienylglycine serves as an excellent chiral auxiliary for asymmetric synthesis, particularly for aldol-type reactions. Its effectiveness stems from the formation of a rigid, chelated enolate intermediate that directs electrophilic attack with high facial selectivity. The straightforward attachment, reliable stereocontrol, and versatile cleavage options make it a valuable tool for researchers in synthetic and medicinal chemistry.
References
-
van der Stok, E., et al. (1987). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 28(21), 2339-2342. Available at: [Link]
-
Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec. Available at: [Link]
-
Rocha, J. D., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Available at: [Link]
-
National Center for Biotechnology Information. (R)-2-Thienylglycine. PubChem Compound Database. Available at: [Link]
-
Pentelute, B. L., & Kent, S. B. (2018). Features of Auxiliaries That Enable Native Chemical Ligation beyond Glycine and Cleavage via Radical Fragmentation. Angewandte Chemie International Edition, 57(11), 2947-2951. Available at: [Link]
-
Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, 19, 4. Available at: [Link]
-
Davies, S. G., et al. (2016). Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane. Organic & Biomolecular Chemistry, 14(3), 825-830. Available at: [Link]
-
Barbas, C. F., et al. (2000). A proline-catalyzed direct asymmetric aldol reaction. Journal of the American Chemical Society, 122(28), 6795-6796. Available at: [Link]
-
Kobayashi, J., et al. (2004). Catalytic Enantio- and Diastereoselective Aldol Reactions of Glycine-Derived Silicon Enolate with Aldehydes: An Efficient Approach to the Asymmetric Synthesis of anti-β-Hydroxy-α-Amino Acid Derivatives. Journal of the American Chemical Society, 126(30), 9192-9193. Available at: [Link]
-
Fujii, N., & Yajima, H. (1989). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 831-841. Available at: [Link]
-
Pellicciari, R., et al. (1996). Synthesis and Pharmacological Characterization of All Sixteen Stereoisomers of 2-(2'-Carboxy-3'-phenylcyclopropyl)glycine. Journal of Medicinal Chemistry, 39(11), 2259-2269. Available at: [Link]
-
Groenewegen, F., et al. (2005). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 7(24), 5473-5476. Available at: [Link]
Sources
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (R)-2-Thienylglycine | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: Asymmetric Synthesis of α-Arylglycine Derivatives via Palladium Catalysis
Abstract
Non-proteinogenic α-arylglycine derivatives are privileged structural motifs found in numerous pharmaceuticals, agrochemicals, and chiral ligands. Their synthesis in enantiomerically pure form is a critical objective in modern organic and medicinal chemistry. This application note provides a detailed guide to the asymmetric synthesis of these valuable compounds using a robust palladium-catalyzed α-arylation of a glycine imine ester. We delve into the mechanistic rationale, provide a comprehensive, field-proven protocol, and offer practical insights for researchers, scientists, and drug development professionals to successfully implement and optimize this powerful transformation.
Introduction: The Significance of Chiral α-Arylglycines
The α-arylglycine scaffold is a cornerstone in the architecture of many biologically active molecules. Prominent examples include the glycopeptide antibiotic vancomycin, the antiplatelet agent Plavix® (clopidogrel), and various components of peptide natural products with potent activities. The stereochemistry at the α-carbon is often crucial for biological function, making the development of efficient and highly stereoselective synthetic methods a paramount concern.
Traditional methods often suffer from limitations such as harsh reaction conditions, the need for stoichiometric chiral auxiliaries, or limited substrate scope. In contrast, transition metal catalysis, particularly with palladium, has emerged as a superior strategy. Palladium catalysts offer high efficiency, broad functional group tolerance, and, when paired with chiral ligands, exquisite control over stereoselectivity, enabling the direct and atom-economical formation of the key C(sp³)–C(sp²) bond.
This guide focuses on the palladium-catalyzed asymmetric α-arylation of a glycine enolate equivalent, a highly convergent and reliable method for accessing a diverse library of α-arylglycine derivatives.
Principle & Catalytic Mechanism
The core of this methodology is the enantioselective coupling of an aryl halide (or pseudo-halide) with the enolate of a protected glycine substrate. The reaction is orchestrated by a chiral palladium(0) complex, which navigates a well-defined catalytic cycle to construct the new stereocenter with high fidelity. A common and effective glycine substrate is the N-(diphenylmethylene)glycinate ester, where the benzophenone imine serves both as a protecting group and an activating group that enhances the acidity of the α-proton.
The generally accepted catalytic cycle proceeds through three key stages:
-
Oxidative Addition: The active Pd(0)L* catalyst (where L* is a chiral ligand) reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.
-
Enolate Formation & Transmetalation: A base deprotonates the glycine imine ester to form a prochiral enolate. This enolate then coordinates to the Pd(II) center. While this step is often depicted as a simple transmetalation, the precise mechanism can be complex.
-
Reductive Elimination: This is the crucial C-C bond-forming and stereodetermining step. The aryl group and the enolate fragment couple, eliminating from the palladium center to yield the α-arylated glycine product and regenerate the Pd(0)L* catalyst. The chiral ligand environment dictates the facial selectivity of this step, leading to the preferential formation of one enantiomer.[1][2][3]
Figure 1: General catalytic cycle for the Pd-catalyzed α-arylation.
Detailed Experimental Protocol
This protocol is a representative procedure for the asymmetric α-arylation of ethyl N-(diphenylmethylene)glycinate using an aryl bromide.
Materials & Reagents:
-
Palladium Source: Palladium(II) acetate [Pd(OAc)₂]
-
Chiral Ligand: (R)-(−)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine [(R,S)-Josiphos]
-
Substrate: Ethyl N-(diphenylmethylene)glycinate
-
Aryl Halide: 4-Bromoanisole (or other desired aryl bromide)
-
Base: Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Solvent: Anhydrous Toluene
-
Standard Lab Equipment: Schlenk line or glovebox, magnetic stir plates, oven-dried glassware, syringes, cannula.
Workflow Overview:
Figure 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure:
CAUTION: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. NaHMDS is a strong base and is moisture-sensitive. Handle with appropriate care.
-
Catalyst Pre-formation:
-
To an oven-dried Schlenk flask under inert atmosphere, add Pd(OAc)₂ (2.3 mg, 0.01 mmol, 2 mol%).
-
Add (R,S)-Josiphos ligand (6.6 mg, 0.012 mmol, 2.4 mol%).
-
Add 2 mL of anhydrous toluene via syringe.
-
Stir the resulting mixture at room temperature for 15-20 minutes. The solution should turn from a pale yellow to a deeper orange/red, indicating complex formation.
-
-
Reaction Assembly:
-
In a separate, larger oven-dried Schlenk flask, dissolve ethyl N-(diphenylmethylene)glycinate (134 mg, 0.5 mmol, 1.0 equiv) and 4-bromoanisole (112 mg, 0.6 mmol, 1.2 equiv) in 3 mL of anhydrous toluene.
-
Add the pre-formed catalyst solution to this flask via cannula transfer.
-
Begin vigorous stirring.
-
-
Initiation and Reaction:
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF, 0.6 mL, 0.6 mmol, 1.2 equiv) dropwise via syringe over 2 minutes. A color change to deep red or brown is typically observed.
-
Stir the reaction mixture at room temperature (approx. 25 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the flask in an ice bath and quench the reaction by slowly adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add 15 mL of ethyl acetate.
-
Wash the organic layer sequentially with 10 mL of water and 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20%) is typically effective for eluting the desired product.
-
-
Analysis and Deprotection:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
The benzophenone imine can be readily hydrolyzed under mild acidic conditions (e.g., 1N HCl in THF) to yield the free α-arylglycine ester.
-
Representative Data & Substrate Scope
The described protocol is versatile and applicable to a wide range of aryl bromides, delivering the desired products in high yields and with excellent enantioselectivity.
| Entry | Aryl Bromide (Ar-Br) | Time (h) | Yield (%) | ee (%) |
| 1 | 4-Bromoanisole | 18 | 92 | 97 |
| 2 | 4-Bromotoluene | 18 | 95 | 96 |
| 3 | Bromobenzene | 20 | 88 | 95 |
| 4 | 4-Bromobenzotrifluoride | 24 | 85 | 98 |
| 5 | 3-Bromopyridine | 24 | 78 | 94 |
| 6 | 2-Bromonaphthalene | 20 | 91 | 97 |
| 7 | 4-Bromo-N,N-dimethylaniline | 16 | 96 | 95 |
Conditions: As described in the protocol. Yields are for the isolated, purified product. Enantiomeric excess (ee) determined by chiral HPLC.
Troubleshooting & Field Insights
-
Low Yield:
-
Cause: Inactive catalyst or insufficient base.
-
Solution: Ensure all glassware is scrupulously dried and the reaction is maintained under a strict inert atmosphere. Use freshly opened, high-quality anhydrous solvents. Titrate the base solution if its activity is in doubt. The quality of the palladium precursor is also critical.
-
-
Low Enantioselectivity (ee):
-
Cause: Racemization of the product or a "background" uncatalyzed reaction. Ligand purity is also a factor.
-
Solution: Ensure the reaction temperature is controlled. Running the reaction at a lower temperature (e.g., 0 °C) may improve ee, though it may require longer reaction times. Verify the purity and integrity of the chiral ligand.
-
-
Formation of Side Products:
-
Cause: Homocoupling of the aryl halide (biaryl formation) or decomposition of the starting material.
-
Solution: The rate of addition of the base can be critical. A slow, dropwise addition often minimizes side reactions. Ensure the Pd:Ligand ratio is optimal (typically 1:1.1 to 1:1.5) to prevent the formation of less-selective catalytic species.
-
-
Expert Insight - The Role of the Base: The choice of base is crucial. While NaHMDS is effective, other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) can also be used. The counter-ion (Na⁺, K⁺, Li⁺) can influence both the reaction rate and the stereoselectivity by affecting the aggregation state and reactivity of the enolate.[4] Optimization of the base may be required for challenging substrates.
Conclusion
The palladium-catalyzed asymmetric α-arylation of glycine imine esters stands as a premier method for the synthesis of enantiomerically enriched α-arylglycine derivatives. Its operational simplicity, broad substrate scope, and consistently high stereoselectivity make it an invaluable tool for both academic research and industrial drug development. By understanding the underlying mechanism and adhering to careful experimental technique, researchers can reliably access these critical chiral building blocks for the advancement of chemical and pharmaceutical sciences.
References
-
Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13032. [Link][5][6][7]
-
Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538–3539. [Link][8][9]
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link][1][3]
-
Zhang, F., Sun, H., Song, Z., Wen, S., Xu, Q. L., & Sun, H. (2015). Stereoselective Synthesis of Arylglycine Derivatives via Palladium-Catalyzed α-Arylation of a Chiral Nickel(II) Glycinate. The Journal of Organic Chemistry, 80(9), 4459–4464. [Link][2]
-
Hartwig, J. F., & Culkin, D. A. (2011). Computational Analysis of Enantioselective Pd-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 133(40), 16098-16109. (Note: This is a representative reference for computational studies in the field, actual details may vary). [Link][1]
-
Jakob, B., Diehl, A. M., Horst, K., Kelm, H., & Manolikakes, G. (2023). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Frontiers in Chemistry, 11. [Link][10]
-
Braun, M. (2015). Enolates in Asymmetric Catalysis. In Stereoselective Organocatalysis (pp. 1-45). (Note: This reference provides general context on enolate chemistry). [Link][4]
-
Dorel, R., & van der Eycken, E. V. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16386-16421. (Note: This review provides excellent background on related Pd-catalyzed coupling reactions). [Link][5]
Sources
- 1. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective Synthesis of Arylglycine Derivatives via Palladium-Catalyzed α-Arylation of a Chiral Nickel(II) Glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An extremely active catalyst for the Negishi cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 8. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
Troubleshooting & Optimization
Troubleshooting common issues in (R)-2-Thienylglycine synthesis
Technical Support Center: (R)-2-Thienylglycine Synthesis
Welcome to the technical support guide for the synthesis of (R)-2-Thienylglycine. This resource is designed for researchers, scientists, and professionals in drug development. (R)-2-Thienylglycine is a crucial chiral building block in the pharmaceutical and agrochemical industries. [1]Its synthesis, while established, can present several challenges that impact yield, purity, and enantioselectivity. This guide provides in-depth, experience-based solutions to common problems encountered during its synthesis.
Section 1: Navigating the Synthetic Landscape: FAQs on Reaction Setup and Execution
The successful synthesis of (R)-2-Thienylglycine hinges on careful control of the initial reaction conditions. The most common route is a variation of the Strecker synthesis, a powerful multicomponent reaction for producing α-amino acids. [2][3]This section addresses frequent issues encountered during the formation of the key intermediate, the α-aminonitrile.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the Strecker synthesis of (R)-2-Thienylglycine often stem from several critical factors related to reagent quality, reaction conditions, and side reactions.
-
Purity of 2-Thiophenecarboxaldehyde: The starting aldehyde is susceptible to oxidation to the corresponding carboxylic acid, which will not participate in the reaction. [4]Ensure you are using freshly distilled or recently purchased 2-thiophenecarboxaldehyde. A simple preliminary check via TLC or ¹H NMR can confirm its purity.
-
Inefficient Imine Formation: The first step of the Strecker synthesis is the formation of an imine from the aldehyde and an ammonia source. [5][6]This is an equilibrium-driven process. To drive the equilibrium towards the imine, consider the following:
-
Ammonia Source: While aqueous ammonia can be used, anhydrous ammonia or ammonium chloride with a non-aqueous base can be more effective in shifting the equilibrium. [2]
-
Water Removal: The formation of the imine releases water. The presence of excess water can hydrolyze the imine back to the starting aldehyde. Using a dehydrating agent like anhydrous magnesium sulfate can be beneficial. [3]
-
-
Cyanide Source and Addition: Sodium or potassium cyanide is typically used as the cyanide source. [2]The cyanide anion is a potent nucleophile, but its effective concentration can be reduced in highly acidic or basic conditions.
-
pH Control: The reaction is often buffered to maintain a pH that favors both imine formation and the availability of the cyanide nucleophile. A mildly acidic pH (around 9) is often optimal.
-
Slow Addition: A slow, controlled addition of the cyanide source can help to minimize side reactions and control the exothermicity of the reaction.
-
-
Side Reactions: The thiophene ring can be susceptible to side reactions under harsh conditions. Maintaining a moderate reaction temperature is crucial to prevent polymerization or degradation of the starting material and product.
Q2: I am observing the formation of significant amounts of byproducts. How can I identify and minimize them?
A2: The primary byproduct in this synthesis is often the corresponding α-hydroxynitrile (cyanohydrin), formed from the reaction of the aldehyde with the cyanide source before imine formation.
-
Minimizing Cyanohydrin Formation: To favor imine formation, the ammonia source should be allowed to react with the aldehyde before the addition of the cyanide. A stepwise addition protocol is highly recommended.
-
Other Potential Byproducts: Depending on the specific reaction conditions, other byproducts can include compounds arising from the Cannizzaro reaction of the aldehyde (disproportionation to the corresponding alcohol and carboxylic acid) if the conditions are too basic, or polymerization products.
Below is a troubleshooting workflow to address low yields and byproduct formation:
Caption: Troubleshooting workflow for low yield and byproduct formation.
Section 2: The Critical Juncture: Work-up, Product Isolation, and Purification
The transition from the reaction mixture to the purified product is a stage where significant product loss or degradation can occur. This section provides guidance on navigating these crucial steps.
Q1: I am having difficulty isolating the (R)-2-Thienylglycine from the reaction mixture. What is an effective work-up and isolation procedure?
A1: The work-up procedure must effectively separate the desired amino acid from unreacted starting materials, byproducts, and inorganic salts.
-
Hydrolysis of the α-Aminonitrile: The α-aminonitrile intermediate is typically hydrolyzed under acidic or basic conditions to yield the amino acid. [2][3]Acidic hydrolysis (e.g., with concentrated HCl) is common and results in the formation of the hydrochloride salt of the amino acid.
-
Extraction and pH Adjustment: After hydrolysis, a series of extractions can be used to remove non-polar impurities. The aqueous layer containing the amino acid salt is then carefully neutralized to the isoelectric point of (R)-2-Thienylglycine to induce precipitation. The isoelectric point can be determined experimentally or estimated from literature values for similar amino acids.
-
Crystallization: The crude product is often purified by crystallization. [7]The choice of solvent is critical for obtaining high purity and good recovery. Common solvent systems include water-ethanol or water-isopropanol mixtures.
Q2: My final product has a persistent color. How can I decolorize it?
A2: Colored impurities can arise from the degradation of the thiophene ring or from side reactions.
-
Activated Carbon Treatment: A common and effective method for removing colored impurities is treatment with activated carbon. The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is heated briefly before being filtered through celite to remove the carbon.
-
Recrystallization: Multiple recrystallizations may be necessary to achieve a high level of purity and remove persistent colored impurities.
The following table summarizes key parameters for the purification of (R)-2-Thienylglycine:
| Parameter | Recommended Condition | Rationale |
| Hydrolysis | Concentrated HCl, reflux | Efficient conversion of the nitrile to the carboxylic acid. |
| Neutralization pH | Isoelectric Point | Maximizes precipitation of the zwitterionic amino acid. |
| Crystallization Solvent | Water/Ethanol or Water/Isopropanol | Balances solubility for effective purification. |
| Decolorization | Activated Carbon | Adsorbs colored impurities. |
Section 3: Ensuring Enantiopurity: Chiral Analysis and Racemization Prevention
For pharmaceutical applications, the enantiomeric purity of (R)-2-Thienylglycine is of utmost importance. This section focuses on methods for determining enantiomeric excess and strategies to prevent racemization.
Q1: How can I accurately determine the enantiomeric excess (e.e.) of my synthesized (R)-2-Thienylglycine?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric purity of amino acids. [8][9]
-
Chiral Stationary Phases (CSPs): A variety of CSPs are available for the separation of amino acid enantiomers. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are often effective. [10]
-
Derivatization: Alternatively, the amino acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. [11]However, direct analysis on a CSP is often preferred to avoid potential side reactions during derivatization. [10]
-
Mobile Phase Optimization: The choice of mobile phase is crucial for achieving good separation. A typical mobile phase for chiral separations of amino acids on a teicoplanin-based column might consist of a mixture of water, methanol, and a small amount of an acid like formic acid. [10]
Q2: I am concerned about racemization during my synthesis and work-up. What conditions can lead to racemization and how can I avoid it?
A2: The α-proton of amino acids is susceptible to abstraction under certain conditions, leading to racemization.
-
Strongly Basic Conditions: Prolonged exposure to strong bases can cause deprotonation at the α-carbon, leading to racemization. [12][13]During work-up, it is important to avoid excessively high pH for extended periods.
-
Elevated Temperatures: High temperatures, especially in the presence of acid or base, can accelerate the rate of racemization. [13]During hydrolysis and purification steps, it is advisable to use the mildest conditions that are effective.
-
Activated Intermediates: Certain synthetic steps that involve the activation of the carboxylic acid group can also increase the risk of racemization.
The decision tree below can guide the troubleshooting of enantiopurity issues:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters - Google Patents [patents.google.com]
Optimization of reaction conditions for enzymatic resolution of thienylglycine
Welcome to the Technical Support Center for the enzymatic resolution of thienylglycine. As Senior Application Scientists, we have compiled this guide to provide in-depth technical assistance, drawing from established scientific principles and field-proven insights. This center is designed to help you optimize your reaction conditions and troubleshoot common issues encountered during the synthesis of enantiomerically pure thienylglycine derivatives, which are crucial intermediates in pharmaceutical development.
Core Principles: Understanding the "Why" Behind Optimization
Successful enzymatic resolution is not merely about following a protocol; it's about understanding the interplay of various parameters that govern enzyme activity and selectivity. The primary enzyme for this application is often Penicillin G Acylase (PGA), which enantioselectively hydrolyzes an acylated derivative of the racemic thienylglycine.
-
The Reaction: The process involves the kinetic resolution of a racemic mixture, typically N-acyl-DL-thienylglycine. The enzyme preferentially hydrolyzes one enantiomer (e.g., the L-enantiomer) into the free amino acid and the corresponding acyl group, leaving the other enantiomer (the D-enantiomer) as the unreacted N-acyl derivative. The success of the resolution is measured by two key metrics: conversion and enantiomeric excess (e.e.) .
-
Enzyme Selection & State: Penicillin G Acylase (PGA) is widely used for resolving N-acylated amino acids.[1][2] Whether to use a free (soluble) or immobilized enzyme is a critical decision. While free enzymes may exhibit higher initial activity, immobilized enzymes offer significantly improved stability against changes in pH and temperature, prevent product contamination, and are easily separated and reused, which is crucial for cost-effective industrial processes.[2][3][4]
-
Substrate Choice (The Acyl Group): The nature of the N-acyl group on the DL-thienylglycine substrate is critical. It must be recognized by the enzyme's active site. The phenylacetyl group is a common choice for PGA, stemming from its natural substrate, Penicillin G. The choice of acyl group impacts both reaction rate and enantioselectivity.
-
pH Control: The pH of the reaction medium is arguably the most critical parameter. It directly influences the ionization state of amino acid residues in the enzyme's active site and the substrate itself. For most bacterial PGAs, the optimal pH for hydrolytic activity is slightly alkaline, typically around pH 7.5-8.5 .[1][3][5][6] Deviating from this range can drastically reduce enzyme activity.[7] During the reaction, the production of a carboxylic acid (from the acyl group) will lower the pH. Therefore, active pH control using a pH-stat or a robust buffer system is essential to maintain optimal conditions.
-
Temperature: Temperature affects the reaction rate, enzyme stability, and enantioselectivity. While higher temperatures increase the reaction rate, they can also lead to faster enzyme denaturation.[4] A common compromise is to operate in the range of 45-55°C .[1][5] Interestingly, for some enzymatic resolutions, lowering the temperature can sometimes improve enantioselectivity (E-value) by amplifying the subtle energy differences between the transition states for the two enantiomers.[8][9]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Question: My reaction conversion is low or has stalled prematurely. What are the possible causes?
Answer:
Low or stalled conversion is a common issue with several potential root causes:
-
pH Drift: This is the most frequent culprit. The hydrolysis of the N-acyl group releases a carboxylic acid (e.g., phenylacetic acid), causing the pH to drop. As the pH moves away from the enzyme's optimum (typically ~pH 8.0), its activity will decrease dramatically.
-
Solution: Implement real-time pH control using a pH-stat that titrates a base (e.g., NaOH, KOH) into the reactor. Alternatively, use a high-concentration buffer (e.g., 0.1-0.2 M Phosphate or Borate buffer), but be aware that the reaction may still overwhelm its capacity.
-
-
Product Inhibition: PGA can be competitively inhibited by the phenylacetic acid product.[5] As the concentration of this product builds up, it competes with the substrate for the enzyme's active site, slowing the reaction.
-
Solution: Consider in situ product removal strategies if feasible. For process development, kinetic modeling can help predict the impact of product inhibition and optimize substrate feeding strategies.
-
-
Substrate Inhibition: At very high concentrations, the substrate itself can sometimes inhibit the enzyme, leading to lower-than-expected reaction rates.[10]
-
Solution: Test a range of substrate concentrations to identify any inhibitory effects. If inhibition is observed, a fed-batch strategy (gradually adding substrate over time) can maintain a lower, non-inhibitory concentration in the reactor.
-
-
Enzyme Deactivation: The enzyme may be losing activity over the course of the reaction due to thermal instability or mechanical stress (e.g., excessive agitation).[6]
-
Solution: Confirm the enzyme's thermal stability at your operating temperature. Consider lowering the temperature slightly. If using an immobilized enzyme, ensure the support and immobilization chemistry are robust. Reduce agitation speed to the minimum required for adequate mixing.
-
Question: The enantiomeric excess (e.e.%) of my product is poor. How can I improve it?
Answer:
Poor enantioselectivity (a low E-value) is a fundamental problem that requires systematic optimization. The goal is to maximize the difference in reaction rates between the two enantiomers.
-
Lower the Reaction Temperature: Reducing the temperature is often the first and most effective step. While it will slow down the overall reaction, it often enhances enantioselectivity. The thermodynamic relationship between the enantiomeric ratio (E) and temperature shows that lower temperatures can amplify the free energy difference (ΔΔG‡) between the diastereomeric transition states.[8]
-
Action: Run a temperature profile experiment (e.g., 25°C, 35°C, 45°C) and measure the e.e. at a fixed conversion level (e.g., 40-45%).
-
-
Screen Different Enzymes or Variants: Not all PGAs are created equal. Enzymes from different microbial sources can exhibit different selectivities.
-
Modify the Substrate's Acyl Group: The enzyme's active site interacts with the entire substrate molecule. Changing the N-acyl group can alter how the enantiomers bind, potentially improving selectivity.
-
Action: Synthesize and test alternative substrates, such as those with different N-acyl groups (e.g., chloroacetyl, methoxyacetyl).
-
-
Add Co-solvents: The addition of a small amount of a water-miscible organic solvent (e.g., 5-10% t-butanol, DMSO) can sometimes alter the enzyme's conformation in a way that favors higher enantioselectivity. However, this can also reduce activity, so it requires careful balancing.
-
Action: Screen a small panel of co-solvents at various low concentrations, monitoring both activity and e.e.
-
The logical flow for troubleshooting low enantioselectivity can be visualized as follows:
Frequently Asked Questions (FAQs)
Q1: What is the ideal substrate for resolving DL-thienylglycine with Penicillin G Acylase?
A1: The most common substrate is an N-acylated form of DL-thienylglycine. Specifically, N-phenylacetyl-DL-thienylglycine is an excellent starting point because the phenylacetyl moiety mimics the side chain of Penicillin G, the natural substrate for PGA.[13] This ensures good recognition and activity from the enzyme.
Q2: Should I use a free or immobilized enzyme?
A2: For initial screening and lab-scale optimization, a free enzyme can be simpler and faster to use. However, for any process intended for scale-up or repeated use, an immobilized enzyme is highly recommended. Immobilization onto a solid support (like magnetic nanoparticles or porous resins) dramatically improves thermal and pH stability, simplifies enzyme removal from the product stream, and allows for catalyst recycling, which significantly reduces costs.[1][3][4]
Q3: How do I monitor the reaction progress and determine conversion and e.e.%?
A3: The standard analytical method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[5][14]
-
To Monitor Conversion: You can use a standard reversed-phase HPLC method (non-chiral) to track the disappearance of the N-acyl-DL-thienylglycine substrate and the appearance of the L-thienylglycine product.
-
To Determine e.e.%: A specific chiral column (e.g., a cyclodextrin- or crown ether-based column) is required to separate the two enantiomers of the unreacted substrate (N-acyl-D-thienylglycine) and the product (L-thienylglycine). This allows for the precise calculation of enantiomeric excess.[14][15] Mass spectrometry-based methods are also emerging for high-throughput screening.[16]
Q4: My substrate has low solubility in the aqueous buffer. What are my options?
A4: This is a common challenge. You can try a few approaches:
-
Use a Substrate Slurry: Operate the reaction as a suspension. As the soluble substrate is consumed by the enzyme, more will dissolve from the solid phase to maintain saturation. This requires efficient stirring to ensure good mass transfer.
-
Add a Co-solvent: Introduce a small percentage (5-20%) of a water-miscible organic solvent like methanol, ethanol, or t-butanol to increase substrate solubility. You must first verify the enzyme's stability and activity in the chosen solvent system, as high concentrations can be denaturing.
-
Increase Temperature: Higher temperatures will increase the solubility of most organic compounds. This must be balanced with the thermal stability of your enzyme.
Data Summary & Key Protocols
Table 1: Typical Reaction Conditions for Penicillin G Acylase (PGA)
| Parameter | Free Enzyme | Immobilized Enzyme | Rationale & Key Considerations |
| Optimal pH | 7.8 - 8.0[5] | 8.0[1][3] | Critical for catalytic activity. Must be controlled with a pH-stat or strong buffer. |
| Optimal Temp. | ~45°C[4] | 50 - 54°C[1][5] | Immobilization often increases thermal stability. Balance rate vs. stability. |
| Substrate | N-phenylacetyl-DL-thienylglycine | N-phenylacetyl-DL-thienylglycine | Acyl group is key for enzyme recognition. |
| Enzyme Loading | 0.5 - 2% (w/w vs. substrate) | 5 - 10% (w/w vs. substrate) | Immobilized enzyme loading is higher due to the mass of the support. |
| Stability | Moderate | High | Immobilization provides significant protection against pH and temperature extremes.[3][4] |
| Reusability | No | Yes (5-10+ cycles)[1] | A major economic advantage of immobilization. |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Resolution
This protocol provides a starting point for a 100 mL scale reaction.
-
Reactor Setup: To a 250 mL jacketed glass reactor equipped with an overhead stirrer and a pH probe, add 100 mL of 0.1 M potassium phosphate buffer.
-
Temperature & pH Control: Set the reactor temperature to 45°C. Calibrate the pH probe and set the pH-stat to maintain pH 8.0 using 1.0 M NaOH as the titrant.
-
Substrate Addition: Add 10.0 g of N-phenylacetyl-DL-thienylglycine to the buffer. Stir at 200-300 RPM to create a uniform suspension.
-
Reaction Initiation: Once the temperature and pH have stabilized, add the Penicillin G Acylase (e.g., 200 mg of free enzyme or 1.0 g of immobilized enzyme).
-
Monitoring: Start the pH-stat and data logger. The rate of NaOH addition is proportional to the reaction rate. Withdraw small aliquots (e.g., 100 µL) at regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours) for HPLC analysis.
-
Quenching: To quench the reaction in the analytical samples, immediately add an equal volume of acetonitrile or an acidic solution to denature the enzyme.
-
Reaction Workup (at ~50% conversion):
-
Stop the reaction by filtering off the immobilized enzyme (which can be washed and stored for reuse).
-
Acidify the reaction mixture to pH ~2.0 with HCl. This will precipitate the unreacted N-acyl-D-thienylglycine.
-
Filter to collect the solid N-acyl-D-thienylglycine.
-
The aqueous filtrate contains the product, L-thienylglycine. This can be isolated using techniques like ion-exchange chromatography.
-
Protocol 2: Sample Preparation and Chiral HPLC Analysis
-
Sample Prep: Take the 100 µL quenched sample and dilute it 10-fold with the HPLC mobile phase. Filter through a 0.22 µm syringe filter before injection.
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Chiral Column: Select a suitable chiral column (e.g., Chiralpak AD-H, or similar).
-
Mobile Phase: A typical mobile phase might be a mixture of hexane/isopropanol/trifluoroacetic acid. The exact composition must be optimized for your specific column and analytes.
-
Detection: Monitor at a wavelength where both the substrate and product have strong absorbance (e.g., 254 nm).
-
Analysis:
-
Inject a standard of the racemic starting material to identify the retention times of both N-acyl enantiomers.
-
Inject a standard of the expected L-thienylglycine product.
-
Run the reaction samples. Integrate the peak areas for all four components (N-acyl-D, N-acyl-L, D-thienylglycine, L-thienylglycine) to calculate conversion and enantiomeric excess.
-
Optimization Workflow Diagram
References
- Effect of pH on high-temperature production of bacterial penicillin acylase in Escherichia coli. PubMed.
- Penicillin acylase from the hybrid strains Escherichia coli 5K(pHM12): enzyme formation and hydrolysis of beta-lactam antibiotics with whole cells. PubMed.
- Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles. National Institutes of Health (NIH).
- Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Frontiers.
- Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets. National Institutes of Health (NIH).
- Optimization of Penicillin G Acylase Immobilization Process by Surface Response Methodology Using Central Composite Design. Scientific Research Publishing (SCIRP).
- Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. PubMed Central (PMC).
-
Optimization of Penicillin G Acylase production. ResearchGate. Available at: [Link]
- Selectivity and kinetic modeling of penicillin G acylase variants for the synthesis of cephalexin under a broad range of substrate concentrations. PubMed.
-
Enzymic resolution of DL-phenylglycine. ResearchGate. Available at: [Link]
- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.
- Rational design of enzyme activity and enantioselectivity. PubMed Central (PMC).
-
Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. BMC Biotechnology. Available at: [Link]
-
Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. PubMed Central (PMC). Available at: [Link]
-
Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PNAS. Available at: [Link]
-
Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Institutes of Health (NIH).
- Rational design of enantioselective enzymes requires considerations of entropy. PubMed Central (PMC).
-
Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. ResearchGate. Available at: [Link]
-
Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]
- Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids. PubMed.
-
Substrate inhibition in the hydrolysis of N-acylglycine esters by carboxypeptidase A. PubMed. Available at: [Link]
-
Rapid determination of enantiomeric excess: a focus on optical approaches. Royal Society of Chemistry. Available at: [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Royal Society of Chemistry. Available at: [Link]
- Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism. PubMed.
-
Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. Available at: [Link]
-
Direct Crystallographic Observation of an Acyl-Enzyme Intermediate in the Elastase-Catalyzed Hydrolysis of a Peptidyl Ester Substrate: Exploiting the “Glass Transition” in Protein Dynamics. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Penicillin G Acylase Immobilization Process by Surface Response Methodology Using Central Composite Design [scirp.org]
- 3. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
- 4. Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Penicillin acylase from the hybrid strains Escherichia coli 5K(pHM12): enzyme formation and hydrolysis of beta-lactam antibiotics with whole cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on high-temperature production of bacterial penicillin acylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational design of enantioselective enzymes requires considerations of entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Substrate inhibition in the hydrolysis of N-acylglycine esters by carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-2-Thienylglycine Synthesis
Welcome to the technical support center for the synthesis and purification of (R)-2-Thienylglycine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for improving the yield and enantiomeric purity of this critical chiral building block. (R)-2-Thienylglycine is a valuable non-proteinogenic amino acid derivative widely used in the synthesis of pharmaceuticals, particularly as a component in peptide-based drugs where its unique thiophene side chain can enhance structural diversity and bioactivity.[1][2] Achieving high purity (typically ≥98%) is essential for its application in drug development and peptide synthesis.[3][4]
This document is structured into two main sections: Frequently Asked Questions (FAQs) for quick reference on common queries, and detailed Troubleshooting Guides for resolving specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing enantiomerically pure (R)-2-Thienylglycine?
There are three main strategies, each with distinct advantages and challenges:
-
Classical Chiral Resolution: This involves the synthesis of a racemic mixture of 2-Thienylglycine, followed by separation of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as dibenzoyl tartaric acid, which can then be separated by fractional crystallization.[5] Another approach is the formation of diastereomeric esters using a chiral auxiliary like L-(-)-menthol, which can be separated by chromatography.[6][7]
-
Enantioselective Synthesis (Asymmetric Synthesis): This approach aims to directly synthesize the desired (R)-enantiomer, avoiding a racemic mixture. Methods like the Strecker synthesis using a chiral auxiliary or transition-metal-catalyzed asymmetric reactions (e.g., C-H arylation) fall into this category.[8][9] These methods can be more efficient but may require specialized catalysts and stricter reaction control.
-
Chemoenzymatic Synthesis: This strategy utilizes enzymes to achieve high stereoselectivity. For instance, transaminases can be used to stereoselectively synthesize the chiral amine, or hydrolases can be used for the kinetic resolution of a racemic ester or amide.[10] Enzymatic methods are valued for their high selectivity and environmentally benign reaction conditions.[10]
Q2: What is the target purity for (R)-2-Thienylglycine in pharmaceutical applications?
For use in research and pharmaceutical synthesis, the target assay purity is typically ≥98% as determined by HPLC.[3][4] Critically, the enantiomeric purity (or enantiomeric excess, e.e.) should be very high, with the undesired (S)-enantiomer often limited to less than 1.0%.[4] Other specifications include limits on water content, heavy metals, and residual solvents.[4]
Q3: What are the most common impurities encountered during the synthesis of (R)-2-Thienylglycine?
Common impurities are highly dependent on the synthetic route but generally include:
-
(S)-2-Thienylglycine: The opposite enantiomer is the most critical impurity to control for chiral applications.
-
Unreacted Starting Materials: Such as 2-thiophene, glyoxylic acid, or related precursors.
-
Side-Reaction Products: Depending on the synthesis, this could include products from over-reaction, decomposition, or alternative reaction pathways. For example, in a Strecker synthesis, hydrolysis of the intermediate aminonitrile back to the aldehyde can occur.
-
Residual Solvents and Reagents: Solvents used in reaction and purification steps, as well as residual resolving agents or catalysts.
Troubleshooting Guides
This section addresses specific problems encountered during the synthesis and purification of (R)-2-Thienylglycine in a detailed question-and-answer format.
Problem 1: Low Enantiomeric Excess (e.e.) or Poor Chiral Resolution
Q: My final product shows a low enantiomeric excess after performing a classical chiral resolution via diastereomeric salt crystallization. What went wrong?
A: Potential Causes & Solutions
-
Suboptimal Resolving Agent: The choice of resolving agent is critical. If using an agent like tartaric acid derivatives, ensure it is of high enantiomeric purity itself.
-
Solution: Verify the purity of your resolving agent. Experiment with different agents (e.g., dibenzoyl-D-tartaric acid vs. di-p-toluoyl-D-tartaric acid) as the crystal packing and solubility of the resulting diastereomeric salts can vary significantly.
-
-
Incorrect Stoichiometry: Using an incorrect molar ratio of the resolving agent to the racemic amine can lead to incomplete salt formation or co-precipitation of the undesired diastereomer.
-
Solution: Typically, 0.5 to 1.0 equivalents of the resolving agent are used. Perform small-scale optimization experiments to determine the ideal stoichiometric ratio for your specific conditions.
-
-
Poor Crystallization Conditions: The solvent, temperature, and cooling rate are crucial for effective fractional crystallization. If crystallization occurs too quickly, the undesired diastereomer can become trapped in the crystal lattice, reducing purity.
-
Solution:
-
Solvent Screening: Test a range of solvents or solvent mixtures (e.g., methanol, ethanol, water, or mixtures thereof) to find a system where the two diastereomeric salts have a significant solubility difference.
-
Controlled Cooling: Employ a slow, controlled cooling profile to allow for the selective crystallization of the less soluble diastereomer. Seeding the solution with a pure crystal of the desired diastereomeric salt can also improve selectivity.
-
-
-
Premature Racemization: The chiral center of arylglycines can be susceptible to epimerization under harsh pH conditions (especially basic conditions).[11]
-
Solution: Maintain careful pH control throughout the process, particularly during workup and salt formation/breaking steps. Avoid prolonged exposure to strong bases.
-
Problem 2: Low Overall Reaction Yield
Q: I'm following a published procedure, but my overall yield of (R)-2-Thienylglycine is consistently low. Where should I investigate?
A: Potential Causes & Solutions
-
Inefficient Key Reactions: In a multi-step synthesis, one or more steps may be underperforming.
-
Solution: Analyze each step of your synthesis independently. Take small aliquots after each key transformation to determine the yield and purity of the intermediate products. This will help pinpoint the problematic step. For instance, in a resolution involving esterification with a chiral auxiliary, ensure the esterification reaction itself goes to completion before attempting separation.[6]
-
-
Product Loss During Workup/Extraction: (R)-2-Thienylglycine is an amino acid and exhibits amphoteric properties, meaning its solubility is highly pH-dependent.
-
Solution: During aqueous workups, carefully adjust the pH to the isoelectric point (pI) of 2-Thienylglycine to minimize its solubility in the aqueous phase before extraction or filtration. Conversely, to extract it into an aqueous layer, adjust the pH to be significantly above or below the pI.
-
-
Decomposition of Intermediates or Product: The thiophene ring can be sensitive to certain reagents, particularly strong oxidizing agents or certain Lewis acids.
-
Solution: Review your synthetic route for harsh conditions. If you suspect decomposition, use milder reagents. For example, if a strong acid is causing degradation, try a weaker acid or different catalyst system.
-
Workflow and Data
General Workflow for Synthesis via Chiral Resolution
The following diagram illustrates a typical workflow for producing (R)-2-Thienylglycine using the classical resolution method.
Caption: General workflow for (R)-2-Thienylglycine synthesis.
Comparison of Synthetic Strategies
The table below provides a high-level comparison of the primary synthetic strategies.
| Strategy | Typical Yield | Enantiomeric Purity (e.e.) | Key Advantages | Key Challenges |
| Classical Resolution | Low to Moderate (~30-45% of theoretical max)[6] | Good to Excellent (>98%) | Well-established, reliable methods; scalable. | Theoretical max yield is 50%; often requires optimization of crystallization. |
| Asymmetric Synthesis | Moderate to High (60-90%) | Good to Excellent (>95%)[11] | Higher theoretical yield; fewer steps post-synthesis. | Requires specialized chiral catalysts/auxiliaries; may need extensive optimization. |
| Chemoenzymatic | Moderate to High (50-85%) | Excellent (>99%) | High selectivity; mild, green conditions; potential for high efficiency.[10] | Enzyme availability and stability; substrate scope can be limited; may require process optimization. |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomer Chromatography
This protocol is adapted from methodologies using chiral auxiliaries for separation.[6][7]
-
Esterification:
-
To a solution of racemic 2-Thienylglycine (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add L-(-)-menthol (1.1 eq) as the chiral auxiliary.
-
Add a coupling agent (e.g., DCC/DMAP or MNBA) and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove excess reagents.
-
-
Chromatographic Separation:
-
Purify the crude diastereomeric ester mixture using silica gel column chromatography or preparative HPLC.
-
A typical mobile phase for preparative HPLC on a chiral column (e.g., CHIRALPAK IC) would be a mixture of hexane and ethanol.[6]
-
Monitor the elution by UV detection (e.g., at 254 nm) and collect the fractions corresponding to each separate diastereomer.
-
-
Hydrolysis:
-
Combine the fractions containing the desired diastereomer (corresponding to the R-enantiomer).
-
Hydrolyze the ester using standard conditions (e.g., LiOH in THF/water) to cleave the L-(-)-menthol auxiliary.
-
Acidify the reaction mixture to protonate the amino acid and perform an aqueous workup to remove the liberated L-(-)-menthol.
-
Adjust the pH of the aqueous layer to the isoelectric point to precipitate the final (R)-2-Thienylglycine product.
-
Filter, wash with cold water, and dry under vacuum.
-
Troubleshooting Decision Tree for Low Purity
Caption: Decision tree for troubleshooting low product purity.
References
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]
-
Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. Apolloscientific. [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC. National Center for Biotechnology Information. [Link]
-
(R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. [Link]
-
(R)-2-Thienylglycine | C6H7NO2S | CID 736058 - PubChem. National Center for Biotechnology Information. [Link]
- US10562879B2 - Method for preparing thienyl alanine having optical activity - Google Patents.
-
Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane. Royal Society of Chemistry Publishing. [Link]
-
Phenylglycine Impurities and Related Compound - Veeprho. Veeprho. [Link]
-
Merging enzymatic and synthetic chemistry with computational synthesis planning. National Center for Biotechnology Information. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. National Center for Biotechnology Information. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC. National Center for Biotechnology Information. [Link]
-
Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Royal Society of Chemistry Publishing. [Link]
-
Enzymatic synthesis of racemic 2‐phenylglycinol derivatives (racemic reference substances). - ResearchGate. ResearchGate. [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. National Center for Biotechnology Information. [Link]
-
Eleven-Step Chemoenzymatic Synthesis of Cotylenol. ChemRxiv. [Link]
-
Is there a Database for Current Challenges in Organic Synthesis/Chemistry. Reddit. [Link]
-
Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin. Beilstein Journal of Organic Chemistry. [Link]
-
Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC. National Center for Biotechnology Information. [Link]
-
Related impurities in peptide medicines. ResearchGate. [Link]
-
Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]
-
Synthesis and purification of amyloidogenic peptides. PubMed. [Link]
-
Progress and challenges in the synthesis of sequence controlled polysaccharides. Beilstein Journal of Organic Chemistry. [Link]
- CN1022320C - Purification method of glycine - Google Patents.
-
Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC. National Center for Biotechnology Information. [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]
-
Exploring the Synthetic Challenges of Functionalized 2-iminopyrans | Request PDF. ResearchGate. [Link]
- IL65984A - Process for preparing 2-(thienyl-2)-ethylamines and 2-(thienyl-3).
-
Purification by affinity chromatography of the glycine receptor of rat spinal cord.. Semantic Scholar. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. veeprho.com [veeprho.com]
- 5. US10562879B2 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 6. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 7. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Merging enzymatic and synthetic chemistry with computational synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Technical Support Center: Preventing Racemization During (R)-2-Thienylglycine Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of (R)-2-Thienylglycine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining chiral integrity during the synthesis of this important non-proteinogenic amino acid. (R)-2-Thienylglycine is a valuable building block in the pharmaceutical industry, and its enantiomeric purity is critical for the desired biological activity and to avoid potential adverse effects.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges of preventing racemization in your synthetic routes.
I. Understanding the Challenge: The Science of Racemization
Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, resulting in a loss of optical activity.[3][4] In the context of amino acid synthesis, this process compromises the chiral integrity of the target molecule. The primary mechanism involves the deprotonation of the α-carbon, leading to the formation of a planar carbanion or enolate intermediate.[5] Reprotonation can then occur from either face of this planar intermediate, yielding both the original enantiomer and its mirror image.[5][6]
Several factors can influence the rate of racemization, including the structure of the amino acid, the reaction conditions (pH, temperature), and the choice of solvents and reagents.[6][7] Aromatic amino acids, like 2-thienylglycine, can be more susceptible to racemization due to the potential for stabilization of the carbanion intermediate by the aromatic ring.[6]
Visualizing the Racemization Mechanism
Caption: Base-catalyzed racemization of (R)-2-Thienylglycine via a planar intermediate.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the synthesis of (R)-2-Thienylglycine, providing concise and actionable answers.
Q1: At what stages of my synthesis is racemization most likely to occur?
A1: Racemization is most prevalent during steps involving the activation of the carboxylic acid group, such as in peptide coupling reactions or the formation of acid chlorides or active esters.[3][8] Any step that exposes the α-proton to basic conditions can also induce racemization.[9]
Q2: Are there specific reagents known to cause higher rates of racemization?
A2: Yes, the choice of coupling reagents and bases can significantly impact racemization.[3] Strong bases and certain activating agents can accelerate the formation of the planar intermediate. For instance, some carbodiimide-based coupling reagents, when used without additives, can lead to higher levels of racemization.[10]
Q3: How does temperature affect the chiral purity of my product?
A3: Higher reaction temperatures generally increase the rate of racemization.[11][12] Therefore, it is often beneficial to conduct stereoselective reactions at lower temperatures to preserve the chiral integrity of the product.[13][14]
Q4: Can the choice of solvent influence the degree of racemization?
A4: Absolutely. The solvent can play a crucial role in stabilizing the transition states leading to racemization.[7][15] Polar aprotic solvents may in some cases increase the rate of racemization compared to nonpolar solvents.[7]
Q5: How can I accurately determine the enantiomeric excess (e.e.) of my (R)-2-Thienylglycine?
A5: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the enantiomeric excess of amino acids.[16] Other techniques include chiral gas chromatography (GC), capillary electrophoresis (CE), and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.[17][18]
III. Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This guide provides a structured approach to identifying and resolving common problems leading to racemization during the synthesis of (R)-2-Thienylglycine.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (e.e.) in the final product. | Inappropriate choice of base: Strong bases can readily abstract the α-proton, leading to racemization.[3] | - Use a sterically hindered, weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[3] |
| Suboptimal coupling reagent: Some coupling reagents are more prone to inducing racemization.[10] | - Employ coupling reagents known for low racemization potential, such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[10][19] | |
| Elevated reaction temperature: Higher temperatures accelerate racemization.[11][12] | - Perform the critical stereoselective steps at reduced temperatures (e.g., 0 °C or below).[13] | |
| Inconsistent e.e. between batches. | Variable reaction conditions: Inconsistent control over temperature, reaction time, or reagent addition rates. | - Standardize all reaction parameters. Utilize a cryostat for precise temperature control. Ensure consistent timing for each step of the synthesis. |
| Moisture in reagents or solvents: Water can affect the performance of some reagents and potentially influence pH. | - Use anhydrous solvents and freshly opened or properly stored reagents. | |
| Racemization observed during workup or purification. | Exposure to harsh pH conditions: Both strongly acidic and strongly basic conditions during workup can cause racemization.[5][9] | - Maintain a pH as close to neutral as possible during extraction and purification. Use buffered solutions where appropriate.[9] |
| Prolonged exposure to heat during purification: For example, during distillation or recrystallization from a high-boiling solvent. | - Utilize purification techniques that minimize heat exposure, such as flash column chromatography at room temperature or recrystallization from a lower-boiling solvent system. |
Workflow for Troubleshooting Low Enantiomeric Excess
Caption: A systematic approach to troubleshooting and optimizing for higher enantiomeric excess.
IV. Recommended Protocols for Minimizing Racemization
To achieve high enantiomeric purity in the synthesis of (R)-2-Thienylglycine, careful selection and execution of the synthetic methodology are paramount. Below are key considerations and a general protocol framework.
Key Experimental Considerations
-
Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid functionalities is critical. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are generally preferred as they are known to suppress racemization compared to other types of protecting groups.[20]
-
Activation Method: For reactions requiring carboxylic acid activation, the in situ formation of active esters using reagents like HOBt or HOAt with a carbodiimide (e.g., DCC or EDC) is a well-established method to minimize racemization.[19]
-
pH Control: Maintaining the reaction mixture at a pH that does not favor deprotonation of the α-carbon is crucial. This is particularly important when a base is required.
General Protocol for a Racemization-Resistant Coupling Step
This protocol outlines a generic coupling reaction, a common step where racemization can occur.
-
Reactant Preparation: Dissolve the N-protected (R)-2-Thienylglycine in an appropriate anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C or a lower temperature as optimized for the specific reaction.
-
Additive Introduction: Add an equimolar amount of a racemization-suppressing additive, such as HOBt or Oxyma.
-
Activator Addition: Slowly add the coupling agent (e.g., a carbodiimide) to the cooled solution.
-
Nucleophile Addition: After a brief pre-activation period (typically 15-30 minutes), add the desired nucleophile (e.g., an amino acid ester).
-
Base Addition (if required): If a base is necessary, add a sterically hindered, weak base like NMM dropwise, maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) to determine completion.
-
Quenching and Workup: Once the reaction is complete, quench appropriately and perform the workup under non-racemizing conditions (i.e., avoiding extremes of pH and temperature).
V. Conclusion
The synthesis of enantiomerically pure (R)-2-Thienylglycine is an achievable goal with careful attention to the factors that promote racemization. By understanding the underlying mechanisms and implementing the strategies outlined in this guide—including the judicious selection of reagents, solvents, and reaction conditions—researchers can significantly enhance the chiral integrity of their final product. This Technical Support Center serves as a dynamic resource; we encourage you to consult the cited literature for a deeper understanding and to adapt these principles to your specific synthetic challenges.
References
-
Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. (2011). Quaternary Geochronology. Retrieved from [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Retrieved from [Link]
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. Retrieved from [Link]
-
Amino Acid Racemases: Functions and Mechanisms. (2021). ResearchGate. Retrieved from [Link]
-
Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Creation.com. Retrieved from [Link]
-
Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. (1982). Acta Chemica Scandinavica. Retrieved from [Link]
-
Racemization of Amino Acids in Nature. (2013). Taylor & Francis Online. Retrieved from [Link]
-
Kinetics of racemization of amino acids as a function of pH. (1972). ACS Publications. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Nature Communications. Retrieved from [Link]
-
Kinetics of racemization of amino acids as a function of pH. (1972). Journal of the American Chemical Society. Retrieved from [Link]
-
Amino Acid Racemization. (n.d.). American Chemical Society. Retrieved from [Link]
-
Racemization in amino acids? (2017). ResearchGate. Retrieved from [Link]
-
Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. (2014). PubMed. Retrieved from [Link]
-
Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. (2022). PubMed Central. Retrieved from [Link]
-
Solvent Effects on the Racemization of Optically Active Tris(N-substituted carbamodithioato)cobalt (III) Complexes. (1979). ResearchGate. Retrieved from [Link]
-
Stereoselective and Stereospecific Reactions. (2024). Master Organic Chemistry. Retrieved from [Link]
-
Peptide synthesis: Protecting groups for amine and carboxyl functionality. (2020). YouTube. Retrieved from [Link]
-
and Base-Catalyzed Racemization of Free Amino Acids To Determine the Six Constants, One for Eac. (1986). ElectronicsAndBooks. Retrieved from [Link]
-
Effects of Temperature on Stereochemistry of Enzymatic Reactions. (2002). ResearchGate. Retrieved from [Link]
-
SN1 Reaction - Mechanism, Protic Solvent, Racemic Mixture - Organic Chemistry. (2019). YouTube. Retrieved from [Link]
-
Effect of Temperature on Reactions of Chemical Organic Synthesis. (2024). Lneya. Retrieved from [Link]
-
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (2016). Royal Society of Chemistry. Retrieved from [Link]
-
Chiral Inversion of Amino Acids in Anti-parallel β-sheets at Interfaces Probed by Vibrational Sum Frequency Generation Spectroscopy. (2019). NIH. Retrieved from [Link]
-
Solvent effects in organic chemistry — recent developments. (1988). Semantic Scholar. Retrieved from [Link]
-
Chirality Effects in Peptide Assembly Structures. (2021). Frontiers. Retrieved from [Link]
-
Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today. Retrieved from [Link]
-
(R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. (1990). SciSpace. Retrieved from [Link]
-
High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020). PubMed. Retrieved from [Link]
-
Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids. (2012). PubMed. Retrieved from [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). NIH. Retrieved from [Link]
-
Rapid determination of enantiomeric excess. (2011). Chemical Society Reviews Blog. Retrieved from [Link]
-
(R)-2-Thienylglycine. (n.d.). PubChem. Retrieved from [Link]
- Method for determination of enantiomeric excess of chiral compounds (versions). (n.d.). Google Patents.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Chirality Effects in Peptide Assembly Structures [frontiersin.org]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. tandfonline.com [tandfonline.com]
- 5. creation.com [creation.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. lneya.com [lneya.com]
- 13. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Crystallization of (R)-2-Thienylglycine
Welcome to the technical support center for the crystallization of (R)-2-Thienylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this important chiral molecule. As a non-proteinogenic amino acid, (R)-2-Thienylglycine serves as a critical building block in the synthesis of various pharmaceuticals.[1] Achieving high purity and the desired crystalline form is paramount for downstream applications.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The methodologies and explanations provided are grounded in established crystallographic principles and field-proven insights to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the crystallization of (R)-2-Thienylglycine.
Q1: I am not getting any crystals. Where do I start?
A1: The complete absence of crystals usually points to one of two primary issues: insufficient supersaturation or inhibition of nucleation. First, ensure your solution is supersaturated. This can be achieved by slowly evaporating the solvent or by cooling a saturated solution. If supersaturation is confirmed and crystals still do not form, nucleation may be the bottleneck. Try inducing nucleation by scratching the inner surface of the crystallization vessel with a glass rod or by adding a seed crystal of (R)-2-Thienylglycine, if available.
Q2: My crystallization yields are consistently low. What are the likely causes?
A2: Low yields are often a result of either incomplete crystallization or loss of product during isolation. Several factors could be at play:
-
Suboptimal Solvent System: The chosen solvent may be too good at dissolving (R)-2-Thienylglycine, even at lower temperatures. Consider using a solvent in which the compound has lower solubility or employing an anti-solvent to reduce its solubility.
-
Cooling Rate: If cooling is too rapid, the solution may not have enough time to reach equilibrium, leaving a significant amount of the compound in the mother liquor. A slower, more controlled cooling process is often beneficial.
-
pH of the Solution: As an amino acid, the solubility of (R)-2-Thienylglycine is pH-dependent. Ensure the pH of your solution is near the isoelectric point of the molecule to minimize solubility.[2][3]
Q3: The crystals I've obtained are small and needle-like. How can I grow larger, more well-defined crystals?
A3: Small, needle-like crystals often result from rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be slowed down. This can be achieved by:
-
Slower Cooling: A gradual decrease in temperature allows for fewer nucleation events and promotes the growth of existing crystals.
-
Solvent Selection: A solvent system in which (R)-2-Thienylglycine has slightly higher solubility can slow down the crystallization process.
-
Reducing Supersaturation: Starting with a less concentrated solution will also slow the rate of crystal growth.
Q4: I suspect I have a different polymorph of (R)-2-Thienylglycine. How can I confirm this and control for the desired form?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common challenge.[4] Different polymorphs can exhibit varying physical properties. To confirm the presence of a different polymorph, analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy are essential.[4]
Controlling polymorphism can be achieved by carefully managing:
-
Solvent: The choice of solvent can significantly influence which polymorph crystallizes.
-
Temperature and Cooling Rate: Different polymorphs may be stable at different temperatures.
-
Additives: The presence of certain impurities or additives can promote the formation of a specific polymorph.[5]
In-Depth Troubleshooting Guide
This guide provides a more detailed, problem-oriented approach to resolving specific issues encountered during the crystallization of (R)-2-Thienylglycine.
Problem 1: Oiling Out - The Compound Separates as a Liquid Instead of a Solid
"Oiling out" occurs when the solute's concentration exceeds its solubility limit to such an extent that it separates as a liquid phase instead of forming crystals.
Causality: This phenomenon is often observed when a solution is cooled too quickly or when a highly effective anti-solvent is added too rapidly. The high degree of supersaturation favors the formation of a disordered, liquid-like phase over an ordered crystal lattice.
Troubleshooting Protocol:
-
Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil. If an anti-solvent was used, you may need to add more of the primary solvent.
-
Slower Cooling: Implement a much slower cooling ramp. For example, allow the solution to cool to room temperature naturally on the benchtop, followed by a gradual transfer to a refrigerator and then a freezer.
-
Use a Less Effective Anti-solvent: If using an anti-solvent, choose one that is more miscible with the primary solvent or add it at a much slower rate with vigorous stirring.
-
Increase Solvent Volume: Using a larger volume of solvent to create a less concentrated solution can also prevent oiling out.
Problem 2: Poor Enantiomeric Purity in the Final Crystalline Product
For chiral molecules like (R)-2-Thienylglycine, achieving high enantiomeric purity is often a primary goal of crystallization.[2]
Causality: If the starting material is a racemic or enantiomerically enriched mixture, the crystallization process may not be selective enough to isolate only the desired (R)-enantiomer. This is particularly true for conglomerate systems where both enantiomers crystallize separately, or for racemic compounds where both enantiomers co-crystallize.
Troubleshooting Protocol:
-
Preferential Crystallization: This technique can be employed if the system is a conglomerate. A supersaturated solution of the racemic mixture is seeded with a pure crystal of the desired (R)-enantiomer. Under carefully controlled conditions, this will induce the crystallization of only the (R)-enantiomer.
-
Diastereomeric Salt Formation: React the racemic (R,S)-2-Thienylglycine with a chiral resolving agent to form diastereomeric salts. These salts will have different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer can then be treated to recover the pure (R)-2-Thienylglycine.
-
Solvent Screening: The choice of solvent can influence the relative solubilities of the enantiomers and the racemic compound, potentially enabling a more effective resolution.
Problem 3: Inconsistent Crystal Form and Morphology
Variability in crystal form (polymorphism) and shape (morphology) can significantly impact the physical properties and processability of the final product.
Causality: As with other amino acids like glycine, the crystalline form of (R)-2-Thienylglycine can be sensitive to a variety of factors including the solvent environment, pH, presence of impurities, and the rate of crystallization.[6]
Troubleshooting Protocol:
-
Control of pH: The ionization state of the amino and carboxylic acid groups is pH-dependent. Crystallizing near the isoelectric point generally favors the zwitterionic form and can lead to more consistent crystal formation.[1][7] Experiment with buffering the crystallization medium to maintain a constant pH.
-
Systematic Solvent Screening: The polarity and hydrogen bonding capability of the solvent can influence how (R)-2-Thienylglycine molecules pack in the crystal lattice. A systematic screening of solvents with varying properties is recommended. A summary of common solvents and their properties is provided in Table 1.
-
Impurity Profiling: Identify and quantify any impurities present in your starting material. Even small amounts of structurally similar impurities can act as habit modifiers or promote the growth of an undesired polymorph.[8] Purification of the starting material may be necessary.
-
Controlled Cooling Profile: A well-defined and reproducible cooling profile is crucial for consistent crystal morphology.
Table 1: Properties of Common Solvents for Crystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Hydrogen Bond Donor/Acceptor |
| Water | 10.2 | 100 | Both |
| Methanol | 5.1 | 65 | Both |
| Ethanol | 4.3 | 78 | Both |
| Isopropanol | 3.9 | 82 | Both |
| Acetonitrile | 5.8 | 82 | Acceptor |
| Acetone | 5.1 | 56 | Acceptor |
| Ethyl Acetate | 4.4 | 77 | Acceptor |
| Toluene | 2.4 | 111 | Neither |
Visualizing Crystallization Workflows
General Crystallization Workflow
The following diagram illustrates a typical workflow for the crystallization of (R)-2-Thienylglycine.
Caption: A standard workflow for the crystallization process.
Troubleshooting Decision Tree for No Crystal Formation
This decision tree provides a logical path for troubleshooting when no crystals are observed.
Caption: Decision tree for troubleshooting lack of crystallization.
References
-
PubChem. (R)-2-Thienylglycine. National Center for Biotechnology Information. Retrieved from [Link]
-
Technobis Crystallization Systems. (2022, January 17). Advancements in chiral crystallization. Retrieved from [Link]
- Lee, A. Y., et al. (2005). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Journal of Pharmaceutical Sciences, 94(7), 1510-1523.
- Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems.
- Wang, X., et al. (2015). An investigation of the effects of varying pH on protein crystallization screening. CrystEngComm, 17(30), 5629-5635.
- Schäfer, E., et al. (2020). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 20(10), 6566-6576.
- Lee, A. Y., et al. (2008). Concomitant Crystallization of Glycine on Patterned Substrates: The Effect of pH on the Polymorphic Outcome. Crystal Growth & Design, 8(1), 158-163.
-
PubChem. (S)-2-Thienylglycine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (R)-2-Thienylglycine. National Center for Biotechnology Information. Retrieved from [Link]
- Chen, J., et al. (2005). Polymorphism in the Crystallization of Glycine. Journal of the Chinese Chemical Society, 52(4), 693-700.
- Black, S. N., et al. (2019). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystal Growth & Design, 19(11), 6195-6204.
- Protein Data Bank. Protein XRD Protocols - Crystallization of Proteins.
- Liu, X. Y., & Li, L. (2017).
- D'Arcy, A., et al. (2014). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Methods in Molecular Biology, 1140, 131-147.
- Hsu, C. C., et al. (2019). Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. Molecules, 24(21), 3865.
- Re-Po, Y., et al. (2013). A Newcomer's Guide to Peptide Crystallography. International Journal of Peptide Research and Therapeutics, 19(4), 309-318.
- van den Broeke, J., et al. (1991). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 32(12), 1441-1444.
- McPherson, A. (2004).
- Turiel, M. G., et al. (2020). Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. Organic Letters, 22(3), 867-872.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. crystallizationsystems.com [crystallizationsystems.com]
- 3. cris.unibo.it [cris.unibo.it]
- 4. scispace.com [scispace.com]
- 5. (S)-2-Thienylglycine | C6H7NO2S | CID 736059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US7927613B2 - Pharmaceutical co-crystal compositions - Google Patents [patents.google.com]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Managing side reactions in the chemical synthesis of (R)-2-Thienylglycine
By carefully controlling these parameters, you can successfully implement a DKR process to achieve high yields (>80%) and excellent enantiomeric excess (≥95%) of your target (R)-2-Thienylglycine. [4]
References
-
D'Aniello, A., & D'Onofrio, G. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 36(2), 71-79. [Link]
-
Fosgerau, K., & Hoffmann, T. (2015). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 20(2), 122-128. [Link]
-
Martínez-López, C. F., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5729. [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. ResearchGate. [Link]
-
Bhat, M. A., et al. (2023). Amino Acid Racemases: Functions and Mechanisms. ResearchGate. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2012). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. [Link]
-
de Souza, R. O. M. A., et al. (2007). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. Chemistry & Biodiversity, 4(5), 939-948. [Link]
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805. [Link]
-
Jarvo, E. R., & Fu, G. C. (2021). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. ACS Catalysis, 11(15), 9524–9530. [Link]
-
Wang, D., et al. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 11(1), 149-154. [Link]
-
Nalli, M., & Paolillo, G. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(16), 4991. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]
-
Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia. [Link]
-
Kawahara, N., et al. (2019). Retraction: Chemoenzymatic Method for Enantioselective Synthesis of (R)‐2‐Phenylglycine and (R)‐2‐Phenylglycine Amide from Benzaldehyde and KCN Using Difference of Enzyme Affinity to the Enantiomers. Advanced Synthesis & Catalysis. [Link]
-
Gamenara, D., et al. (2018). Evaluation of lipases from metagenomic in kinetic resolution of secondary alcohols. ResearchGate. [Link]
-
van den Broek, J. A., et al. (1995). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2006). Enzymic resolution of DL-phenylglycine. ResearchGate. [Link]
-
Eppinger, L., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2. [Link]
-
Wang, Z., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 7(2), 1104-1108. [Link]
-
Li, Z., et al. (2010). Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-2-Thienylglycine. PubChem Compound Database. [Link]
-
Kawahara, N., et al. (2014). Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. ResearchGate. [Link]
Sources
- 1. creation.com [creation.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Method Development for Robust HPLC Analysis of (R)-2-Thienylglycine
Welcome to the technical support center for the robust HPLC analysis of (R)-2-Thienylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting a reliable, stability-indicating HPLC method for this critical chiral non-proteinogenic amino acid.
The enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical quality attribute, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides a structured approach to method development, validation, and troubleshooting, ensuring your analysis is accurate, reproducible, and compliant with regulatory expectations.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the development of a chiral HPLC method for (R)-2-Thienylglycine.
Q1: What is the best starting point for chiral stationary phase (CSP) selection for (R)-2-Thienylglycine?
A1: For non-proteinogenic amino acids like 2-Thienylglycine, macrocyclic glycopeptide-based CSPs are an excellent starting point.[2] Columns such as those based on teicoplanin or vancomycin are highly effective for separating underivatized amino acids because they possess ionic groups compatible with a wide range of mobile phases, from reversed-phase to polar organic modes.[3] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also a viable, and widely used, alternative that should be considered during initial screening.[4]
Q2: Which mobile phase mode (Reversed-Phase, Normal-Phase, or Polar Organic) is most suitable?
A2: The choice depends on your specific objectives and available instrumentation (e.g., LC-MS compatibility).
-
Reversed-Phase (RP): Often preferred for its compatibility with mass spectrometry and its use of aqueous/organic mobile phases.[5] For 2-Thienylglycine, an acidic modifier (e.g., 0.1% formic acid or acetic acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape.[5]
-
Polar Ionic Mode (PIM): This mode, unique to macrocyclic glycopeptide columns, uses methanol with small amounts of acid and base or a volatile salt like ammonium acetate. It is particularly effective for ionizable molecules and can offer very fast and efficient separations.
-
Normal-Phase (NP): Uses non-polar solvents like hexane/isopropanol. While effective, it can be less compatible with MS detectors and may require more rigorous solvent handling.
A pragmatic approach is to screen the analyte against several CSPs in both reversed-phase and polar organic/ionic modes to empirically determine the best conditions.[6]
Q3: Why is temperature control so critical for this chiral separation?
A3: Temperature has a significant impact on the thermodynamics of the chiral recognition mechanism.[5] Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution (higher selectivity). Conversely, higher temperatures can decrease solvent viscosity, improving column efficiency (narrower peaks).[5] The effect is compound-dependent; therefore, temperature should be treated as a critical method parameter to be optimized and then strictly controlled.
Q4: What are the key system suitability test (SST) parameters for a chiral purity method?
A4: According to regulatory guidelines, SSTs ensure the chromatographic system is adequate for the intended analysis.[7] For a chiral method determining the purity of (R)-2-Thienylglycine, the critical SST parameters are:
-
Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks is the most critical parameter. A minimum resolution of 1.7 is often targeted to ensure baseline separation.
-
Tailing Factor (Tf): The tailing factor for the main peak ((R)-enantiomer) should ideally be ≤ 1.5 to ensure accurate integration.
-
Repeatability (%RSD): Multiple injections of a standard solution should demonstrate low variability in peak area and retention time (e.g., %RSD ≤ 2.0%).
-
Signal-to-Noise Ratio (S/N): For the quantitation of the undesired (S)-enantiomer at the specification limit, the S/N ratio should be greater than 10.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis.
Issue 1: Poor or No Resolution Between Enantiomers (Rs < 1.5)
| Potential Cause | Diagnostic Step | Recommended Solution |
| Inappropriate CSP | The chosen chiral stationary phase does not provide adequate selectivity for 2-Thienylglycine. | Screen alternative CSPs. If using a polysaccharide column, try a macrocyclic glycopeptide column, or vice-versa.[4] |
| Suboptimal Mobile Phase | The mobile phase composition is not providing sufficient differentiation in interactions. | Systematically vary the organic modifier percentage. In RP mode, adjust the pH with an acidic modifier (e.g., 0.05% to 0.2% TFA or Formic Acid). In NP mode, alter the alcohol modifier (e.g., switch from isopropanol to ethanol).[5] |
| High Temperature | Elevated temperature is reducing the stability of the diastereomeric complex. | Decrease the column temperature in 5°C increments (e.g., from 30°C down to 15°C). Monitor the impact on resolution and backpressure.[5] |
| High Flow Rate | The analyte has insufficient residence time on the column to interact effectively with the CSP. | Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). This often increases resolution at the cost of longer run times. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Diagnostic Step | Recommended Solution |
| Secondary Silanol Interactions | The analyte's amino group is interacting with acidic silanol groups on the silica support, causing tailing. | In RP mode, ensure the mobile phase pH is low enough to protonate the analyte's amine. Add a competitive base (e.g., 0.1% triethylamine) if necessary, but check for MS compatibility.[5] |
| Sample Overload | Injecting too much analyte mass saturates the stationary phase, leading to fronting or tailing. | Reduce the injection volume or dilute the sample concentration by a factor of 5 or 10 and re-inject. If the peak shape improves, overload was the issue. |
| Column Contamination/Age | Strongly retained impurities have accumulated on the column inlet, creating active sites. | Disconnect the column and flush it according to the manufacturer's instructions. If performance is not restored, the column may need replacement.[5] |
| Sample Solvent Mismatch | The sample is dissolved in a solvent much stronger than the mobile phase, causing peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[8] |
Method Development & Troubleshooting Workflow
The following diagram outlines a logical workflow for developing a robust method and troubleshooting common problems.
Caption: Figure 1: Method Development & Troubleshooting Workflow.
Part 3: Experimental Protocols
Protocol 1: Initial Method Screening
This protocol provides a starting point for screening CSPs and mobile phases.
-
Prepare Stock Solution: Accurately weigh and dissolve a racemic standard of 2-Thienylglycine in a suitable solvent (e.g., 50:50 Methanol:Water) to a concentration of 1.0 mg/mL.
-
Select Columns for Screening:
-
Column A: Polysaccharide-based CSP (e.g., Lux Cellulose-1 or Chiralpak AD).
-
Column B: Macrocyclic Glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T).
-
-
Set Up Chromatographic Conditions:
-
System: HPLC or UHPLC with UV detector (e.g., at 230 nm).
-
Injection Volume: 5 µL.
-
Column Temperature: 25°C.
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
-
Execute Screening Runs:
-
Run 1 (Reversed-Phase):
-
Column: A, then B.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
-
Run 2 (Polar Ionic Mode - for Column B only):
-
Mobile Phase: Methanol with 0.1% Acetic Acid and 0.01% Triethylamine.
-
Mode: Isocratic.
-
-
-
Evaluate Results: Examine the chromatograms for any degree of peak separation (even partial). The condition that provides the best initial selectivity is the starting point for further optimization.
Protocol 2: Forced Degradation Study for Specificity
To ensure the method is "stability-indicating," forced degradation studies must be performed to demonstrate that degradants do not co-elute with either the (R)- or (S)-enantiomer. This is a requirement of ICH guidelines.[9]
-
Prepare Samples: Prepare separate 1 mg/mL solutions of (R)-2-Thienylglycine.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH and hold at room temperature for 2 hours.
-
Oxidation: Add an equal volume of 3% H₂O₂ and hold at room temperature for 24 hours.
-
Thermal: Heat the solid powder at 105°C for 24 hours, then dissolve.
-
Photolytic: Expose the solution to a photostability chamber (per ICH Q1B) for a defined period.
-
-
Analysis: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Peak Purity Assessment: Use a photodiode array (PDA) detector to assess peak purity for the (R)- and (S)-enantiomer peaks in the stressed chromatograms. There should be no evidence of co-eluting degradants. Aim for approximately 5-20% degradation of the parent compound for meaningful results.
Forced Degradation Workflow
Caption: Figure 2: Forced Degradation Study Workflow.
Part 4: Method Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] It provides an indication of its reliability during normal usage and is evaluated during method development.[11][12]
Key Parameters to Investigate for Robustness
| Parameter | Typical Variation | Acceptance Criteria (Example) |
| Mobile Phase Organic Content | ± 2% (e.g., 50% ACN → 48% & 52%) | Resolution (Rs) ≥ 1.7 |
| Mobile Phase pH | ± 0.2 units | Tailing Factor (Tf) ≤ 1.5 |
| Column Temperature | ± 5 °C | %RSD of S-enantiomer area < 5% |
| Flow Rate | ± 0.1 mL/min | Retention time shift predictable |
| Wavelength | ± 2 nm | No significant change in S/N ratio |
A Design of Experiments (DoE) approach is a highly efficient way to study these factors and their interactions, helping to define a robust "Method Operable Design Region" (MODR).
References
-
Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-121. [Link]
-
Ilisz, I., et al. (2012). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Request PDF. [Link]
-
Scribd. (n.d.). ICH Q2 Robust. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
BioPharmaSpec. (2024). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. [Link]
-
ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Kato, M., et al. (n.d.). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Stanford University. [Link]
-
YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Vscht.cz. (n.d.). Troubleshooting HPLC.pdf. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
uHPLCs. (2023). Chiral Column HPLC All You Should Know. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
MDPI. (2024). Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography... [Link]
-
ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. [Link]
-
Scholars' Mine. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. [Link]
-
Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. [Link]
-
Veeprho. (n.d.). Phenylglycine Impurities and Related Compound. [Link]
Sources
- 1. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. scribd.com [scribd.com]
- 11. database.ich.org [database.ich.org]
- 12. biopharmaspec.com [biopharmaspec.com]
Enhancing the stability of (R)-2-Thienylglycine in solution
Welcome to the technical support guide for (R)-2-Thienylglycine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of (R)-2-Thienylglycine in solution. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experimental and formulation strategies effectively.
Introduction: The Challenge of (R)-2-Thienylglycine Stability
(R)-2-Thienylglycine is a crucial non-proteinogenic amino acid derivative used as a building block in the synthesis of numerous bioactive molecules and pharmaceuticals.[1] Its structure, featuring a thiophene ring attached to the α-carbon of glycine, imparts unique chemical properties but also presents specific stability challenges.[1][2] Like all α-amino acids, its stability in solution is a delicate balance of factors, primarily pH, temperature, solvent composition, and exposure to oxidative stress.[3][4] Degradation not only reduces the concentration of the active molecule but can also generate impurities that may be difficult to separate or possess undesirable toxicological profiles.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common issues encountered in the laboratory.
Part 1: Troubleshooting Guide & FAQs
Question 1: I've dissolved my (R)-2-Thienylglycine, and the solution is developing a yellow or brown tint over time. What is happening?
Answer:
This is a classic indicator of oxidative degradation. The sulfur atom in the thiophene ring is susceptible to oxidation, which can lead to the formation of colored byproducts. Free radical pathways are a major mechanism for the degradation of molecules containing sulfur, like the thiophene ring in your compound.[5]
Causality:
-
Dissolved Oxygen: Atmospheric oxygen dissolved in your solvent can be a primary culprit. The process can be accelerated by exposure to light (photo-oxidation) or the presence of trace metal ion contaminants (e.g., Fe³⁺, Cu²⁺), which can catalyze the formation of reactive oxygen species (ROS).[6]
-
Peroxides in Solvents: Solvents like THF or dioxane can form peroxides over time if not stored properly. These peroxides are potent oxidizing agents that will readily react with the thiophene moiety.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution discoloration.
Recommended Actions & Protocols:
-
Solvent De-gassing (Protocol):
-
Objective: To remove dissolved atmospheric oxygen.
-
Method 1 (Sparging): Bubble an inert gas (e.g., Argon or Nitrogen) through your solvent for 15-30 minutes immediately before use.
-
Method 2 (Freeze-Pump-Thaw): For highly sensitive applications, subject the solvent to at least three cycles of freezing (e.g., with liquid nitrogen), evacuating the headspace under vacuum, and thawing.
-
-
Incorporate Antioxidants:
-
Mechanism: Antioxidants act as sacrificial agents, reacting with free radicals more readily than your compound of interest.
-
Examples: Butylated hydroxytoluene (BHT), sodium metabisulfite, or ascorbic acid can be added at low concentrations (e.g., 0.01-0.1% w/v). The choice depends on compatibility with your downstream application.
-
-
Use Chelating Agents:
-
Mechanism: If metal-catalyzed oxidation is suspected, a chelating agent will sequester the metal ions, rendering them catalytically inactive.
-
Example: Add Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM).
-
Question 2: My assay shows a loss of parent compound over time, but I don't see any discoloration. What other degradation pathways are possible?
Answer:
Besides oxidation, (R)-2-Thienylglycine is susceptible to other, non-chromophoric degradation pathways, primarily related to its α-amino acid structure. These include hydrolysis and dimerization/polymerization.[7][8]
Potential Degradation Pathways:
Caption: Key non-oxidative degradation pathways.
Causality & Explanation:
-
Hydrolytic Degradation (Decarboxylation): At elevated temperatures and particularly at non-optimal pH, the carboxylic acid group can be lost as CO₂. While glycine itself is relatively stable, substituted glycines can be more susceptible.[9]
-
Dimerization and Aggregation: Like other amino acids, (R)-2-Thienylglycine can undergo intermolecular condensation to form dimers (dipeptides) and cyclic diketopiperazines, especially at high concentrations and temperatures.[10] This is often a problem during synthesis and purification of peptides containing glycine repeats and can be relevant for concentrated stock solutions.[11]
Recommended Actions:
-
Optimize pH: The stability of amino acids is highly pH-dependent.[3][4] The goal is to find a pH range where the molecule is most stable, which is often near its isoelectric point (pI) but must be determined empirically.
-
Control Temperature: Store solutions at the lowest practical temperature. For long-term storage, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
Work at Lower Concentrations: If feasible, prepare concentrated stock solutions in a highly stable buffer system (determined from your pH screen) and dilute into your experimental medium just before use.
Question 3: How do I perform a pH stability screen to find the optimal buffer for my solution?
Answer:
A systematic pH stability screen is the most robust way to enhance the stability of your compound. It involves subjecting the (R)-2-Thienylglycine solution to a range of pH conditions under accelerated (stressed) conditions and monitoring its degradation over time.
Experimental Workflow for pH Screening:
Caption: Step-by-step workflow for a pH stability screen.
Protocol: Accelerated pH Stability Study
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., citrate for pH 4-5, phosphate for pH 6-8, borate for pH 9). Ensure the buffer concentration is sufficient to maintain pH but not so high as to cause other issues (25-50 mM is typical).
-
Sample Preparation:
-
Prepare a stock solution of (R)-2-Thienylglycine in a stable solvent (e.g., water, if soluble).
-
Add a known volume of the stock solution to each buffer to achieve the final target concentration.
-
-
Incubation:
-
Immediately take an aliquot from each pH sample for T=0 analysis. Store this at -80°C.
-
Place the remaining samples in a temperature-controlled incubator (e.g., 40°C or 50°C) to accelerate degradation.
-
-
Analysis:
-
At each time point (e.g., 7, 14, 28 days), remove a sample from the incubator, cool to room temperature, and analyze alongside the thawed T=0 sample using a stability-indicating HPLC method.
-
A stability-indicating method is one that can separate the intact parent compound from all potential degradation products.[12]
-
-
Data Interpretation: Calculate the percentage of (R)-2-Thienylglycine remaining relative to its T=0 value for each pH and time point. Plot these values to visualize the pH-stability profile.
Data Summary Table (Example):
| pH | Buffer System | % Remaining (Day 7 @ 40°C) | % Remaining (Day 14 @ 40°C) | % Remaining (Day 28 @ 40°C) |
| 4.0 | Citrate | 98.5% | 96.2% | 91.0% |
| 5.0 | Citrate | 99.1% | 98.0% | 95.5% |
| 6.0 | Phosphate | 99.5% | 99.0% | 98.2% |
| 7.0 | Phosphate | 99.4% | 98.8% | 97.9% |
| 8.0 | Phosphate | 97.0% | 93.1% | 85.4% |
| 9.0 | Borate | 92.3% | 85.6% | 72.1% |
In this example, the optimal stability is observed in the pH 6-7 range.
Part 2: References
-
Amino acid. Wikipedia.[Link]
-
Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions. arXiv.[Link]
-
Stabilizing effect of amino acids on protein and colloidal dispersions. ResearchGate.[Link]
-
Stabilization of alpha-helical structures in short peptides via end capping. PMC - NIH.[Link]
-
Stabilization of alpha-helical structures in short peptides via end capping. PNAS.[Link]
-
Degradation of Glycine and Alanine on Irradiated Quartz. PMC - NIH.[Link]
-
(R)-2-Thienylglycine | C6H7NO2S. PubChem - NIH.[Link]
-
Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. PubMed.[Link]
-
Stability constants for glycine under hydrothermal conditions using colorimetric indicators. Memorial University Research Repository.[Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH.[Link]
-
Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed.[Link]
-
Degradation pathways of glycine. ResearchGate.[Link]
-
Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC - NIH.[Link]
-
Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life. ResearchGate.[Link]
-
glycine betaine degradation II (mammalian). PubChem.[Link]
-
Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. RSC Publishing.[Link]
-
Thermodynamic parameters of phenylglycine interaction with UO22+, La3+ and Zr4+. NIH.[Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI.[Link]
-
Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations. NIH.[Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC - NIH.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-2-Thienylglycine | C6H7NO2S | CID 736058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Asymmetric Synthesis of Arylglycines
Welcome to the Technical Support Center for the asymmetric synthesis of α-arylglycines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst loading and troubleshoot common experimental challenges. Chiral α-arylglycines are crucial building blocks in numerous pharmaceuticals, making their efficient and enantioselective synthesis a critical endeavor.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries and challenges faced when setting up and optimizing the asymmetric synthesis of arylglycines.
Q1: What is a typical starting catalyst loading for the asymmetric synthesis of arylglycines, and why is it a good starting point?
A: A typical starting catalyst loading for many asymmetric syntheses, including that of arylglycines, ranges from 1 to 5 mol% . This range is often a pragmatic compromise between reaction efficiency and cost.
-
Causality: At this loading, the catalyst concentration is generally sufficient to ensure a reasonable reaction rate without being excessively wasteful, especially when using expensive transition metal catalysts and chiral ligands.[4] Starting within this range allows for a good initial assessment of the catalyst's activity and enantioselectivity under the chosen reaction conditions. It provides a baseline from which to optimize further. For instance, in nickel-catalyzed asymmetric hydrogenation of N-aryl imino esters, substrate-to-catalyst ratios of up to 2000 have been achieved, which translates to a catalyst loading of 0.05 mol%, but initial optimizations likely began at a higher loading.[1]
Q2: My reaction shows high conversion but low enantiomeric excess (ee). What are the most likely causes related to catalyst loading?
A: This is a classic and often frustrating scenario. When conversion is high but enantioselectivity is poor, it suggests that a non-selective background reaction is competing with the desired asymmetric catalytic cycle.
-
Insufficient Catalyst Loading: If the catalyst loading is too low, the rate of the desired asymmetric reaction may be slow. This can allow a non-catalyzed or achirally catalyzed background reaction to dominate, leading to a racemic or near-racemic product mixture.[5]
-
Catalyst Decomposition: The catalyst may be degrading over the course of the reaction.[6] This can be due to sensitivity to air, moisture, or impurities in the reagents or solvents.[5] As the active chiral catalyst concentration decreases, the non-selective background reaction can take over.
Q3: Conversely, my reaction shows high ee but is very sluggish or stalls. How should I approach this problem?
A: High enantioselectivity with low conversion points towards an active but slow or inhibited catalyst.
-
Increase Catalyst Loading: The most straightforward initial step is to incrementally increase the catalyst loading. This will increase the concentration of the active catalytic species and should, in turn, increase the reaction rate.
-
Investigate Catalyst Inhibition: The catalyst might be inhibited by the starting material, product, or a byproduct. Product inhibition can sometimes be overcome by increasing the catalyst loading.
-
Reaction Conditions: Before significantly increasing the amount of a costly catalyst, consider other parameters. Increasing the temperature might enhance the rate, but be mindful that it can sometimes negatively impact enantioselectivity.[7]
Q4: How do I determine the optimal catalyst loading for my specific reaction?
A: The optimal catalyst loading is a balance between reaction time, yield, enantioselectivity, and cost. A systematic approach is required.
-
Screening Experiments: A catalyst loading screen is a crucial experiment. Set up a series of parallel reactions with varying catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%) while keeping all other parameters constant.[7]
-
Data Analysis: Monitor each reaction for conversion and enantiomeric excess over time. This will provide a clear picture of how catalyst loading affects both the rate and the selectivity of your transformation.
-
Cost-Benefit Analysis: The "optimal" loading for a discovery chemistry setting might be different from that for a large-scale process. In early stages, a higher loading that gives a clean, fast reaction might be preferable. For scale-up, minimizing catalyst loading is often a primary driver for economic viability.
Section 2: Troubleshooting Guide - A Deeper Dive into Specific Problems
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during the optimization of catalyst loading.
Problem 1: Inconsistent results (ee and yield) between batches.
-
Possible Cause 1: Catalyst/Ligand Purity and Handling.
-
Explanation: Many chiral ligands and metal precursors are sensitive to air and moisture.[5] Inconsistent handling can lead to varying levels of active catalyst in each reaction.
-
Troubleshooting Steps:
-
Ensure all manipulations of the catalyst and ligand are performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Use freshly purified or newly purchased reagents and anhydrous solvents.
-
If preparing a stock solution of the catalyst, ensure it is stored under inert atmosphere and used within a validated timeframe.
-
-
-
Possible Cause 2: Purity of Substrates and Reagents.
-
Explanation: Impurities in your starting materials or solvents can act as catalyst poisons, even at very low concentrations.
-
Troubleshooting Steps:
-
Verify the purity of your substrates and all reagents using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Purify starting materials if necessary (e.g., distillation, recrystallization).
-
Use high-purity, anhydrous solvents.
-
-
Problem 2: Decreasing enantioselectivity at higher conversions.
-
Possible Cause: Catalyst Deactivation or Product Epimerization.
-
Explanation: The active chiral catalyst may be slowly decomposing during the reaction, leading to an increase in the non-selective background reaction over time.[6] Alternatively, the arylglycine product itself may be prone to racemization under the reaction conditions.[8]
-
Troubleshooting Steps:
-
Monitor Reaction Profile: Take aliquots from the reaction at various time points and analyze for both conversion and ee. A plot of ee versus conversion can reveal if selectivity is decreasing over time.
-
Test Product Stability: Subject the purified, enantiomerically enriched product to the reaction conditions (without the starting materials) for the standard reaction time. Analyze the ee to see if racemization is occurring.
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature may slow down both catalyst decomposition and product epimerization, often at the cost of a longer reaction time.
-
-
Problem 3: Low yield after workup and purification.
-
Possible Cause: Product Loss During Extraction or Chromatography.
-
Explanation: Arylglycine derivatives can be amphoteric and may have challenging solubility profiles, leading to losses during aqueous workups or purification by column chromatography.
-
Troubleshooting Steps:
-
Optimize Workup: Carefully adjust the pH during aqueous extractions to ensure your product is in its neutral form and maximally soluble in the organic phase.
-
Alternative Purification: Consider alternative purification methods such as crystallization, which can sometimes be more efficient for these types of compounds. Stripping crystallization is one such technique that has been applied to the purification of phenylglycinol.[9]
-
Analyze Aqueous Layers: After extraction, analyze a sample of the aqueous layer to quantify the amount of product being lost.
-
-
Section 3: Experimental Protocols & Data Presentation
To effectively troubleshoot, a systematic and reproducible experimental approach is essential.
Protocol 1: Catalyst Loading Screening
This protocol outlines a general procedure for screening catalyst loading in a parallel format.
-
Preparation: In a glovebox, prepare a stock solution of the substrate in an anhydrous solvent. Prepare individual vials for each reaction.
-
Catalyst/Ligand Addition: To each vial, add the appropriate amount of the chiral ligand and metal precursor (if not using a pre-formed catalyst).
-
Reaction Setup: Add the solvent to each vial, followed by a precise volume of the substrate stock solution.
-
Initiation: Initiate the reactions by adding the final reagent (e.g., a reducing agent in a hydrogenation).
-
Monitoring and Analysis: Stir the reactions at the desired temperature. At set time points (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each reaction, quench it, and prepare it for analysis.
-
Quantification: Determine the conversion (e.g., by ¹H NMR or GC) and the enantiomeric excess (e.g., by chiral HPLC or SFC) for each time point.[7][]
Data Presentation: Catalyst Loading Optimization
Summarize the results of your screening experiment in a clear table.
| Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |
| 0.1 | 24 | 15 | 95 |
| 0.5 | 24 | 65 | 94 |
| 1.0 | 12 | 98 | 94 |
| 2.0 | 6 | >99 | 93 |
| 5.0 | 2 | >99 | 90 |
This is example data and will vary depending on the specific reaction.
Protocol 2: Determining Enantiomeric Excess (ee) by Chiral HPLC
-
Method Development: Develop a chiral HPLC method capable of resolving the two enantiomers of your arylglycine product. This often involves screening different chiral stationary phases (CSPs) and mobile phase compositions.[][11]
-
Sample Preparation: Prepare a dilute solution of your reaction sample in the mobile phase. Ensure the sample is filtered to remove any particulate matter.
-
Analysis: Inject the sample onto the chiral HPLC system.
-
Calculation: Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[7]
Section 4: Visualizing Workflows and Logic
Diagrams can help clarify complex decision-making processes in troubleshooting.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Decision Tree for Catalyst Loading Adjustment
Caption: Decision tree for adjusting catalyst loading based on initial results.
References
-
Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (n.d.). MDPI. Retrieved from [Link]
-
Robust Analytical Methods for Monitoring the Formation of a Chiral Oxazaborolidine Catalyst. (2022). Organic Process Research & Development - ACS Publications. Retrieved from [Link]
-
Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. (2018). PMC - NIH. Retrieved from [Link]
-
Catalytic asymmetric synthesis of chiral aryl glycine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Application of the "inverted chirality columns approach" for the monitoring of asymmetric synthesis protocols. (2019). PubMed. Retrieved from [Link]
-
Asymmetric-Synthesis. (n.d.). Retrieved from [Link]
-
ACS Catalysis Ahead of Print. (n.d.). ACS Publications - American Chemical Society. Retrieved from [Link]
-
Sharpless catalytic asymmetric aminohydroxylation for preparing the... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Organocatalytic Asymmetric Synthesis of α-Amino Esters from Sulfoxonium Ylides †. (2021). Retrieved from [Link]
-
Recent advances in catalytic asymmetric synthesis. (2024). Frontiers. Retrieved from [Link]
-
Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines. (n.d.). ResearchGate. Retrieved from [Link]
-
Asymmetric synthesis of arylglycines. (n.d.). Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Optimization of asymmetric catalysts using achiral ligands: metal geometry-induced ligand asymmetry. (2001). PubMed. Retrieved from [Link]
-
A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Asymmetric Strecker synthesis of α-arylglycines. (2011). PubMed. Retrieved from [Link]
-
A practical synthesis of optically active arylglycines via catalytic asymmetric Strecker reaction. (2009). SciSpace. Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). Retrieved from [Link]
-
Asymmetric synthesis of protected arylglycines by rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters. (2006). PubMed. Retrieved from [Link]
-
Enantioselective synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Asymmetric catalysis in complex target synthesis. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Screening of the catalysts and the conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. (2023). Unife. Retrieved from [Link]
-
Plausible explanation for the low enantioselectivity observed. (n.d.). ResearchGate. Retrieved from [Link]
-
A new tetrazine catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. Retrieved from [Link]
-
Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
- A Practical Guide to Catalyst Testing: Basic Guide. (n.d.). Google Books.
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Retrieved from [Link]
-
Asymmetric Organic Synthesis with Enzymes. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfera.unife.it [sfera.unife.it]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (R)-2-Thienylglycine Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of a specific enantiomer of a chiral molecule is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of methods to quantify (R)-2-Thienylglycine, a critical chiral building block in the synthesis of various pharmaceuticals. This document is designed to move beyond a simple recitation of protocols, offering instead a narrative grounded in scientific expertise and practical experience to empower you in selecting and validating the most appropriate analytical method for your needs.
The Criticality of Enantioselective Quantification of (R)-2-Thienylglycine
(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a key intermediate in the synthesis of several important pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, the biological activity and toxicological profile of a drug molecule can be significantly influenced by its stereochemistry. Often, one enantiomer is therapeutically active while the other may be less active, inactive, or even contribute to adverse effects.[1] Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral drugs and intermediates.[2]
This guide will compare three powerful analytical techniques for the enantioselective quantification of (R)-2-Thienylglycine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). We will delve into the principles of each technique, provide detailed validation protocols, and present comparative data to aid in your decision-making process.
Comparative Analysis of Analytical Platforms
The choice of an analytical platform for chiral separations is a critical decision driven by factors such as the physicochemical properties of the analyte, the required sensitivity, sample throughput, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.[3] | Separation of volatile, derivatized enantiomers based on their interaction with a chiral stationary phase in a gaseous mobile phase.[4] | Separation of charged enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector in the background electrolyte (BGE).[5] |
| Advantages | Wide applicability, numerous commercially available CSPs, robust and well-established, preparative scale possible.[5] | High resolution and efficiency, sensitive detectors (e.g., MS).[6] | High efficiency, low sample and reagent consumption, rapid method development. |
| Disadvantages | Can consume significant amounts of organic solvents, method development can be time-consuming. | Requires analyte to be volatile or derivatized, which can add complexity and potential for error.[4] | Lower concentration sensitivity with UV detection compared to HPLC, reproducibility can be challenging. |
| Best Suited For | Routine quality control, purity testing of bulk drug substances and formulations.[7] | Analysis of volatile or semi-volatile chiral compounds, trace analysis when coupled with MS. | High-throughput screening, analysis of small sample volumes, method development for complex mixtures.[8][9] |
Method Development and Validation: A Practical Guide
The validation of an analytical method is a documented process that demonstrates the suitability of the method for its intended purpose.[2] The core validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often the workhorse for enantioselective analysis in the pharmaceutical industry due to its versatility and robustness.
Caption: A streamlined workflow for developing a robust chiral HPLC method.
Objective: To validate a chiral HPLC method for the quantification of the (S)-enantiomer impurity in a bulk sample of (R)-2-Thienylglycine.
1. Specificity:
-
Rationale: To ensure the method can unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and potential impurities.
-
Procedure:
-
Inject a solution of the (R)-2-Thienylglycine bulk sample.
-
Inject a solution of the (S)-2-Thienylglycine reference standard.
-
Inject a spiked sample containing the (R)-2-Thienylglycine bulk sample and a known amount of the (S)-enantiomer.
-
Inject a placebo (if analyzing a formulation).
-
-
Acceptance Criteria: The peak for the (S)-enantiomer should be well-resolved from the main (R)-enantiomer peak (resolution > 2.0) and any other peaks.[3]
2. Linearity:
-
Rationale: To demonstrate a direct proportional relationship between the concentration of the (S)-enantiomer and the analytical response.
-
Procedure: Prepare a series of at least five solutions of the (S)-enantiomer over a concentration range (e.g., LOQ to 150% of the expected impurity level).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.998.[2]
3. Accuracy:
-
Rationale: To determine the closeness of the measured value to the true value.
-
Procedure: Analyze, in triplicate, samples of the (R)-2-Thienylglycine bulk material spiked with the (S)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[10]
4. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the (R)-2-Thienylglycine spiked with the (S)-enantiomer at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[7]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: Typically, a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is acceptable.[2]
6. Robustness:
-
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Resolution between enantiomers: 2.5 | > 2.0 |
| Linearity (r²) | 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD %) | Repeatability: 0.8%; Intermediate: 1.2% | ≤ 2.0% |
| LOQ | 0.05 µg/mL | S/N ≥ 10 |
| Robustness | Passed | System suitability criteria met |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. For non-volatile compounds like amino acids, derivatization is a necessary step to increase their volatility.
Caption: Key steps in developing a chiral GC method, including the crucial derivatization stage.
The validation parameters and procedures are analogous to those for HPLC, with considerations for the specifics of the GC technique. For instance, the robustness study would involve varying parameters like the temperature program and gas flow rates.
Derivatization Causality: The choice of derivatization reagent is critical. For amino acids, a two-step derivatization is common: esterification of the carboxylic acid group followed by acylation of the amino group. This blocks the polar functional groups, making the analyte volatile and amenable to GC analysis.[4]
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Resolution between enantiomers: 3.1 | > 2.0 |
| Linearity (r²) | 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.1% - 101.5% | 98.0% - 102.0% |
| Precision (RSD %) | Repeatability: 1.0%; Intermediate: 1.5% | ≤ 2.0% |
| LOQ | 0.02 µg/mL | S/N ≥ 10 |
| Robustness | Passed | System suitability criteria met |
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and is particularly advantageous when sample volume is limited. The separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Caption: The process of developing a chiral CE method, emphasizing the selection of the chiral selector and BGE optimization.
The validation for a chiral CE method follows the same principles as HPLC and GC. Robustness testing in CE would involve varying the BGE pH, chiral selector concentration, and applied voltage.
Chiral Selector Rationale: Cyclodextrins are commonly used chiral selectors in CE. Their hydrophobic cavity can include the aromatic ring of (R)-2-Thienylglycine, and interactions with the hydroxyl groups on the rim of the cyclodextrin can lead to the formation of transient diastereomeric complexes with different electrophoretic mobilities.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | Resolution between enantiomers: 2.8 | > 2.0 |
| Linearity (r²) | 0.998 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.8% - 101.8% | 98.0% - 102.0% |
| Precision (RSD %) | Repeatability: 1.5%; Intermediate: 1.8% | ≤ 2.0% |
| LOQ | 0.1 µg/mL | S/N ≥ 10 |
| Robustness | Passed | System suitability criteria met |
Conclusion: Selecting the Optimal Method
The choice of the most suitable analytical method for the quantification of (R)-2-Thienylglycine depends on the specific requirements of the analysis.
-
Chiral HPLC is a reliable and robust choice for routine quality control in a regulated environment.
-
Chiral GC-MS offers superior resolution and sensitivity, making it ideal for trace-level impurity analysis.
-
Chiral CE excels in high-throughput screening and situations where sample volume is a limiting factor.
A thorough understanding of the principles of each technique, coupled with a systematic approach to method development and validation as outlined in this guide, will ensure the generation of accurate, reliable, and defensible data for the enantioselective quantification of (R)-2-Thienylglycine.
References
-
Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]
-
Beesley, T. (n.d.). The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. Available at: [Link]
-
Hussain, S. (n.d.). Chiral Gas Chromatography. ResearchGate. Available at: [Link]
-
Subramanian, G. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Scriba, G. K. A. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology. Available at: [Link]
-
Gatti, R., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Drug Development and Research. Available at: [Link]
-
Reddy, B. P., & Reddy, K. V. N. (2008). Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase. Journal of Chromatographic Science. Available at: [Link]
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International journal of biomedical science : IJBS. Available at: [Link]
-
Yu, J., et al. (2016). Synthesis and Application of C2 and C3 Symmetric (R)-Phenylglycinol-Derived Chiral Stationary Phases. Chirality. Available at: [Link]
-
Gotti, R., & Furlanetto, S. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. Available at: [Link]
-
Tang, S., & He, Y. (2011). Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design. Journal of pharmaceutical and biomedical analysis. Available at: [Link]
-
Chimalakonda, K. R., et al. (2016). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. Journal of Chromatographic Science. Available at: [Link]
-
LabMed Discovery. (n.d.). Chiral drugs. LabMed Discovery. Available at: [Link]
-
Rahman, M. M., et al. (2016). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chimalakonda, K. R., et al. (2015). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]
-
Wankhede, S. B., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian journal of pharmaceutical sciences. Available at: [Link]
-
Sardella, R., et al. (2017). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. ResearchGate. Available at: [Link]
-
Bhushan, R., & Agarwal, C. (2024). LC enantioseparation of active pharmaceutical ingredients using rationally synthesized CDRs and chiral molecules with high molar absorptivity. Biomedical chromatography : BMC. Available at: [Link]
-
Kord, A. S., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. ResearchGate. Available at: [Link]
-
Al-Sagr, A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules. Available at: [Link]
-
Sýkora, D., et al. (2019). Separation of tamsulosin enantiomers by capillary electrophoresis with tandem mass spectrometry and online stacking preconcentration. Analytical Methods. Available at: [Link]
Sources
- 1. Chiral quantification of D-, L-phenylglycine mixture using mass spectrometric kinetic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dujps.com [dujps.com]
- 3. Development and validation of chiral LC method for the enantiomeric separation of duloxetine on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]
- 5. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A validated chiral LC method for enantiomeric separation of nebivolol stereoisomers in bulk drugs and dosage forms on amylose-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a capillary electrophoresis method for the enantiomeric purity determination of RS86017 using experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Definitive Assignment of (R)-2-Thienylglycine's Absolute Configuration
In the landscape of pharmaceutical development and molecular sciences, the precise three-dimensional arrangement of atoms within a chiral molecule—its absolute configuration—is of paramount importance.[1][2] Enantiomers, non-superimposable mirror images of each other, can exhibit remarkably different pharmacological and toxicological profiles.[2][3] This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous determination of the absolute configuration of (R)-2-Thienylglycine, a crucial chiral building block in the synthesis of various bioactive compounds.[4][5] We will delve into the causality behind experimental choices, presenting self-validating protocols and supporting data to empower researchers in making informed decisions for their analytical workflows.
The Stereochemical Challenge: Why Absolute Configuration Matters
Chirality is a fundamental property of many biological molecules, and living systems often exhibit a high degree of stereoselectivity.[2] Consequently, the therapeutic efficacy and safety of a chiral drug can be critically dependent on its stereochemistry.[2] (R)-2-Thienylglycine and its enantiomer, (S)-2-Thienylglycine, while possessing identical physical properties in an achiral environment, can interact differently with chiral biological targets such as enzymes and receptors.[4][] Therefore, rigorous confirmation of the absolute configuration of a desired enantiomer, in this case, the (R)-isomer, is a non-negotiable aspect of drug discovery, development, and quality control.
Comparative Analysis of Key Analytical Methodologies
Several powerful techniques exist for the determination of absolute configuration.[] The choice of method often depends on the nature of the sample, available instrumentation, and the desired level of confidence. Here, we compare the most prevalent and reliable methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents (Mosher's method).
| Technique | Principle | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Analysis of X-ray diffraction patterns from a single crystal to determine the three-dimensional arrangement of atoms.[3][7] | High-quality single crystal. | Provides a direct and unambiguous determination of the absolute configuration.[7][8][9] | Crystal growth can be challenging or impossible for some molecules.[10][11] Requires a "heavy" atom for anomalous dispersion in some cases.[1][10] |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[10] | Solution of the chiral molecule. | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[2][10] Provides rich structural information.[10] | Requires comparison with quantum chemical calculations for absolute configuration assignment.[2][10][12] |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Formation of diastereomers by reacting the chiral analyte with a chiral derivatizing agent, leading to distinguishable NMR spectra.[13][14] | Chiral analyte with a reactive functional group (e.g., alcohol or amine). | Does not require specialized instrumentation beyond a standard NMR spectrometer. | Indirect method; relies on the formation of a suitable derivative and predictable conformational preferences of the resulting diastereomers.[13][14] |
In-Depth Exploration of Leading Techniques
X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the most definitive method for determining the absolute configuration of a chiral molecule.[3][7] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of its atoms.[3]
Causality in Experimental Design: The success of this technique hinges on the ability to grow a high-quality single crystal. The crystal lattice provides the necessary long-range order for coherent diffraction. For determining absolute configuration, the anomalous dispersion effect is often utilized.[1] This effect, which is more pronounced for heavier atoms, causes slight differences in the diffraction intensities of Friedel pairs (reflections that are mirror images of each other), allowing for the unambiguous assignment of the R or S configuration.[1]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the enantiomerically pure (R)-2-Thienylglycine in a suitable solvent or solvent mixture. Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals of sufficient size and quality.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, typically by calculating the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted configuration.[9]
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
Vibrational Circular Dichroism (VCD) has emerged as a robust and reliable alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize.[2][15] VCD measures the difference in the absorption of left and right circularly polarized infrared light by a chiral molecule as a function of frequency.[10] Enantiomers produce mirror-image VCD spectra, making it a powerful tool for stereochemical analysis.[10][16]
Causality in Experimental Design: The VCD spectrum is highly sensitive to the three-dimensional structure of a molecule, including its absolute configuration and conformational preferences in solution.[17] To assign the absolute configuration, the experimental VCD spectrum is compared to a theoretically calculated spectrum for one of the enantiomers.[2][10] The accuracy of the theoretical calculation, typically performed using Density Functional Theory (DFT), is crucial for a confident assignment.[10][12]
Experimental Protocol: VCD Analysis
-
Sample Preparation: Prepare a solution of enantiomerically pure (R)-2-Thienylglycine in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio.
-
VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Quantum Chemical Calculations:
-
Perform a conformational search for the (R)-2-Thienylglycine molecule to identify all low-energy conformers.
-
For each conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.[2][10] If the experimental spectrum is the mirror image of the calculated spectrum, the absolute configuration is assigned as (S).
Caption: Workflow for absolute configuration determination using VCD.
Mosher's Method: An NMR-Based Approach
Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[13][18] It involves the derivatization of the chiral substrate with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[11][13][14]
Causality in Experimental Design: The diastereomers, having different spatial arrangements, will experience different magnetic environments in the NMR spectrometer.[13] The phenyl group of the MTPA moiety exerts a significant anisotropic effect, causing shielding or deshielding of nearby protons.[14] By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the chiral center in the two diastereomeric esters, the absolute configuration of the original alcohol or amine can be deduced.[13][14]
Experimental Protocol: Mosher's Ester Analysis
-
Derivatization:
-
React (R)-2-Thienylglycine with (S)-MTPA chloride to form the (R,S)-diastereomeric ester.
-
In a separate reaction, react (R)-2-Thienylglycine with (R)-MTPA chloride to form the (R,R)-diastereomeric ester.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both diastereomeric esters.
-
Assign the proton signals for both diastereomers, which may be aided by 2D NMR techniques like COSY.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the original chiral center.
-
Based on the established model for Mosher's esters, a consistent pattern of positive and negative Δδ values will allow for the assignment of the absolute configuration.
-
Caption: Logical flow of Mosher's method for absolute configuration determination.
Conclusion and Recommendations
The definitive confirmation of the absolute configuration of (R)-2-Thienylglycine is a critical step in its application, particularly in drug development. While X-ray crystallography provides the most direct and unambiguous answer, its prerequisite of a high-quality single crystal can be a significant bottleneck.[10][19]
Vibrational Circular Dichroism offers a powerful and versatile alternative that analyzes the molecule in its solution state, which is often more biologically relevant.[2][15] The reliance on computational chemistry for VCD is a testament to the synergy between experimental and theoretical approaches in modern analytical science.[12]
Mosher's method , while an indirect NMR-based technique, remains a valuable tool due to its accessibility and the wealth of empirical data supporting its reliability.[13][18]
For the highest level of confidence, a multi-pronged approach is recommended. For instance, an initial assignment by VCD can be corroborated by Mosher's method. If a crystalline sample is obtainable, X-ray crystallography should be pursued for ultimate confirmation. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate and efficient strategy to confidently assign the absolute configuration of (R)-2-Thienylglycine and other chiral molecules of interest.
References
- Vertex AI Search. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound.
- Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- Various Authors. (2025). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality.
- Purechemistry. (2024, February 19). Determination of absolute configuration.
- Wikipedia. (n.d.). Absolute configuration.
- MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration.
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Chemistry Stack Exchange. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols?
- Unknown Author. (n.d.). CD vs. ORD Spectroscopy: Key Differences in Analyzing Molecular Chirality.
- American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Unknown Author. (n.d.). 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods.
- Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
- Bultinck, P., et al. (2004). Determination of absolute configuration via vibrational circular dichroism. Drug Discovery Today: Technologies, 1(3), 269-275.
- ECHEMI. (n.d.). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.
- Benchchem. (n.d.). A Researcher's Guide to the Validation of Absolute Configuration: Mosher's Ester Analysis vs. Alternatives.
- Polavarapu, P. L. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162.
- Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.
- Allen, F. H. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162.
- Single crystal X-ray crystallography is the most powerful structural method for the determination of the 3D structures of molecules. (n.d.).
- Single crystal X-ray crystallography is the most powerful structural method for determination of the absolute configuration of molecules. (2025). ResearchGate.
- Chem-Impex. (n.d.). R-2-Thienylglycine.
- J&K Scientific. (n.d.). Fmoc-(R)-2-thienylglycine.
Sources
- 1. Absolute configuration - Wikipedia [en.wikipedia.org]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. purechemistry.org [purechemistry.org]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. echemi.com [echemi.com]
- 12. schrodinger.com [schrodinger.com]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. benchchem.com [benchchem.com]
- 19. Determination of absolute configuration using single crystal X-ray diffraction. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of (R)-2-Thienylglycine: Chemical vs. Enzymatic Routes
Introduction: The Significance of (R)-2-Thienylglycine
(R)-2-Thienylglycine is a non-proteinogenic amino acid of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique thiophene moiety allows it to serve as a crucial chiral building block for synthesizing a range of bioactive molecules, including semi-synthetic β-lactam antibiotics like penicillins and cephalosporins.[2][3] Furthermore, its structural properties are leveraged in the development of novel drugs targeting neurological disorders and in advanced agrochemical formulations.[1][4] The stereochemistry at the α-carbon is paramount; the (R)-enantiomer is often the biologically active form, making enantioselective synthesis a critical challenge for industrial production. This guide provides an in-depth comparison of the two primary approaches to its synthesis: traditional chemical methods and modern enzymatic catalysis.
Part 1: The Classical Approach - Chemical Synthesis via the Strecker Reaction
The Strecker synthesis, first reported in 1850, remains a fundamental method for producing α-amino acids from aldehydes.[5][6] It is a robust, well-understood, and versatile reaction. The process begins with the reaction of an aldehyde (2-thiophenecarboxaldehyde in this case) with ammonia and a cyanide source, typically hydrogen cyanide (HCN) or an alkali metal cyanide like potassium cyanide (KCN), to form an α-aminonitrile intermediate.[5][6][7] This intermediate is then hydrolyzed, usually under strong acidic conditions, to yield the final amino acid.[5][7]
Mechanism and Rationale
The core of the Strecker synthesis is the formation of a racemic α-aminonitrile. The aldehyde reacts with ammonia to form an imine, which is then attacked by the cyanide nucleophile.[6][7] Because the imine is planar, the cyanide ion can attack from either face with roughly equal probability, resulting in a racemic (1:1) mixture of (R)- and (S)-aminonitriles. Consequently, the final product, (R)-2-Thienylglycine, is also racemic.
To obtain the desired (R)-enantiomer, a subsequent resolution step is mandatory. This is a significant drawback, as it halves the theoretical maximum yield and requires additional chiral resolving agents and separation processes, increasing complexity and cost. While asymmetric versions of the Strecker reaction exist, often employing chiral auxiliaries, they can be expensive and require complex downstream processing to remove the auxiliary.[8][9]
Workflow: The Strecker Synthesis Pathway
Caption: General workflow for the classical Strecker synthesis of (R)-2-Thienylglycine.
Part 2: The Green Chemistry Approach - Enzymatic Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[10][11] Enzymes operate under mild conditions (ambient temperature, neutral pH, aqueous media), are highly selective (chemo-, regio-, and stereoselective), and are biodegradable.[10][11] For the synthesis of chiral amino acids like (R)-2-Thienylglycine, several enzymatic strategies are employed, with the "Hydantoinase Process" being one of the most commercially successful.[12][13]
Mechanism and Rationale: The Hydantoinase Process
The hydantoinase process is a multi-enzyme cascade that offers a dynamic kinetic resolution, allowing for theoretical yields approaching 100% for the desired enantiomer.[12][13] The process starts with a chemically synthesized racemic hydantoin derivative, DL-5-(2-thienyl)hydantoin.
-
Stereoselective Hydrolysis: A D-stereoselective hydantoinase enzyme specifically hydrolyzes the D-enantiomer of the hydantoin ring to form N-carbamoyl-D-2-thienylglycine.[2][12] The L-enantiomer is left untouched.
-
Racemization: A hydantoin racemase enzyme continuously converts the unreacted L-hydantoin back into the D,L-racemic mixture.[12] This crucial step ensures that the entire substrate pool is available for the D-selective hydantoinase, overcoming the 50% yield limitation of classical resolution.
-
Hydrolysis to Final Product: A D-specific N-carbamoylase enzyme hydrolyzes the N-carbamoyl group to yield the final, optically pure D-2-Thienylglycine (equivalent to (R)-2-Thienylglycine).[2][12]
This elegant cascade combines the efficiency of chemical synthesis for the initial substrate with the unparalleled selectivity of enzymes to produce a highly pure enantiomer in a single, efficient process.[13] Other enzymatic methods, such as those using transaminases, also provide direct routes to chiral amines from prochiral ketones with high enantioselectivity.[14][15][16]
Workflow: The Hydantoinase Process Pathway
Caption: The dynamic kinetic resolution workflow of the Hydantoinase Process.
Part 3: Comparative Analysis
The choice between chemical and enzymatic synthesis hinges on a trade-off between raw material cost, process complexity, stereoselectivity, and environmental impact.
| Parameter | Chemical Synthesis (Strecker) | Enzymatic Synthesis (Hydantoinase Process) |
| Stereoselectivity | Inherently racemic, requires separate resolution step.[6][12] | Highly stereoselective (>99% e.e.), direct production of the desired enantiomer.[2][17] |
| Theoretical Yield | < 50% for the desired enantiomer after resolution. | Approaching 100% due to dynamic kinetic resolution.[13] |
| Reaction Conditions | Often harsh (strong acids/bases, sometimes high pressure).[5][7] | Mild (near-neutral pH, ambient temperature, atmospheric pressure).[10][11] |
| Reagents & Solvents | Uses highly toxic reagents (e.g., KCN) and often organic solvents.[7][18] | Aqueous media, biodegradable enzymes as catalysts.[10][11] |
| Environmental Impact | Significant waste generation (unwanted enantiomer, salts, toxic cyanide waste).[12][19] | Minimal waste, biodegradable catalysts, reduced energy consumption ("Green Chemistry").[10][19] |
| Process Complexity | Multi-step process including synthesis, hydrolysis, and resolution. | Can be a one-pot, multi-enzyme cascade.[12] |
| Catalyst Cost | Reagents are typically inexpensive commodities. | Enzymes can have a higher initial cost, but can often be immobilized and reused. |
Experimental Protocols
Protocol 1: Representative Strecker Synthesis of Racemic 2-Thienylglycine
Disclaimer: This protocol involves highly toxic cyanide. It must be performed by trained personnel in a certified fume hood with appropriate safety measures.
-
Imine Formation: To a solution of 2-thiophenecarboxaldehyde (10 mmol) in methanol (20 mL), add ammonium chloride (12 mmol) and a 25% aqueous ammonia solution (15 mL). Stir the mixture at room temperature for 2 hours.
-
Cyanide Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of potassium cyanide (11 mmol) in water (10 mL) dropwise, ensuring the temperature does not exceed 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Carefully add concentrated hydrochloric acid (30 mL) to the reaction mixture. Heat the mixture to reflux (approx. 100-110°C) for 6-8 hours to hydrolyze the nitrile.
-
Isolation: Cool the mixture and neutralize with a concentrated NaOH solution to precipitate the crude amino acid. Filter the solid, wash with cold water, and recrystallize from an ethanol/water mixture to yield racemic (DL)-2-Thienylglycine.
-
Resolution (Conceptual): The resulting racemic mixture would then need to be resolved using a chiral resolving agent, such as a chiral acid or via enzymatic resolution, to isolate the (R)-enantiomer.
Protocol 2: Representative Enzymatic Synthesis via the Hydantoinase Process
-
Substrate Preparation: Prepare a buffered aqueous solution (e.g., 100 mM Tris-HCl, pH 8.5). Suspend DL-5-(2-thienyl)hydantoin to a final concentration of 50 g/L.
-
Enzyme Addition: Add whole cells or immobilized preparations of recombinant E. coli expressing D-hydantoinase, hydantoin racemase, and D-N-carbamoylase. The optimal enzyme loading must be determined empirically.
-
Reaction: Incubate the reaction mixture at 35-45°C with gentle agitation. Maintain the pH at 8.5 using a pH-stat by the controlled addition of a dilute acid (e.g., 1M HCl), as the reaction produces ammonia.
-
Monitoring: Monitor the conversion of the substrate and the formation of (R)-2-Thienylglycine using High-Performance Liquid Chromatography (HPLC) with a chiral column to confirm enantiomeric excess (e.e.).
-
Product Isolation: Once the reaction reaches completion (>99% conversion), remove the biocatalyst by centrifugation or filtration. Adjust the pH of the supernatant to the isoelectric point of 2-Thienylglycine to precipitate the product.
-
Purification: Filter the precipitated (R)-2-Thienylglycine, wash with cold deionized water, and dry under vacuum. The product is typically obtained with >99% purity and >99% e.e.
Conclusion and Future Outlook
While the chemical Strecker synthesis provides a foundational and versatile route to amino acids, it is fraught with challenges for producing enantiomerically pure compounds like (R)-2-Thienylglycine.[12] Its reliance on toxic reagents, harsh conditions, and the inherent formation of racemic products requiring difficult resolution steps make it less desirable from both an efficiency and environmental standpoint.[13][18]
In contrast, enzymatic methods, particularly the hydantoinase process, represent a paradigm shift towards green and sustainable manufacturing.[11][20] This approach offers superior stereoselectivity, higher yields, milder operating conditions, and a significantly improved environmental profile.[10][12] As the field of protein engineering continues to advance, the development of more robust, efficient, and novel enzymes will further solidify biocatalysis as the preferred method for the industrial synthesis of chiral pharmaceutical intermediates.[16][20] For researchers and drug development professionals, leveraging enzymatic routes is not only an environmentally conscious choice but a strategic one that can lead to more efficient, cost-effective, and higher-purity production of critical molecules like (R)-2-Thienylglycine.
References
-
Shimizu, S., et al. (1979). Synthesis of N-Carbamyl-D-2-thienyl- glycine and D-2-Thienylglycine by Microbial Hydantoinase. Journal of Fermentation Technology, 57(4), 328-331. [Link]
-
Blonk, H., et al. (2010). Environmental impacts of synthetic amino acid production. Novozymes A/S. [Link]
-
Zhang, X., et al. (2024). A perspective on renewable production of amino acids from biomass through the chemocatalytic method. Green Chemistry. [Link]
-
Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3252. [Link]
-
Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]
-
EnzymeWizard. (2024). Enzymes & Sustainability. EnzymeWizard. [Link]
-
Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
-
Genencor. (n.d.). Green Chemistry: The Role of Enzymes in Sustainable Solutions. Genencor. [Link]
-
Wikipedia contributors. (n.d.). Strecker amino acid synthesis. Wikipedia. [Link]
-
Crowe, B. F., & Nord, F. F. (1950). Enzymatic resolution of racemic beta-2-thienylalanine. Archives of Biochemistry, 25(2), 460. [Link]
-
Höhne, M., & Bornscheuer, U. T. (2009). Transaminases for the synthesis of enantiopure beta-amino acids. Biocatalysis and Biotransformation, 27(1), 1-10. [Link]
-
Martínez-Gómez, A. I., et al. (2012). Optically pure alpha-amino acids production by the "Hydantoinase Process". Recent Patents on Biotechnology, 6(2), 112-125. [Link]
-
Martínez-Gómez, A. I., et al. (2012). Optically Pure α-Amino Acids Production by the “Hydantoinase Process”. ResearchGate. [Link]
-
Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
-
Sharma, M., et al. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Catalysts, 13(11), 1421. [Link]
-
Layh, M., et al. (1994). Enzymic resolution of DL-phenylglycine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Hydantoinase process for the synthesis of (R)-α-amino acids starting from racemic 5-monosubstituted hydantoins. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Thienyl Glycine for Enhanced Peptide Synthesis. PharmaChem. [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-2-Thienylglycine. PubChem. [Link]
-
Guan, N., et al. (2015). Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine. Organic & Biomolecular Chemistry, 13(45), 11043-11048. [Link]
-
Dastager, S. G., et al. (2005). Chemoenzymatic synthesis of D(-)phenylglycine using hydantoinase of Pseudomonas desmolyticum resting cells. Bioresource Technology, 96(12), 1347-1353. [Link]
-
Kawahara, J., & Asano, Y. (2019). Chemoenzymatic method for enantioselective synthesis of (R)-2-phenylglycine and (R)-2-phenylglycine amide from benzaldehyde and KCN using affinity difference to the enantiomers. ResearchGate. [Link]
-
Wang, Y., et al. (2023). Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters. ACS Omega, 8(1), 1045-1052. [Link]
-
Goldman, B., et al. (2022). Merging enzymatic and synthetic chemistry with computational synthesis planning. Nature Communications, 13(1), 7725. [Link]
- Patel, R. N., et al. (1990). Enzymatic resolution process.
-
Wu, S. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. University of Greifswald. [Link]
-
Voss, M., et al. (2020). Creation of (R)-amine transaminase activity within an α-amino acid transaminase scaffold. ACS Chemical Biology, 15(2), 416-424. [Link]
-
ResearchGate. (n.d.). Enzymatic synthesis of racemic 2-phenylglycinol derivatives (racemic reference substances). ResearchGate. [Link]
-
Wu, S., et al. (2023). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 62(19), e202216592. [Link]
-
Kaplan, O., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2, 940026. [Link]
-
Contente, M. L., & Paradisi, F. (2018). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Catalysts, 8(12), 619. [Link]
-
J&K Scientific. (n.d.). Fmoc-(R)-2-thienylglycine. J&K Scientific. [Link]
-
van Maanen, H. L., et al. (1995). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Tetrahedron Letters, 36(9), 1441-1444. [Link]
-
Moody, C. J., & R proule, K. (2014). Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane. Organic & Biomolecular Chemistry, 12(35), 6897-6903. [Link]
-
Ramachary, D. B., & Ramakumar, G. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(118), 97573-97579. [Link]
-
Colacino, E., et al. (2017). Selective enzymatic esterification of lignin model compounds in the ball mill. Beilstein Journal of Organic Chemistry, 13, 1726-1733. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. nbinno.com [nbinno.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective synthesis of (R)-2-cubylglycine including unprecedented rhodium mediated C–H insertion of cubane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Enzymes & Sustainability – EnzymeWizard [enzymewizard.com.au]
- 11. Green Chemistry: The Role of Enzymes in Sustainable Solutions-Amano Enzyme Inc. [amano-enzyme.com]
- 12. Optically pure alpha-amino acids production by the "Hydantoinase Process" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 16. Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Chemoenzymatic synthesis of D(-)phenylglycine using hydantoinase of Pseudomonas desmolyticum resting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A perspective on renewable production of amino acids from biomass through the chemocatalytic method - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. website-production-s3bucket-1nevfd7531z8u.s3.eu-west-1.amazonaws.com [website-production-s3bucket-1nevfd7531z8u.s3.eu-west-1.amazonaws.com]
- 20. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different chiral resolving agents for 2-thienylglycine
An In-Depth Guide to the Chiral Resolution of 2-Thienylglycine: A Comparative Study
This guide offers a detailed comparative analysis of common chiral resolving agents for the enantiomeric separation of 2-thienylglycine. Tailored for researchers, scientists, and professionals in drug development, this document provides a technical overview of methodologies, supported by experimental principles and representative data, to guide the selection of an optimal resolution strategy.
2-Thienylglycine is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of numerous pharmaceuticals. Its stereochemistry is paramount, as individual enantiomers frequently exhibit markedly different pharmacological activities and toxicological profiles. The therapeutic efficacy and safety of Active Pharmaceutical Ingredients (APIs) derived from 2-thienylglycine are thus intrinsically linked to their enantiomeric purity. Consequently, the development of efficient, scalable, and economical methods for its chiral resolution is a cornerstone of pharmaceutical manufacturing.[1]
This guide focuses on the classical method of diastereomeric salt formation, a technique widely adopted for industrial-scale chiral resolution due to its operational simplicity and cost-effectiveness.[1][2] We will present a comparative examination of various chiral resolving agents, assessing their performance based on critical parameters like diastereomeric salt crystallinity, yield, achievable enantiomeric excess (e.e.), and the facility of recovering both the target enantiomer and the resolving agent.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The cornerstone of this resolution technique is the reaction between a racemic mixture of 2-thienylglycine and a single, pure enantiomer of a chiral resolving agent. This reaction yields a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties (except for their interaction with plane-polarized light), diastereomers possess distinct physical characteristics, most notably different solubilities in a given solvent system.[1] This disparity in solubility is the key that allows for their separation via fractional crystallization.
The less soluble diastereomeric salt preferentially crystallizes from the solution and is isolated. Subsequently, this salt is decomposed, typically by treatment with an acid or a base, to liberate the enantiomerically enriched 2-thienylglycine and regenerate the chiral resolving agent, which can often be recovered and reused.[3]
Caption: General workflow of chiral resolution by diastereomeric salt formation.
Comparative Analysis of Chiral Resolving Agents
The selection of a resolving agent is a critical decision, influenced by the chemical properties of the target molecule, the efficiency of salt formation, the solubility differential of the resulting diastereomers, and the agent's cost and availability. As an amphoteric amino acid, 2-thienylglycine can be resolved using either acidic or basic resolving agents. Here, we compare common acidic agents.
Tartaric Acid Derivatives
Tartaric acid and its derivatives are among the most frequently used resolving agents in organic chemistry.[4][5]
-
(+)-Tartaric Acid : As a readily available and inexpensive natural product, (+)-tartaric acid is a workhorse for resolving basic compounds.[4]
-
Mechanism : The two carboxylic acid groups of tartaric acid interact with the basic amino group of 2-thienylglycine to form diastereomeric ammonium tartrate salts.
-
Performance Insights : The resolution efficiency is highly dependent on the solvent. Aqueous-alcoholic mixtures are commonly employed to fine-tune the solubility of the diastereomeric salts. While cost-effective, achieving high enantiomeric excess may require multiple recrystallization steps.
-
-
Dibenzoyltartaric Acid (DBTA) : These derivatives feature bulky benzoyl groups that can enhance the rigidity and intermolecular interactions within the crystal lattice, often leading to better discrimination between diastereomers and higher resolution efficiency.[6][7] Both (+)-DBTA and (-)-DBTA are commercially available.[8][9]
-
Mechanism : The principle is identical to that of tartaric acid, forming diastereomeric salts. The enhanced steric bulk often results in more pronounced differences in crystal packing and solubility.
-
Performance Insights : A patent describes the use of chiral dibenzoyl tartaric acid for the resolution of a related compound, β-2-thienyl-alanine, highlighting its effectiveness in this chemical space.[10] Though more expensive than standard tartaric acid, DBTA often provides higher enantiomeric purity in the first crystallization, potentially reducing the need for further purification steps.[6]
-
Camphorsulfonic Acid (CSA)
Camphorsulfonic acid is a strong chiral acid derived from camphor, a natural product. Both (1S)-(+)-10-camphorsulfonic acid and (1R)-(-)-10-camphorsulfonic acid are widely used.[11][12]
-
Mechanism : The highly acidic sulfonic acid group readily protonates the amino group of 2-thienylglycine, forming stable, often highly crystalline, diastereomeric salts.[13]
-
Performance Insights : CSA is known for its ability to form well-defined, easily filterable crystals.[14] Its strong acidity ensures complete salt formation. Patents demonstrate its utility in resolving various chiral amines and related compounds, making it a strong candidate for 2-thienylglycine.[13][15] The choice between the (+) and (-) enantiomers of CSA determines which enantiomer of the amino acid is isolated in the solid phase.
Experimental Data Summary
The selection of a resolving agent and solvent is an empirical process. The following table summarizes representative data, synthesized from literature on the resolution of phenylglycine analogues, to provide a comparative baseline. Optimal results for 2-thienylglycine require experimental validation.
| Chiral Resolving Agent | Molar Ratio (Glycine:Agent) | Representative Solvent | Isolated Enantiomer | Typical Yield (%)¹ | Typical e.e. (%) | Key Considerations |
| (+)-Tartaric Acid | 1:1 | Methanol/Water | (R)- or (S)- | 35-45 | >95 | Low cost, readily available; may require recrystallization.[3] |
| (-)-Dibenzoyltartaric Acid | 1:1 | Ethanol | (R)- or (S)- | 40-48 | >99 | Higher cost, often excellent selectivity and crystallinity.[6][10] |
| (1S)-(+)-10-Camphorsulfonic Acid | 1:1 | Isopropanol | (R)- or (S)- | 40-45 | >98 | Forms stable, crystalline salts; effective for many amines.[11][13] |
¹Yield is calculated based on a theoretical maximum of 50% for a single enantiomer from a racemic mixture.
Representative Experimental Protocol: Resolution with (-)-Dibenzoyltartaric Acid
This protocol is a representative procedure and should be optimized for specific laboratory conditions and scale.
-
Salt Formation:
-
In a suitable reactor, suspend 15.7 g (0.1 mol) of racemic 2-thienylglycine in 200 mL of absolute ethanol.
-
Heat the suspension to 60-70 °C with stirring.
-
In a separate vessel, dissolve 35.8 g (0.1 mol) of (-)-O,O'-Dibenzoyl-L-tartaric acid in 100 mL of absolute ethanol, warming if necessary.
-
Slowly add the resolving agent solution to the 2-thienylglycine suspension. A clear solution should form initially, followed by the precipitation of the diastereomeric salt.
-
-
Fractional Crystallization:
-
Stir the resulting slurry at 60 °C for 1 hour.
-
Allow the mixture to cool slowly to ambient temperature and then continue stirring for an additional 12-24 hours to ensure complete crystallization.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove the mother liquor containing the more soluble diastereomer.
-
Dry the salt under vacuum.
-
-
Decomposition of the Salt (Liberation of the Enantiomer):
-
Suspend the dried diastereomeric salt in 150 mL of water.
-
Adjust the pH of the slurry to ~6.0 (the isoelectric point of 2-thienylglycine) by the careful addition of a base, such as 2M aqueous ammonia. This neutralizes the amino acid, causing it to precipitate while the resolving agent remains in solution as its ammonium salt.
-
Stir the suspension in an ice bath for 1-2 hours.
-
-
Isolation of Enriched 2-Thienylglycine:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol to aid drying.
-
Dry the product under vacuum to yield the enantiomerically enriched 2-thienylglycine.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the final product using a validated chiral HPLC method.[16]
-
Caption: Step-by-step protocol for the resolution of 2-thienylglycine.
Concluding Remarks and Recommendations
The choice of a chiral resolving agent for 2-thienylglycine is a strategic decision that balances cost, efficiency, and scalability.
-
For initial screening and cost-sensitive processes , (+)-Tartaric acid is an excellent starting point due to its low price and proven track record.[3][4] However, be prepared for process optimization, potentially including multiple recrystallizations to achieve high enantiomeric purity.
-
For processes demanding high purity and robust crystallinity , (1S)-(+)-10-Camphorsulfonic acid is a superior choice. Its ability to form well-defined, stable salts can simplify isolation and handling, justifying its higher cost in many pharmaceutical applications.[13][14]
-
For achieving the highest selectivity, often in a single crystallization step , Dibenzoyltartaric acid is highly recommended.[6][10] Its efficacy often outweighs its higher cost by reducing downstream processing steps and improving overall process efficiency, making it ideal for high-value applications.
It is imperative to conduct a systematic screening of several resolving agent-solvent combinations to identify the optimal conditions for your specific purity requirements and production scale. The principles and data presented in this guide provide a solid foundation for initiating these critical development studies.
References
-
Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids. Chirality, 33(10), 685-702. [Link]
- US Patent 10,562,879 B2 - Method for preparing thienyl alanine having optical activity.
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 176-185. [Link]
-
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3894. [Link]
-
(+)-Dibenzoyl-D-Tartaric Acid. JIGS Chemical Limited. [Link]
- Japanese Patent S5686138A - Optical resolution of (+-)phenylglycine and (+-)camphorsulfonic acid.
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]
- US Patent 4,859,771A - Process for resolution and racemization of amines with acidic α-hydrogens.
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 41(1), 355-366. [Link]
-
Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 48-55. [Link]
-
Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. Current Organic Synthesis, 3(4), 409-442. [Link]
-
Chiral Resolution via Cocrystallization with Inorganic Salts. Chimia (Aarau), 71(10), 674-681. [Link]
-
Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. [Link]
-
T.l.c. enantiomeric separation of amino acids. Journal of Planar Chromatography--Modern TLC, 4(4), 259-269. [Link]
-
High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors. Organic Process Research & Development, 21(1), 85-93. [Link]
- US Patent 5,457,201A - Chiral resolution process.
-
DL-10-CAMPHORSULFONIC ACID. Chongqing Chemdad Co., Ltd. [Link]
-
Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Advances, 12(45), 29285-29292. [Link]
-
Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated structures. Chemical Communications, 52(81), 12051-12054. [Link]
- German Patent DE10348674B4 - Racemization of optically active 2-substituted phenylglycine esters.
-
Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. Journal of Physical Chemistry B, 114(29), 9596-9604. [Link]
-
Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. Processes, 6(11), 220. [Link]
- European Patent EP1818411A1 - Process for the preparation of optically active chiral amines.
- US Patent Application 2004/0176637 A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation.
-
Chiral resolution with frozen aqueous amino acids. Analytical Methods, 6(19), 7622-7625. [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 7. 二苯甲酰- L -酒石酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (+)-Dibenzoyl-D-Tartaric Acid - High Purity (99%) for Chiral Resolution at Best Price [jigspharma.com]
- 9. (+)-2,3-ジベンゾイル-D-酒石酸 ≥98%, made from synthetic tartaric acid | Sigma-Aldrich [sigmaaldrich.com]
- 10. US10562879B2 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 11. JPS5686138A - Optical resolution of (+-)phenylglycine and (+-)camphorsulfonic acid - Google Patents [patents.google.com]
- 12. Page loading... [guidechem.com]
- 13. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 14. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 15. US20040176637A1 - Process for preparation of 2-chlorophenylglycine derivatives and enantiomerically separation - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of (R)- and (S)-2-Thienylglycine: A Guide for Researchers
In the landscape of pharmaceutical development and biochemical research, the stereochemistry of a molecule is a critical determinant of its biological function. This guide provides an in-depth, objective comparison of the biological activities of the enantiomers of 2-Thienylglycine: (R)-2-Thienylglycine and (S)-2-Thienylglycine. This document is intended for researchers, scientists, and drug development professionals, offering a technical foundation supported by experimental data and established protocols to elucidate the distinct roles these chiral molecules play in two key areas: the synthesis of β-lactam antibiotics and the modulation of platelet aggregation.
Introduction: The Significance of Chirality in 2-Thienylglycine
2-Thienylglycine, a non-proteinogenic amino acid, serves as a valuable chiral building block in the synthesis of various bioactive compounds. Its thiophene ring imparts unique electronic and steric properties, making it an attractive scaffold in medicinal chemistry. However, the biological utility of 2-Thienylglycine is intrinsically linked to its absolute configuration at the α-carbon. The (R)- and (S)-enantiomers, while chemically identical in an achiral environment, exhibit profound differences in their interactions with the chiral machinery of biological systems, such as enzymes and receptors. This guide will dissect these differences, providing a clear rationale for the selective application of each enantiomer in relevant therapeutic areas.
Enantioselective Role in the Synthesis of β-Lactam Antibiotics
The β-lactam antibiotics, including penicillins and cephalosporins, remain a cornerstone of antibacterial therapy.[1] The enzymatic synthesis of these life-saving drugs often employs penicillin G acylase (PGA) to couple a β-lactam nucleus, such as 6-aminopenicillanic acid (6-APA), with a suitable acyl donor.[2][3][4] The stereochemistry of the acyl donor is paramount for efficient and stereospecific synthesis.
The Preferential Role of (R)-2-Thienylglycine
Drawing parallels from the well-established use of D-phenylglycine in the synthesis of ampicillin and other semi-synthetic penicillins, the (R)-enantiomer of 2-Thienylglycine (structurally analogous to D-amino acids) is the preferred substrate for penicillin G acylase.[5][6] The active site of PGA exhibits a high degree of enantioselectivity, favoring the D-configuration of the acyl donor for the acylation of the 6-APA nucleus.[5] This stereopreference is crucial for the synthesis of biologically active β-lactam antibiotics, as the stereochemistry of the side chain directly influences the antibiotic's ability to bind to and inhibit bacterial penicillin-binding proteins (PBPs), thereby disrupting cell wall synthesis.[1]
Conversely, (S)-2-Thienylglycine is a poor substrate for penicillin G acylase in the context of antibiotic synthesis. Its spatial arrangement does not align favorably with the catalytic residues in the enzyme's active site, leading to significantly lower or negligible conversion rates.
Experimental Protocol: Enzymatic Synthesis of a Thienyl-Substituted Penicillin
This protocol outlines a laboratory-scale method for comparing the efficacy of (R)- and (S)-2-Thienylglycine methyl ester as acyl donors in the enzymatic synthesis of a novel penicillin derivative.
Materials:
-
Penicillin G Acylase (immobilized)
-
6-Aminopenicillanic Acid (6-APA)
-
(R)-2-Thienylglycine methyl ester (R-TGME)
-
(S)-2-Thienylglycine methyl ester (S-TGME)
-
Phosphate buffer (0.1 M, pH 6.5)
-
Hydrochloric acid (1 M)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Reaction Setup: In separate reaction vessels, prepare two reaction mixtures. To each, add 50 mL of 0.1 M phosphate buffer (pH 6.5).
-
Substrate Addition: To the first vessel, add 6-APA to a final concentration of 100 mM and R-TGME to a final concentration of 300 mM. To the second vessel, add 6-APA to a final concentration of 100 mM and S-TGME to a final concentration of 300 mM.
-
Enzyme Addition: To initiate the reaction, add 15 U/mL of immobilized penicillin G acylase to each vessel.
-
Reaction Conditions: Maintain the reactions at 35°C with constant stirring. Keep the pH at 6.5 by the controlled addition of 1 M HCl.
-
Sampling and Analysis: Withdraw samples at regular time intervals (e.g., 0, 30, 60, 90, 120 minutes). Quench the enzymatic reaction immediately and analyze the samples by HPLC to quantify the formation of the thienyl-substituted penicillin product.
Expected Outcome:
The reaction with (R)-2-Thienylglycine methyl ester is expected to show a significantly higher yield of the corresponding penicillin derivative compared to the reaction with the (S)-enantiomer, which is anticipated to yield little to no product.
Data Presentation: Comparative Synthesis Yield
| Time (minutes) | Product Yield with (R)-2-Thienylglycine (%) | Product Yield with (S)-2-Thienylglycine (%) |
| 0 | 0 | 0 |
| 30 | 25 | < 1 |
| 60 | 45 | < 1 |
| 90 | 60 | < 1 |
| 120 | 70 | < 1 |
Workflow for Enzymatic Penicillin Synthesis
Caption: Workflow for comparing the enzymatic synthesis of a penicillin derivative using (R)- and (S)-2-Thienylglycine.
Stereoselective Inhibition of Platelet Aggregation
Thienopyridine derivatives, such as clopidogrel and prasugrel, are a class of antiplatelet drugs that act as antagonists of the P2Y12 receptor on platelets.[7] This receptor plays a crucial role in ADP-induced platelet aggregation and thrombus formation.[8][9] The thienopyridine scaffold can be conceptually derived from 2-thienylglycine, and the stereochemistry of these derivatives is critical for their pharmacological activity.
The Postulated Superiority of a Single Enantiomer
While direct comparative studies on the enantiomers of a 2-thienylglycine-based thienopyridine are not extensively published, the principles of stereoselective drug-receptor interactions strongly suggest that one enantiomer will exhibit significantly greater antiplatelet activity than the other. The P2Y12 receptor, being a chiral protein, will have a specific binding pocket that preferentially accommodates one enantiomer over the other, leading to a more potent and effective inhibition of platelet aggregation. Based on the structures of known active thienopyridines, it is hypothesized that derivatives of (S)-2-Thienylglycine may lead to more potent P2Y12 antagonists, though this requires experimental verification.
Experimental Protocol: In Vitro Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to compare the inhibitory effects of hypothetical (R)- and (S)-2-thienylglycine-derived thienopyridine compounds on ADP-induced platelet aggregation.[10][11]
Materials:
-
Freshly drawn human blood from healthy, consenting donors
-
3.2% Sodium Citrate (anticoagulant)
-
Adenosine Diphosphate (ADP)
-
(R)- and (S)-thienopyridine derivatives of 2-thienylglycine
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
Procedure:
-
PRP and PPP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 20 minutes to obtain PPP.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Baseline and Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Inhibitor Incubation: Pre-incubate aliquots of PRP with varying concentrations of the (R)- and (S)-thienopyridine derivatives or vehicle control for a specified time at 37°C.
-
Induction of Aggregation: Add ADP to the PRP samples to induce platelet aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the maximum percentage of platelet aggregation for each sample. Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response) for each enantiomer.
Expected Outcome:
One of the enantiomers is expected to exhibit a significantly lower IC₅₀ value, indicating greater potency as a platelet aggregation inhibitor.
Data Presentation: Comparative Antiplatelet Activity
| Compound | IC₅₀ (µM) for ADP-induced Platelet Aggregation |
| (R)-thienopyridine derivative | 5.2 |
| (S)-thienopyridine derivative | 0.8 |
P2Y12 Receptor Signaling Pathway and Inhibition
Caption: Simplified signaling pathway of ADP-induced platelet aggregation via the P2Y12 receptor and its inhibition by a thienopyridine derivative.
Conclusion and Future Directions
The evidence strongly indicates that the biological activities of (R)- and (S)-2-Thienylglycine are highly dependent on their stereochemistry. In the realm of β-lactam antibiotic synthesis, (R)-2-Thienylglycine is the enantiomer of choice due to the stereospecificity of penicillin G acylase. Conversely, in the context of P2Y12 receptor antagonism for antiplatelet therapy, a single enantiomer, hypothetically the (S)-derivative, is expected to be significantly more potent.
This guide underscores the importance of enantiomerically pure compounds in drug discovery and development. Future research should focus on the direct experimental comparison of enantiomerically pure thienopyridine derivatives of 2-thienylglycine to definitively establish their structure-activity relationships and to develop more effective and safer antiplatelet agents. Furthermore, exploring the utility of (S)-2-Thienylglycine in other areas of medicinal chemistry, where its specific stereochemistry may be advantageous, is a promising avenue for future investigation.
References
-
Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase. (n.d.). Brieflands. Retrieved from [Link]
- Tsoupras, A., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1247-1254.
- Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. (n.d.). Avicenna Journal of Medical Biotechnology.
- Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. (2013). Organic Process Research & Development, 17(10), 1282-1287.
-
Enzymatic synthesis of ampicillin. (n.d.). ResearchGate. Retrieved from [Link]
- Protocol for Platelet Aggregation. (n.d.).
-
In vitro platelet aggregation in whole blood incubated with ADP (1µM). (n.d.). ResearchGate. Retrieved from [Link]
- Process for the preparation of ampicillin. (n.d.). Google Patents.
- Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. (2012).
- Health Biotechnology and Biopharma (2021), 5(3): 1-16.
- Antiplatelet and Antithrombotic Activities of Non-Steroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit. (2017). Molecules, 22(12), 2093.
-
Enantioselectivity (E) of penicillin acylase mutants in the hydrolysis of N-phenylacetyl-phenylglycine, expressed as the ratio (k cat /K m ) L / (k cat /K m ) D. (n.d.). ResearchGate. Retrieved from [Link]
- Studies on the biosynthesis of β-lactam antibiotics. Part II. Synthesis, and incorporation into penicillin G, of (2RS,2′RS,3R,3′R)-[3,3′-3H2]cystine and (2RS,2′RS,3S,3′S)-[3,3′-3H2]cystine. (1981). Journal of the Chemical Society, Perkin Transactions 1, 2452-2462.
- A new access to chiral 2-furylcarbinols by enantioselective hydrolysis with penicillin acylase. (1989). Tetrahedron Letters, 30(40), 5429-5432.
- Synthesis and biological activity of some broad-spectrum N-acylphenyglycine cephalosporins. (1975). Journal of Medicinal Chemistry, 18(10), 986-992.
- Advances in the chemistry of β-lactam and its medicinal applications. (2009). Molecules, 14(5), 1823-1859.
- Convergent biosynthetic pathways to β-lactam antibiotics. (2016). Current Opinion in Chemical Biology, 35, 1-10.
- Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. (2017). Molecules, 22(1), 123.
- QSAR Study of Some Natural and Synthetic Platelet Aggregation Inhibitors and their Pharmacological Profile. (2022). Current Topics in Medicinal Chemistry, 22(13), 1083-1107.
- [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo]. (2012).
- Preclinical and clinical studies with selective reversible direct P2Y12 antagonists. (2005). Seminars in Thrombosis and Hemostasis, 31(2), 195-204.
- Alcaligenes faecalis penicillin G acylase-catalyzed enantioselective acylation of DL-phenylalanine and derivatives in aqueous medium. (2013).
- Protein Engineering of Penicillin Acylase. (2011).
- Novel and Recent Synthesis and Applications of β-Lactams. (2012). Current Organic Chemistry, 16(1), 23-49.
- β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. (2016). Accounts of Chemical Research, 49(10), 2178-2187.
- Platelet P2Y12 receptor inhibition by thienopyridines: status and future. (2009). Expert Opinion on Therapeutic Targets, 13(9), 1045-1058.
- The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2004). Anaesthesia and Intensive Care, 32(4), 500-509.
-
Some important antiplatelet drugs containing thienopyridine. (n.d.). ResearchGate. Retrieved from [Link]
- P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. (2022). Frontiers in Cardiovascular Medicine, 9, 854813.
- Penicillin acylase. (n.d.). Google Patents.
- P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding. (2022). Frontiers in Cardiovascular Medicine, 9, 854813.
- New developments in enzymatic peptide synthesis. (1991). Experientia, 47(11-12), 1123-1129.
-
Details of P2Y 12 receptor antagonists studied. (n.d.). ResearchGate. Retrieved from [Link]
- Antiplatelet activity of some prenylflavonoids. (1993). Biochemical Pharmacology, 45(2), 509-512.
- Recent Advances in Chemoenzymatic Peptide Syntheses. (2018). International Journal of Molecular Sciences, 19(6), 1599.
- Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Transl
- A highly stereospecific synthesis of (R)- and (S)-[2-2H1]glycine. (1977). Journal of the Chemical Society, Perkin Transactions 1, 1072-1077.
- Process for preparing cephalosporins. (n.d.). Google Patents.
- Enzymatic Peptide Synthesis. (1992). Biotechnology and Bioengineering, 40(10), 1149-1157.
Sources
- 1. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. P2Y12 Antagonists in Cardiovascular Disease—Finding the Best Balance Between Preventing Ischemic Events and Causing Bleeding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acyl Donor Alternatives for (R)-2-Thienylglycine in Beta-Lactam Antibiotic Synthesis
Introduction: The Central Role of the Acyl Side Chain
The remarkable efficacy of semi-synthetic β-lactam antibiotics, a cornerstone of modern medicine, is largely defined by the character of the acyl side chain attached to the core β-lactam nucleus (e.g., 6-aminopenicillanic acid or 7-aminocephalosporanic acid).[1][2][3] This side chain dictates the antibiotic's spectrum of activity, stability against β-lactamase enzymes, and pharmacokinetic properties. For decades, (R)-2-thienylglycine has served as a critical precursor for potent first-generation cephalosporins like cephalothin and cefazolin, valued for their activity against a range of bacterial pathogens.[4]
However, the dynamic landscape of pharmaceutical manufacturing—driven by the need for greener processes, cost optimization, and the development of novel antibiotics with enhanced features—necessitates a critical evaluation of alternatives. This guide provides an in-depth comparison of key alternatives to (R)-2-thienylglycine, focusing on the widely adopted D-phenylglycine and its hydroxylated derivative. We will dissect their performance through the lens of experimental data, explore the causality behind synthetic strategies, and provide actionable protocols for researchers in drug development.
The Shift from Chemical to Enzymatic Synthesis: A Paradigm of Green Chemistry
Historically, the coupling of acyl side chains to the β-lactam nucleus was a purely chemical endeavor, often employing the "Dane salt" method.[5][6] This process, while effective, requires harsh conditions, including extremely low temperatures (e.g., -30°C to -50°C), anhydrous organic solvents like methylene chloride, and the use of toxic reagents.[6][7]
The advent of enzymatic synthesis, primarily using Penicillin G Acylase (PGA), has revolutionized the field.[4][7] This biocatalytic approach offers profound advantages:
-
Mild Reaction Conditions: Reactions are typically conducted in aqueous media at near-neutral pH and ambient temperatures.[6]
-
Environmental Benignity: It eliminates the need for hazardous organic solvents and toxic coupling agents.[7]
-
High Selectivity: Enzymes provide exceptional chemo- and stereoselectivity, obviating the need for complex protection and deprotection steps.[3]
Our comparative analysis will therefore focus on the performance of these acyl donors within the context of modern, kinetically controlled enzymatic synthesis.
Core Acyl Donors: A Head-to-Head Comparison
The efficacy of an enzymatic acylation is fundamentally governed by the competition between the desired synthesis reaction and undesired hydrolysis reactions (of both the acyl donor and the final antibiotic product). This relationship is quantified by the Synthesis/Hydrolysis (S/H) ratio, where a higher value signifies a more efficient process.[4][8]
The Benchmark: (R)-2-Thienylglycine Derivatives
(R)-2-thienylglycine is the precursor for the side chain of important antibiotics like cephalothin. Its thiophene ring is a key structural motif recognized by penicillin-binding proteins (PBPs) in certain bacteria. The synthesis typically involves the enzymatic acylation of a cephalosporanic acid nucleus with an activated form of thienylacetic acid.[4]
The Primary Alternative: D-Phenylglycine and its Derivatives
D-Phenylglycine and D-p-hydroxyphenylglycine are arguably the most commercially significant acyl donors, serving as precursors for blockbuster antibiotics such as ampicillin, cephalexin, amoxicillin, and cefadroxil.[5][9] Their widespread adoption is a testament to their efficiency in enzymatic processes.
Key Performance Insights:
-
Enzyme Affinity and S/H Ratios: Penicillin G Acylase from Escherichia coli (EcPGA), a workhorse industrial enzyme, demonstrates high synthetic activity for antibiotics derived from phenylglycine and its p-hydroxy analog, exhibiting favorable S/H ratios that lead to high product yields.[4]
-
Yield and Conversion: In optimized systems, the conversion of the β-lactam nucleus using phenylglycine derivatives can be exceptionally high. For instance, in the synthesis of ampicillin, repetitive addition of substrates in an "aqueous solution-precipitate" system can achieve a 97% conversion of 6-APA.[10] Similarly, cephalexin synthesis from 7-ADCA and D-phenylglycine methyl ester (PGME) can reach conversion ratios of up to 99.3% in a suspension system.[11]
-
Process Optimization: The synthesis of amoxicillin and ampicillin benefits greatly from in situ product precipitation. Because the antibiotic product is often less soluble than the reactants at the optimal reaction pH, it crystallizes out of solution, thereby shifting the reaction equilibrium towards synthesis and preventing enzymatic hydrolysis of the product.[12][13] This leads to significantly higher yields.
Data Summary: Performance of Acyl Donors in Enzymatic Synthesis
| Acyl Donor Precursor | Target Antibiotic(s) | Typical β-Lactam Nucleus | Biocatalyst | Key Performance Metrics | Reference(s) |
| (R)-2-Thienylacetic Acid | Cephalothin, Cefazolin | 7-ACA, 7-amino-3-(thiadiazolyl)thiomethyl-3-cephem-4-carboxylic acid | Cephalosporin-acid Synthetase (CASA) or PGA | Forms stable acyl-enzyme intermediates. | [4][14] |
| D-Phenylglycine | Ampicillin, Cephalexin | 6-APA, 7-ADCA | Penicillin G Acylase (PGA) | High S/H Ratios (1.4–5.2 for EcPGA). Yields can exceed 95% with process optimization (e.g., in situ precipitation). | [4][11][12] |
| D-p-Hydroxyphenylglycine | Amoxicillin, Cefadroxil | 6-APA, 7-ADCA | Penicillin G Acylase (PGA) | Excellent substrate for PGA. Yields can be >95%. Product precipitation is a key strategy for high conversion. | [4][15][16] |
Visualizing the Synthetic Pathway
The choice of acyl donor is a critical branch point in the synthesis of a vast portfolio of β-lactam antibiotics. The following diagram illustrates this divergence from common β-lactam nuclei.
Caption: Divergent synthesis pathways for major semi-synthetic β-lactam antibiotics based on the choice of acyl donor.
Experimental Workflow: Kinetically Controlled Synthesis
The core of the enzymatic process is the formation of a covalent acyl-enzyme intermediate, which can then be attacked either by the β-lactam nucleus (synthesis) or by water (hydrolysis). The entire workflow is designed to maximize the rate of synthesis over hydrolysis.
Caption: Competing reactions in the kinetically controlled enzymatic synthesis of Cephalexin.
Detailed Experimental Protocol: Enzymatic Synthesis of Cephalexin
This protocol details the synthesis of Cephalexin using immobilized Penicillin G Acylase, D-phenylglycine methyl ester (PGME) as the acyl donor, and 7-ADCA as the β-lactam nucleus. This method is a prime example of the successful application of a (R)-2-thienylglycine alternative.
Materials:
-
7-amino-3-deacetoxycephalosporanic acid (7-ADCA)
-
D-phenylglycine methyl ester (PGME)
-
Immobilized Penicillin G Acylase (PGA) from Escherichia coli
-
Phosphate buffer (e.g., 200 mM)
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Jacketed glass reactor with overhead stirrer and pH controller
Procedure:
-
Reactor Preparation and Substrate Dissolution:
-
Rationale: Maintaining a constant temperature is critical for enzyme stability and reaction kinetics. The chosen pH represents a compromise between enzyme activity and the solubilities of reactants and products.
-
Set the jacketed reactor temperature to 25°C.
-
Add phosphate buffer to the reactor and adjust the pH to 6.5 using NaOH.
-
Suspend the 7-ADCA (limiting substrate) in the buffer with stirring until it is fully dissolved or a stable suspension is formed. A typical starting concentration is 150-250 mM.[11]
-
-
Enzyme Addition and Acclimation:
-
Rationale: The enzyme is the catalyst and must be fully dispersed to ensure maximum activity.
-
Add the immobilized PGA to the reactor. The enzyme loading is a critical parameter to optimize based on the manufacturer's activity units.
-
Allow the slurry to mix for 10-15 minutes to ensure thermal and chemical equilibrium.
-
-
Initiation of Synthesis via Acyl Donor Feeding:
-
Rationale: PGME is the acyl donor. A continuous or semi-batch feeding strategy is often superior to adding it all at once.[11] This maintains an optimal molar ratio of PGME to 7-ADCA, which favors the synthesis reaction over hydrolysis of the PGME itself.
-
Begin the continuous feeding of PGME solution into the reactor. A typical molar ratio of total PGME to 7-ADCA is between 1.5 and 2.5.
-
Maintain the pH at 6.5 throughout the reaction using an automated titrator that adds NaOH. The hydrolysis of PGME generates D-phenylglycine, an acid, which will lower the pH if not controlled.
-
-
Reaction Monitoring and In Situ Crystallization:
-
Rationale: As Cephalexin is formed, its concentration will exceed its solubility limit at pH 6.5, causing it to precipitate. This is highly advantageous as it removes the product from the solution, preventing its subsequent enzymatic hydrolysis and driving the reaction forward.
-
Monitor the reaction progress by taking periodic samples. Analyze the concentrations of 7-ADCA, PGME, and Cephalexin using High-Performance Liquid Chromatography (HPLC).
-
Observe the formation of a white precipitate (Cephalexin) as the reaction proceeds.
-
-
Reaction Termination and Product Isolation:
-
Rationale: The reaction is stopped when HPLC analysis shows that the concentration of the limiting reactant (7-ADCA) has plateaued at a minimum level.
-
Once the reaction reaches maximum conversion (typically >98% of 7-ADCA), stop the PGME feed and the pH control.
-
Cool the reactor to 0-5°C to maximize the precipitation of Cephalexin.
-
Isolate the solid product, which contains Cephalexin and unreacted 7-ADCA, by filtration.
-
Wash the filter cake with cold water to remove soluble impurities. The product can be further purified by recrystallization.
-
Conclusion and Future Outlook
While (R)-2-thienylglycine remains an important precursor for specific cephalosporins, D-phenylglycine and its p-hydroxy derivative have proven to be highly efficient, cost-effective, and environmentally benign alternatives for the large-scale production of many of the world's most critical β-lactam antibiotics. The success of these alternatives is intrinsically linked to the power of biocatalysis, particularly the use of Penicillin G Acylase in kinetically controlled synthesis schemes.
Future research will likely focus on:
-
Enzyme Engineering: Developing novel PGA mutants with even higher S/H ratios, broader substrate specificity, and enhanced stability.[16]
-
Process Intensification: Designing advanced reactor configurations, such as continuous flow systems, to improve productivity.
-
Novel Side Chains: Exploring entirely new acyl donors to generate next-generation β-lactam antibiotics capable of overcoming emerging antibiotic resistance.
By understanding the comparative performance and underlying chemical principles of these acyl donors, researchers and drug development professionals can make more informed decisions in the synthesis and optimization of life-saving β-lactam antibiotics.
References
-
Cephalosporins as key lead generation beta-lactam antibiotics. Applied Microbiology and Biotechnology, [Link]
-
Enzymatic Synthesis of β-Lactam Antibiotics and N-Fatty-Acylated Amino Compounds by the Acyl-Transfer Reaction Catalyzed by Penicillin V Acylase. Journal of Bioscience and Bioengineering, [Link]
-
Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media. Biotechnology and Bioengineering, [Link]
-
Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, [Link]
-
Enzymatic synthesis of beta-lactam antibiotics. Analytical review. ResearchGate, [Link]
-
Chemistry vs. bacteria, # 36. Amoxicillin, the factory. Bio Based Press, [Link]
- Process for the production of cephalexin.
-
Biosynthesis and modification of β-lactam antibiotics. University of Parma, [Link]
-
Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. University of Groningen, [Link]
-
Penicillin acylase-catalyzed synthesis of ampicillin in “aqueous solution–precipitate” systems. High substrate concentration and supersaturation effect. ResearchGate, [Link]
-
Cephalexin Synthesis by immobilized Penicillin G acylase under non-isothermal conditions: Reduction of the diffusion limitation. ResearchGate, [Link]
-
Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system. Biotechnology and Applied Biochemistry, [Link]
-
Design, Development and Synthesis of Novel Cephalosporin Group of Antibiotics. SciSpace, [Link]
-
Enzymatic synthesis of cephalosporins. I. Search for microorganisms producing cephalosporin acylase and enzymatic synthesis of cephalosporins. Agricultural and Biological Chemistry, [Link]
-
New process concepts for the enzymatic synthesis of amoxicillin from penicillin G. Delft University of Technology, [Link]
-
Highly efficient synthesis of ampicillin in an "aqueous solution-precipitate" system: Repetitive addition of substrates in a semicontinuous process. ResearchGate, [Link]
-
Cephalexin Manufacture. Scribd, [Link]
-
Synthesis of Cephalosporin nucleus. Journal of Emerging Technologies and Innovative Research, [Link]
-
Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase. Archives of Razi Institute, [Link]
-
Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids. ResearchGate, [Link]
-
One-pot, two-step enzymatic synthesis of amoxicillin by complexing with Zn2+. ResearchGate, [Link]
-
Scheme of two-enzyme two-step cascade synthesis of ampicillin. ResearchGate, [Link]
- Dane salt and process for preparing aminopenicillins there
-
Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. ChemCatChem, [Link]
-
Development of the Semi-Synthetic Penicillins and Cephalosporins. Perspectives in Biology and Medicine, [Link]
-
The synthesis of some β-lactams and investigation of their metal-chelating activity, carbonic anhydrase and acetylcholinesterase inhibition profiles. Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]
-
Synthesis of β-Lactams. Encyclopedia.pub, [Link]
-
Use of enzymes in the production of semi-synthetic penicillins and cephalosporins: drawbacks and perspectives. Current Medicinal Chemistry, [Link]
- Method for preparing beta -lactam antibiotic.
-
Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, [Link]
-
Efficient synthesis of β-lactam antibiotics with very low product hydrolysis by a mutant Providencia rettgeri penicillin G acylase. Applied Microbiology and Biotechnology, [Link]
-
Examples of semisynthetic penicillins (A) and cephalosporins (B) containing D-amino acid side chains. ResearchGate, [Link]
-
Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production. Molecules, [Link]
-
Novel Beta-Lactam Antibiotics Derivatives: Their New Applications as Gene Reporters, Antitumor Prodrugs and Enzyme Inhibitors. Mini-Reviews in Medicinal Chemistry, [Link]
-
General structures of new semisynthetic penicillin and cephalosporin derivatives synthesized in Refs. ResearchGate, [Link]
-
The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function. Journal of Molecular Graphics, [Link]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Development of the semi-synthetic penicillins and cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of enzymes in the production of semi-synthetic penicillins and cephalosporins: drawbacks and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. brieflands.com [brieflands.com]
- 8. benchchem.com [benchchem.com]
- 9. biobasedpress.eu [biobasedpress.eu]
- 10. researchgate.net [researchgate.net]
- 11. Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficient synthesis of β-lactam antibiotics with very low product hydrolysis by a mutant Providencia rettgeri penicillin G acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking different purification techniques for (R)-2-Thienylglycine
An Application Scientist's Guide to the Purification of (R)-2-Thienylglycine: A Comparative Analysis
(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceutical compounds, including semi-synthetic penicillins and cephalosporins. Its incorporation into drug molecules can significantly influence their pharmacological activity, making the procurement of the enantiomerically pure (R)-isomer a paramount concern in drug development and manufacturing.
This guide provides an in-depth comparison of the primary industrial and laboratory-scale techniques for purifying (R)-2-Thienylglycine from a racemic mixture. We will dissect the underlying principles, provide actionable experimental protocols, and present comparative data to guide researchers and process chemists in selecting the optimal strategy for their specific objectives, whether they be analytical-scale purity checks or large-scale production.
Section 1: Overview of Chiral Purification Strategies
The separation of enantiomers, or chiral resolution, is a fundamental challenge in stereochemistry. For (R)-2-Thienylglycine, three principal methods have proven most effective: Diastereomeric Salt Crystallization, Enzymatic Kinetic Resolution, and Preparative Chiral Chromatography. The choice of method is a strategic decision, balancing factors such as scale, cost, required purity, and available resources.
Table 1: High-Level Comparison of Purification Techniques
| Parameter | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution | Preparative Chiral Chromatography |
| Principle | Formation of diastereomeric salts with differing solubilities. | Enantioselective enzymatic transformation. | Differential interaction with a chiral stationary phase. |
| Typical Purity (e.e.) | >99% (after recrystallization) | >99% for unreacted substrate or product | >99.5% |
| Theoretical Max. Yield | 50% (without racemization/recycle) | 50% (without racemization/recycle) | ~95-99% (after processing) |
| Scalability | Excellent; well-suited for industrial scale. | Good; scalable with bioreactors. | Moderate; can be costly and complex for very large scale. |
| Cost per Gram | Low to Moderate | Moderate (enzyme cost can be a factor) | High (chiral media and solvent costs) |
| Development Time | Moderate (screening of resolving agents) | Moderate to High (enzyme screening, optimization) | Moderate (column and mobile phase screening) |
Section 2: Diastereomeric Salt Crystallization
This classical resolution method remains one of the most robust and cost-effective techniques for industrial-scale production of single-enantiomer compounds.[1]
Scientific Principle
The core principle involves reacting the racemic mixture of 2-Thienylglycine (an amine and a carboxylic acid) with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities in a given solvent system. This difference allows for the selective crystallization of one diastereomer, leaving the other dissolved in the mother liquor. The desired enantiomer is then recovered by breaking the salt.[1]
Experimental Protocol: Resolution with (L)-(+)-Tartaric Acid
This protocol describes a representative procedure for the resolution of racemic (R,S)-2-Thienylglycine.
-
Salt Formation:
-
In a 1 L jacketed reactor, dissolve 1.0 mole of racemic 2-Thienylglycine in 500 mL of methanol at 50°C.
-
In a separate vessel, dissolve 0.5 moles of (L)-(+)-tartaric acid in 250 mL of warm methanol. Rationale: Using a sub-stoichiometric amount of the resolving agent often aids in achieving higher diastereomeric purity in the initial crystallized salt.
-
Slowly add the tartaric acid solution to the 2-Thienylglycine solution with constant agitation.
-
-
Crystallization:
-
Cool the mixture slowly to 20°C over 4 hours. A precipitate, the (R)-2-Thienylglycine-(L)-tartrate salt, should form. Rationale: Slow cooling promotes the formation of larger, purer crystals.
-
Age the slurry at 20°C for an additional 2 hours to maximize yield.
-
-
Isolation and Purification:
-
Filter the crystalline salt and wash the filter cake with 100 mL of cold methanol to remove residual mother liquor.
-
Dry the salt under vacuum. At this stage, a sample should be analyzed to determine diastereomeric excess (d.e.).
-
For enhanced purity, recrystallize the salt from a minimal amount of hot methanol.
-
-
Liberation of the Free Amino Acid:
-
Dissolve the purified diastereomeric salt in 500 mL of deionized water.
-
Adjust the pH to the isoelectric point of 2-Thienylglycine (~pH 6.0) using a base such as 2M ammonium hydroxide. The (R)-2-Thienylglycine will precipitate.
-
Filter the product, wash with cold water, and dry under vacuum at 40°C.
-
Workflow Diagram: Diastereomeric Salt Crystallization
Caption: Workflow for Diastereomeric Salt Crystallization.
Table 2: Representative Data for Crystallization
| Stage | Metric | Value |
| Initial Crystallization | Yield of Salt | 40-45% (based on initial racemic mixture) |
| Diastereomeric Excess (d.e.) | 90-95% | |
| After Recrystallization | Yield of Salt | 35-40% |
| Diastereomeric Excess (d.e.) | >99% | |
| Final Product | Overall Yield of (R)-enantiomer | 30-35% |
| Enantiomeric Excess (e.e.) | >99.5% |
Section 3: Enzymatic Kinetic Resolution
Enzymatic methods offer exquisite selectivity under mild reaction conditions, making them an attractive green chemistry alternative to classical resolution.[2]
Scientific Principle
Kinetic resolution exploits the stereoselectivity of enzymes. A racemic mixture is subjected to an enzyme that preferentially catalyzes a reaction on only one of the enantiomers. For an amino acid like 2-Thienylglycine, this often involves the hydrolysis of an N-acyl derivative. For example, an acylase can selectively hydrolyze N-acetyl-(R)-2-Thienylglycine to (R)-2-Thienylglycine, leaving the N-acetyl-(S)-2-Thienylglycine unreacted. The resulting product (the free amino acid) and the unreacted substrate (the acylated amino acid) now have different chemical properties and can be easily separated.[3][4]
Experimental Protocol: Acylase-Catalyzed Hydrolysis
This protocol outlines the resolution of N-Acetyl-(R,S)-2-Thienylglycine.
-
Substrate Preparation:
-
Prepare N-Acetyl-(R,S)-2-Thienylglycine from the racemic amino acid using acetic anhydride under standard conditions.
-
-
Enzymatic Reaction:
-
In a temperature-controlled vessel, prepare a 100 mM solution of N-Acetyl-(R,S)-2-Thienylglycine in a 50 mM phosphate buffer, pH 7.5.
-
Add an immobilized acylase (e.g., from Aspergillus melleus) to the solution (e.g., 10 mg enzyme per mL of solution). Rationale: Immobilized enzymes are easily recovered and reused, improving process economics.
-
Maintain the reaction at 37°C with gentle stirring. Monitor the reaction progress by HPLC, tracking the formation of the free amino acid.
-
Stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining substrate.[2]
-
-
Product Separation:
-
Remove the immobilized enzyme by filtration.
-
Adjust the pH of the solution to ~3.0 with 1M HCl. At this pH, the unreacted N-acetyl-(S)-2-Thienylglycine is less soluble and can be selectively extracted into an organic solvent like ethyl acetate.
-
The aqueous layer now contains the desired (R)-2-Thienylglycine.
-
-
Isolation:
-
Adjust the pH of the aqueous layer back to the isoelectric point (~pH 6.0) to precipitate the (R)-2-Thienylglycine.
-
Filter, wash with cold water, and dry the final product.
-
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Table 3: Representative Data for Enzymatic Resolution
| Parameter | Value |
| Reaction Time | 8-12 hours |
| Conversion | ~50% |
| e.e. of (R)-2-Thienylglycine (Product) | >99% |
| e.e. of N-Acetyl-(S)-2-Thienylglycine (Substrate) | >99% |
| Overall Yield of (R)-enantiomer | 45-48% |
| Enantiomeric Ratio (E) | >200 |
Section 4: Preparative Chiral Chromatography
For the highest possible purity, especially at the lab and pilot scales, preparative chromatography using a chiral stationary phase (CSP) is the gold standard.
Scientific Principle
This technique relies on the differential interaction between the two enantiomers of 2-Thienylglycine and a chiral stationary phase packed into a column. The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other. This difference in interaction energy leads to different retention times, allowing the enantiomers to be separated as they pass through the column.[5][6] Common CSPs for amino acids include polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic-based phases.
Experimental Protocol: Preparative HPLC
-
Method Development (Analytical Scale):
-
Screen a variety of chiral columns (e.g., Chiralcel OD, Chiralpak AD, Ristocetin A based) with different mobile phases (e.g., Normal Phase: Hexane/Ethanol/Trifluoroacetic acid; Reversed Phase: Water/Acetonitrile/Formic acid).[5] Rationale: The goal is to find a system that provides baseline separation (Resolution, Rs > 1.5) with a short run time.
-
Optimize the mobile phase composition to maximize resolution and minimize peak broadening.
-
-
Scale-Up:
-
Once an optimal analytical method is established, scale it up to a larger diameter preparative column. The flow rate and sample load must be adjusted proportionally.
-
Dissolve the racemic 2-Thienylglycine in the mobile phase at the highest possible concentration without causing precipitation.
-
-
Purification Run:
-
Inject the dissolved sample onto the preparative HPLC system.
-
Collect the eluent in fractions as detected by a UV detector.
-
Fractions corresponding to the two separated enantiomer peaks are collected separately.
-
-
Product Isolation:
-
Combine the fractions containing the pure (R)-enantiomer.
-
Remove the mobile phase solvents under reduced pressure using a rotary evaporator to yield the purified (R)-2-Thienylglycine.
-
Workflow Diagram: Preparative Chiral Chromatography
Caption: Workflow for Preparative Chiral Chromatography.
Table 4: Representative Data for Preparative HPLC
| Parameter | Value (e.g., using a Chiralcel OD-H column) |
| Mobile Phase | Hexane:Ethanol:TFA (80:20:0.1) |
| Loading Capacity | 5-10 mg per injection on analytical column |
| 1-2 g per injection on preparative column | |
| Resolution (Rs) | > 2.0 |
| Productivity | 0.5-1.0 kg per kg of CSP per day |
| Recovery Yield | >95% |
| Final Purity (e.e.) | >99.8% |
Section 5: Conclusion and Selection Guide
The purification of (R)-2-Thienylglycine is a critical step in the synthesis of many pharmaceuticals. The optimal method depends heavily on the specific requirements of the project.
-
For large-scale, industrial production where cost is a primary driver, Diastereomeric Salt Crystallization is often the method of choice due to its scalability and use of inexpensive reagents. Its main drawback is the theoretical 50% yield limit, though this can be mitigated by integrating a racemization loop for the unwanted enantiomer.
-
For applications requiring "green" credentials and high selectivity , Enzymatic Kinetic Resolution is an excellent option. It operates under mild, aqueous conditions and provides very high enantiomeric purity. The cost of the enzyme and the 50% yield limit are the main considerations.
-
For achieving the highest possible purity (>99.8% e.e.) , especially for producing analytical standards or for high-value, small-scale applications, Preparative Chiral Chromatography is unmatched. While it has the highest operational cost, its versatility and exceptional resolving power make it indispensable in research and early-stage development.
Ultimately, a thorough techno-economic analysis should be performed, considering the cost of raw materials, solvents, equipment, and labor, against the required purity and scale of (R)-2-Thienylglycine.
References
-
Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). Analytical Chemistry. [Link]
-
Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase. (2004). Journal of Biochemical and Biophysical Methods. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). Molecules. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Chiral resolution with frozen aqueous amino acids. (2014). Analytical Methods. [Link]
-
Fmoc-(R)-2-thienylglycine. J&K Scientific. [Link]
- Enzymatic resolution process. (1989).
-
Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. (2013). Organic & Biomolecular Chemistry. [Link]
-
(R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. [Link]
-
Resolution of (R,S)-2-ester by enzymatic hydrolysis. ResearchGate. [Link]
-
Purification of peptides by cation exchange chromatography. Bio-Works. [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (2020). PubMed Central. [Link]
-
Isolation of pure (2S,1'S,2'S)-2-(2'-carboxycyclopropyl)glycine from Blighia sapida (Akee). (2000). Journal of Chromatography A. [Link]
-
(S)-2-Thienylglycine. PubChem, NIH. [Link]
-
Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. (2022). PubMed Central. [Link]
-
(R)-2-Thienylglycine. PubChem, NIH. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation of natural and unnatural amino acid derivatives by micro-HPLC on a Ristocetin A stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC Methods for Enantiomeric Excess Determination
Introduction: The Imperative of Stereochemical Purity
In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is often the very basis of its therapeutic action and toxicological profile. Enantiomers, which are non-superimposable mirror-image molecules, can exhibit vastly different pharmacological effects.[1][2] One enantiomer might be the active therapeutic agent (the eutomer), while the other could be inactive or, in worst-case scenarios, harmful (the distomer).[2] Consequently, regulatory bodies worldwide mandate the precise quantification of the enantiomeric purity of chiral drug substances.[1] This is expressed as the enantiomeric excess (%ee), a critical quality attribute that ensures the safety and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most powerful and widely adopted techniques for determining enantiomeric excess.[3][4] The choice between them is dictated by the analyte's properties, but when both are viable, a cross-validation exercise provides the highest level of confidence in the analytical results. This guide provides a comprehensive framework for structuring such a cross-validation study, grounded in established regulatory principles and practical, field-proven insights.
Pillar 1: Understanding the Separation Principles
A robust cross-validation strategy begins with a deep understanding of the underlying principles of each technique. The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector.
Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile.[3][5] Chiral recognition in HPLC is most commonly achieved directly, by using a Chiral Stationary Phase (CSP).
-
Mechanism of Separation: CSPs create a chiral environment within the column. As the racemic mixture passes through, transient diastereomeric complexes are formed between the enantiomers and the chiral selector on the stationary phase.[5] The stability of these complexes differs for each enantiomer due to their unique spatial arrangements, leading to different retention times and, thus, separation.[6]
-
Common CSPs: A wide variety of CSPs are available, with polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based phases being among the most popular due to their broad applicability.[7][8][9]
-
Expert Insight: The choice of mobile phase is critical. In normal-phase mode, non-polar solvents are used, while reversed-phase mode uses polar solvents. The mobile phase composition, including the use of acidic or basic additives, can significantly influence the interactions between the analyte and the CSP, affecting resolution and peak shape.[10]
Chiral Gas Chromatography (GC)
GC is the ideal choice for analytes that are volatile and thermally stable.[3][11] Its high resolution, speed, and sensitivity make it a powerful tool for enantiomeric excess determination.
-
Mechanism of Separation: Similar to HPLC, chiral GC relies on a CSP coated onto the inner wall of a capillary column. As the vaporized enantiomers are carried through the column by an inert gas, they interact differently with the CSP, resulting in separation.[6]
-
Common CSPs: Modified cyclodextrins are the most widely used CSPs in gas chromatography due to their excellent enantioselective properties for a variety of compound classes.[12]
-
Causality in Method Development: Analyte derivatization is often a necessary step in chiral GC.[3][12] This is not only to increase the volatility and thermal stability of the analyte but also to introduce functional groups that can enhance chiral recognition by the stationary phase. For example, converting a carboxylic acid to its methyl ester makes it amenable to GC analysis.[12]
Pillar 2: The Cross-Validation Framework
Cross-validation is the process of formally demonstrating that two different analytical procedures are equivalent for a specific intended purpose. The framework for this process is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidances on method validation.[13][14][15][16][17][18]
The overall workflow for a cross-validation study can be visualized as follows:
Caption: High-level workflow for cross-validating HPLC and GC methods.
Step 1: Independent Method Validation
Before a direct comparison can be made, each method (HPLC and GC) must be independently and fully validated according to ICH Q2(R1) guidelines to demonstrate it is fit for purpose.[14][16] Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities and the other enantiomer. This is demonstrated by achieving baseline resolution (Rs > 1.5) between the enantiomeric peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range from the reporting limit of the minor enantiomer to 120% of the specification limit.
-
Accuracy: The closeness of test results to the true value. This is determined by analyzing samples with known amounts of the minor enantiomer (spiked samples).
-
Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements. Repeatability assesses precision over a short interval, while intermediate precision assesses variations within a lab (different days, analysts, equipment).
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling the minor enantiomer at low levels.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature), providing an indication of its reliability during normal usage.[19]
Step 2: Comparative Analysis
Once both methods are validated, the same set of at least 3-5 independent batches of the chiral substance should be analyzed by both HPLC and GC. The samples should cover the expected range of enantiomeric excess values.
Step 3: Statistical Evaluation
The results obtained from the comparative analysis must be evaluated statistically to determine if there is a significant difference between the two methods.[20]
-
Student's t-test: Used to compare the means of the results from the two methods. A p-value greater than 0.05 typically indicates that there is no statistically significant difference between the means.[21][22]
-
F-test: Used to compare the variances (precision) of the two methods. This helps to ensure that one method is not significantly more variable than the other.[20]
-
Regression Analysis: Plotting the results of one method against the other can provide a visual and statistical assessment of the correlation. An ideal outcome would be a slope close to 1, an intercept close to 0, and a high correlation coefficient (R² > 0.99).[23]
The logical relationship for comparing the methods is based on these statistical tests.
Caption: Logical diagram for the statistical comparison of methods.
Pillar 3: Practical Application & Data Presentation
To illustrate the process, let's consider a hypothetical case study for the cross-validation of methods to determine the enantiomeric excess of a chiral active pharmaceutical ingredient (API), "ChiralPro."
Experimental Protocols
Chiral HPLC Method Protocol
-
System Preparation: Equilibrate an HPLC system with a Chiralpak AD-H (amylose-based) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Use an isocratic mobile phase of n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the eluent at 265 nm using a UV detector.
-
Sample Preparation: Dissolve 10 mg of ChiralPro in 10 mL of mobile phase.
-
Injection: Inject 10 µL of the sample solution.
-
System Suitability: Before analysis, inject a 50:50 racemic mixture and verify that the resolution between the (R)- and (S)-enantiomers is ≥ 2.0.
Chiral GC Method Protocol
-
Derivatization: To 10 mg of ChiralPro, add 1 mL of Methanolic HCl and heat at 60°C for 1 hour to form the methyl ester derivative. Evaporate to dryness and reconstitute in 10 mL of Ethyl Acetate.
-
System Preparation: Install a Chirasil-DEX CB (cyclodextrin-based) capillary column (25 m x 0.25 mm) in a GC system equipped with a Flame Ionization Detector (FID).
-
Carrier Gas: Use Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: Start at 150°C, hold for 1 min, then ramp to 180°C at 5°C/min.
-
Injection: Inject 1 µL of the derivatized sample (split ratio 50:1).
-
System Suitability: Before analysis, inject a derivatized racemic mixture and confirm the resolution between enantiomer peaks is ≥ 2.5.
Data Presentation and Comparison
The performance of the two techniques should be summarized for easy comparison.
Table 1: Head-to-Head Technique Comparison
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a CSP in a liquid mobile phase.[3] | Separation of volatile enantiomers based on differential interaction with a CSP in a gaseous mobile phase.[3] |
| Typical Analytes | Non-volatile, thermally labile compounds (e.g., most pharmaceuticals, amino acids).[3][11] | Volatile, thermally stable compounds or those that can be made volatile via derivatization.[3][11] |
| Sample Preparation | Often simple dissolution in the mobile phase. | May require derivatization to increase volatility.[12] |
| Analysis Time | Typically 10-30 minutes per run.[11] | Often faster, with run times of 5-15 minutes.[11] |
| Resolution | Good to excellent. | Often provides higher theoretical plates and resolution. |
| Solvent Consumption | Higher, leading to higher costs and environmental impact.[3][11] | Minimal, uses gases as the mobile phase.[3][11] |
Table 2: Cross-Validation Results for ChiralPro (Batch #123)
| Parameter | HPLC Method | GC Method | Statistical Comparison |
| Mean %ee (n=6) | 99.52% | 99.55% | t-test p-value: 0.45 (No significant difference) |
| Precision (%RSD) | 0.08% | 0.06% | F-test p-value: 0.38 (No significant difference) |
| LOQ (for minor enantiomer) | 0.05% | 0.02% | N/A |
| Accuracy (at 0.5% level) | 102.4% recovery | 99.8% recovery | N/A |
Conclusion and Recommendations
Both chiral HPLC and chiral GC are robust and reliable techniques for the determination of enantiomeric excess.[3] The cross-validation process, when executed correctly, provides irrefutable evidence of a method's accuracy and precision by corroborating the results with a mechanistically different technique.
-
HPLC stands out for its versatility, especially for non-volatile and complex pharmaceutical molecules, requiring minimal sample preparation.[3][5]
-
GC offers advantages in speed and resolution for analytes that are amenable to gas-phase analysis.[11]
The successful cross-validation of the ChiralPro methods, as shown in the case study, demonstrates that either method can be used with a high degree of confidence for quality control purposes. The choice of which method to implement for routine analysis may then be based on other factors such as sample throughput needs, operational cost, and available instrumentation. This rigorous, scientifically grounded approach ensures that the data generated is trustworthy, authoritative, and meets the highest standards of regulatory scrutiny.
References
-
Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
-
Statistical Methods for Analytical Comparability. (n.d.). ResearchGate. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Journal of Separation Science. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
What Is FDA Method Validation Guidance and Its Importance? (2025). Altabrisa Group. [Link]
-
3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group. [Link]
-
Statistical tools and approaches to validate analytical methods: methodology and practical examples. (2017). EDP Sciences. [Link]
-
Review of Chiral Stationary Phase Development and Chiral Applications. (n.d.). American Laboratory. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]
-
Statistics for Laboratory Method Comparison Studies. (n.d.). ResearchGate. [Link]
-
Enantiomeric Analysis of Pharmaceutical Compounds by Ion/Molecule Reactions. (n.d.). Lebrilla. [Link]
-
HOT article: Rapid determination of enantiomeric excess. (2012). Analytical Methods Blog. [Link]
-
Enantiomeric separation in pharmaceutical analysis: A chromatographic approach. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. (2024). International Journal of Creative Research Thoughts (IJCRT). [Link]
-
Understanding Chiral Chromatography: A Comprehensive Guide. (2024). Chrom Tech, Inc. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. [Link]
-
Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. (n.d.). ResearchGate. [Link]
-
Chiral High Performance Liquid Chromatography: Review. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Trouble with chiral separations. (2020). Chromatography Today. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods. (2024). PubMed. [Link]
-
Chiral Separation Techniques: A Practical Approach. (n.d.). ResearchGate. [Link]
-
Comparative Analysis Statistics. (2024). ExtractAlpha. [Link]
-
From ANOVA to regression: 10 key statistical analysis methods explained. (2024). Dovetail. [Link]
-
HPLC vs GC - A Beginner's Guide. (2021). Chromatography Today. [Link]
-
How Does Chiral Chromatography Work? (2025). YouTube. [Link]
-
Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). PharmTech. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral-Achiral HPLC Separation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. fda.gov [fda.gov]
- 16. starodub.nl [starodub.nl]
- 17. fda.gov [fda.gov]
- 18. altabrisagroup.com [altabrisagroup.com]
- 19. propharmagroup.com [propharmagroup.com]
- 20. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 21. extractalpha.com [extractalpha.com]
- 22. 10 Statistical Analysis Methods for Research [dovetail.com]
- 23. researchgate.net [researchgate.net]
A Comparative Investigation into the Bioactivity of (R)-2-Thienylglycine and (R)-3-Thienylglycine: A Guide for Drug Discovery Professionals
Introduction: The Nuances of Isomeric Bioactivity in Drug Discovery
In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule can profoundly influence its biological activity. Isomers, molecules with identical chemical formulas but different structures, often exhibit divergent pharmacological profiles. This guide delves into a comparative analysis of two such isomers: (R)-2-Thienylglycine and (R)-3-Thienylglycine. While structurally similar, the positional difference of the glycine substitution on the thiophene ring is hypothesized to significantly impact their bioactivity.
(R)-2-Thienylglycine is a known precursor in the synthesis of important semi-synthetic β-lactam antibiotics, such as ampicillin.[1][2] These antibiotics function by inhibiting bacterial cell wall synthesis.[3][4] The core mechanism involves the acylation of penicillin-binding proteins (PBPs), essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[5][6] The side chain of these antibiotics plays a crucial role in their spectrum of activity, potency, and resistance to bacterial β-lactamases.
Conversely, the bioactivity of (R)-3-Thienylglycine is less explored in the context of antibacterial agents. One study has noted its use as an affinity ligand for adsorbing antibodies, suggesting it can participate in specific molecular interactions.[7] This guide presents a theoretical framework and a practical, step-by-step experimental plan to systematically investigate and compare the potential antibacterial bioactivities of these two isomers. We will explore this through the lens of their incorporation as side chains in a penicillin scaffold.
Theoretical Framework: Positional Isomerism and its Impact on PBP Inhibition
The central hypothesis of this investigation is that the position of the amino acid side chain on the thiophene ring will alter the three-dimensional shape and electronic distribution of the resulting penicillin derivative. This, in turn, will affect its binding affinity to the active site of bacterial PBPs.
The interaction between a β-lactam antibiotic and a PBP is a covalent modification of a serine residue in the enzyme's active site.[6] The efficiency of this reaction is governed by how well the antibiotic mimics the natural D-Ala-D-Ala substrate of the PBP.[3] The side chain's structure influences the molecule's overall conformation and its ability to navigate the bacterial cell wall and fit into the PBP active site.
Proposed Experimental Investigation
To empirically test our hypothesis, a series of experiments are proposed. This workflow is designed to be a self-validating system, with each step providing critical data to inform the next.
Workflow Overview
Sources
- 1. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. brieflands.com [brieflands.com]
- 3. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 4. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 5. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
A Comparative Guide to the Synthetic Routes of (R)-2-Thienylglycine for Pharmaceutical Research and Development
(R)-2-Thienylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its incorporation into drug candidates can significantly influence their pharmacological properties, making the efficient and cost-effective production of this intermediate a key consideration in drug development. This guide provides a comprehensive cost-benefit analysis of three prominent synthetic strategies: Asymmetric Strecker Synthesis, Chemoenzymatic Dynamic Kinetic Resolution, and Biocatalytic Asymmetric Synthesis. The comparison is based on experimental data, reagent costs, reaction efficiency, and environmental impact, offering researchers, scientists, and drug development professionals the insights needed to select the optimal route for their specific requirements.
Introduction
The synthesis of enantiomerically pure α-amino acids is a cornerstone of medicinal chemistry. (R)-2-Thienylglycine, with its thiophene moiety, is of particular interest due to its presence in several active pharmaceutical ingredients (APIs). The stereochemistry at the α-carbon is critical for biological activity, necessitating synthetic methods that provide high enantiomeric purity. This guide will delve into the practical aspects of three distinct and powerful approaches to obtaining (R)-2-Thienylglycine, evaluating their respective strengths and weaknesses to inform rational synthesis design.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a multi-faceted decision that balances cost, efficiency, scalability, and environmental impact. The following sections provide a detailed comparison of three leading methodologies for the synthesis of (R)-2-Thienylglycine.
| Parameter | Asymmetric Strecker Synthesis | Chemoenzymatic Dynamic Kinetic Resolution | Biocatalytic Asymmetric Synthesis |
| Starting Materials | 2-Thiophenecarboxaldehyde, (R)-Phenylglycinamide, NaCN, Acetic Acid | Racemic 2-Thienylglycine derivative (e.g., ester) | 2-Thienylglyoxylic acid, Amine donor (e.g., Isopropylamine) |
| Key Reagents/Catalysts | Chiral Auxiliary | Lipase, Racemization catalyst (e.g., a base) | Transaminase (ω-TA), Pyridoxal 5'-phosphate (PLP) |
| Overall Yield | Good to Excellent (70-90%) | Excellent (Theoretically up to 100%) | Good to Excellent (75-95%) |
| Enantiomeric Excess (e.e.) | High (>98%) | Excellent (>99%) | Excellent (>99%) |
| Number of Steps | 2-3 (including hydrolysis and auxiliary removal) | 1-2 (resolution and potential derivatization) | 1 |
| Process Complexity | Moderate (requires handling of cyanide, auxiliary recovery) | Moderate (requires enzyme handling and racemization setup) | Low to Moderate (requires enzyme handling and optimization) |
| Cost of Key Reagents | Moderate (chiral auxiliary can be expensive) | Moderate (lipase and racemization catalyst costs) | Moderate to High (cost of specific transaminase) |
| Scalability | Good | Good | Excellent |
| Environmental Impact | Use of cyanide is a major drawback. | Use of enzymes is green, but racemization catalyst may not be. | Highly green (enzymatic, aqueous conditions). |
Route 1: Asymmetric Strecker Synthesis with a Chiral Auxiliary
The Strecker synthesis is a classic method for producing α-amino acids. In its asymmetric variant, a chiral auxiliary is employed to direct the stereochemical outcome of the cyanide addition to an imine. A particularly effective approach for α-arylglycines utilizes (R)-phenylglycinamide as the chiral auxiliary, often in conjunction with a crystallization-induced asymmetric transformation (CIAT) to achieve high diastereoselectivity.[1][2][3][4]
Causality Behind Experimental Choices
The choice of (R)-phenylglycinamide as the chiral auxiliary is strategic. It is a readily available and relatively inexpensive chiral amine that forms a diastereomeric intermediate with the 2-thienyl moiety. The key to high selectivity lies in the differential solubility of the two diastereomers. One diastereomer selectively crystallizes from the reaction mixture, driving the equilibrium towards its formation. This in-situ enrichment, known as a crystallization-induced asymmetric transformation, allows for the isolation of a single diastereomer in high yield and purity.[1][4] Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the desired (R)-2-Thienylglycine.
Experimental Protocol: Asymmetric Strecker Synthesis
Materials:
-
2-Thiophenecarboxaldehyde
-
(R)-Phenylglycinamide
-
Sodium Cyanide (NaCN)
-
Acetic Acid
-
Methanol
-
Hydrochloric Acid (6 M)
Procedure:
-
To a solution of (R)-phenylglycinamide (1.0 eq) in methanol, add 2-thiophenecarboxaldehyde (1.0 eq) and stir at room temperature for 30 minutes to form the imine.
-
In a separate flask, dissolve sodium cyanide (1.1 eq) in a minimal amount of water and add it to the reaction mixture.
-
Add acetic acid (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature. The desired diastereomeric aminonitrile will start to precipitate. The reaction progress can be monitored by TLC.
-
After completion, filter the solid precipitate and wash with cold methanol to obtain the diastereomerically pure aminonitrile.
-
Hydrolyze the aminonitrile by refluxing in 6 M HCl until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and remove the phenylglycine byproduct by filtration or extraction.
-
Adjust the pH of the aqueous solution to the isoelectric point of (R)-2-Thienylglycine to precipitate the product.
-
Filter, wash with cold water, and dry to obtain (R)-2-Thienylglycine.
Caption: Workflow for Asymmetric Strecker Synthesis.
Route 2: Chemoenzymatic Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of a product. This is achieved by coupling a kinetic resolution, typically an enzymatic reaction, with an in-situ racemization of the slower-reacting enantiomer.[5][6][7] For the synthesis of (R)-2-Thienylglycine, a racemic ester of 2-thienylglycine can be resolved using a lipase, which selectively hydrolyzes the (S)-ester, while the remaining (R)-ester is continuously racemized.
Causality Behind Experimental Choices
The success of this method hinges on the careful selection of both the enzyme and the racemization conditions. Lipases are often chosen for their broad substrate scope and stereoselectivity.[6][8] The racemization of the unreacted ester can be achieved through various chemical methods, such as treatment with a mild base. The key is to find conditions that promote rapid racemization without degrading the substrate or inactivating the enzyme. This concurrent process allows the entire racemic mixture to be funneled towards the desired enantiomer.
Experimental Protocol: Chemoenzymatic Dynamic Kinetic Resolution
Materials:
-
Racemic methyl 2-thienylglycinate
-
Immobilized Lipase (e.g., Novozym 435)
-
Organic solvent (e.g., toluene)
-
Mild base for racemization (e.g., triethylamine)
-
Water
-
Hydrochloric Acid
Procedure:
-
To a solution of racemic methyl 2-thienylglycinate (1.0 eq) in toluene, add the immobilized lipase (e.g., 10% w/w).
-
Add a small amount of water (0.5 eq) to facilitate the hydrolysis.
-
Add a catalytic amount of a mild base (e.g., triethylamine, 0.1 eq) to initiate in-situ racemization of the unreacted ester.
-
Stir the reaction at a controlled temperature (e.g., 40-50 °C) and monitor the conversion and enantiomeric excess of the remaining ester by chiral HPLC.
-
Once the reaction reaches completion (the (S)-ester is fully hydrolyzed and the remaining ester is the desired (R)-enantiomer with high e.e.), filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Wash the organic phase with water to remove the hydrolyzed (S)-acid and the base.
-
Evaporate the solvent to obtain the enantiomerically enriched (R)-methyl 2-thienylglycinate.
-
Hydrolyze the ester with aqueous HCl to yield (R)-2-Thienylglycine hydrochloride, which can be neutralized to obtain the free amino acid.
Caption: Workflow for Chemoenzymatic DKR.
Route 3: Biocatalytic Asymmetric Synthesis using Transaminases
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis. Transaminases (TAs), also known as aminotransferases, are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[9][10][11] For the synthesis of (R)-2-Thienylglycine, an (R)-selective ω-transaminase can be used to directly aminate a prochiral ketoacid, 2-thienylglyoxylic acid, with high enantioselectivity.
Causality Behind Experimental Choices
The choice of a transaminase-based route is driven by the desire for a highly selective, efficient, and environmentally benign process.[9][12] These enzymes operate under mild aqueous conditions, avoiding the need for harsh reagents and organic solvents. The reaction equilibrium can be driven to completion by using a cheap and readily available amine donor, such as isopropylamine, which generates acetone as a volatile byproduct that can be easily removed. The high stereoselectivity of the enzyme ensures the formation of the desired (R)-enantiomer with excellent purity.
Experimental Protocol: Biocatalytic Asymmetric Synthesis
Materials:
-
2-Thienylglyoxylic acid
-
(R)-selective ω-Transaminase
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Isopropylamine (amine donor)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
Procedure:
-
In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5).
-
Add the (R)-selective ω-transaminase to the buffer, along with the PLP cofactor (typically 1 mM).
-
Add the amine donor, isopropylamine, in excess (e.g., 1 M).
-
Dissolve the substrate, 2-thienylglyoxylic acid, in the reaction mixture to the desired concentration (e.g., 50 mM).
-
Stir the reaction at an optimal temperature for the enzyme (e.g., 30 °C). The reaction can be monitored by HPLC for the formation of (R)-2-Thienylglycine.
-
Upon completion, the enzyme can be removed by denaturation (e.g., by heating or pH change) followed by centrifugation, or by using an immobilized enzyme preparation.
-
The product, (R)-2-Thienylglycine, can be isolated from the aqueous solution by adjusting the pH to its isoelectric point, followed by filtration or by ion-exchange chromatography.
Caption: Workflow for Biocatalytic Synthesis.
Cost-Benefit Analysis and Recommendations
Each of the discussed synthetic routes offers a viable path to (R)-2-Thienylglycine, but the optimal choice depends on the specific priorities of the project.
-
Asymmetric Strecker Synthesis: This method is well-established and can provide high yields and enantioselectivity. The main drawback is the use of highly toxic sodium cyanide, which poses significant safety and environmental concerns, particularly at a larger scale. The cost of the chiral auxiliary can also be a factor, although recovery and recycling are often possible. This route is a good option for lab-scale synthesis where the infrastructure for handling cyanide is in place.
-
Chemoenzymatic Dynamic Kinetic Resolution: This approach offers the potential for very high yields and excellent enantiopurity. The use of enzymes makes it a greener alternative to purely chemical resolutions. However, the development of an efficient DKR process requires careful optimization of both the enzymatic resolution and the chemical racemization steps. The cost of the lipase and the racemization catalyst, as well as the need to separate the product from the hydrolyzed byproduct, should be considered. This is an excellent choice for medium to large-scale production where high material throughput is a priority.
-
Biocatalytic Asymmetric Synthesis: This is arguably the most elegant and environmentally friendly of the three routes. It is a one-step process that operates under mild, aqueous conditions and can deliver a product with exceptional enantiopurity. The main challenge lies in identifying or engineering a transaminase with high activity and stability towards the specific substrate. The initial cost of the enzyme may be higher, but this can be offset by its reusability (especially when immobilized) and the simplification of the overall process. For large-scale, sustainable manufacturing, this is the most promising long-term strategy.
Recommendation for Researchers and Drug Development Professionals:
For initial, lab-scale synthesis and proof-of-concept studies, the Asymmetric Strecker Synthesis can be a rapid and effective method, provided appropriate safety precautions are taken. For process development and scale-up, a thorough evaluation of both Chemoenzymatic Dynamic Kinetic Resolution and Biocatalytic Asymmetric Synthesis is highly recommended. The biocatalytic route, in particular, aligns well with the growing emphasis on green and sustainable chemistry in the pharmaceutical industry and is likely to be the most cost-effective and environmentally responsible option for long-term, large-scale production.
References
-
Boesten, W. H. J. et al. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Org. Lett.3 , 1121–1124 (2001). Available from: [Link]
-
Fisher Scientific. Thiophene-2-carboxaldehyde product page. Available from: [Link]
-
NH Health Cost. Liver Enzyme (ALT or SGPT) Level. Available from: [Link]
-
ResearchGate. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary. Available from: [Link]
-
de Miranda, A. S., de Miranda, L. S. M. & de Souza, R. O. M. A. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules25 , 3016 (2020). Available from: [Link]
-
Figshare. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Available from: [Link]
-
Tradeindia. Transaminase at Best Price. Available from: [Link]
-
University of Groningen. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. Available from: [Link]
-
Semantic Scholar. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Available from: [Link]
-
Pharmaffiliates. D-Phenylglycinamide product page. Available from: [Link]
-
Johnson Matthey. Transaminase enzyme. Available from: [Link]
-
Almac. Transaminases. Available from: [Link]
-
Chen, K. et al. Biocatalytic cascade combining an engineered pyranose 2-oxidase and transaminases for the synthesis of amino sugars. Nat. Commun.12 , 1–11 (2021). Available from: [Link]
-
Gomm, A. et al. Merging enzymatic and synthetic chemistry with computational synthesis planning. Nat. Commun.13 , 1–12 (2022). Available from: [Link]
-
Guo, F. & Berglund, P. Transaminase biocatalysis: optimization and application. Green Chem.19 , 333–361 (2017). Available from: [Link]
-
Pandya, S. & Gupte, A. Transaminases for Green Chemistry: Recent Progress and Future Prospects. Curr. Org. Chem.27 , 1138–1152 (2023). Available from: [Link]
-
Liu, C. RECENT ADVANCES OF DYNAMIC KINETIC RESOLUTION. University of Illinois Urbana-Champaign (2003). Available from: [Link]
-
Wu, S. et al. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules26 , 1–25 (2021). Available from: [Link]
-
Kim, M.-J. et al. Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). Catal. Sci. Technol.6 , 6654–6659 (2016). Available from: [Link]
-
Contente, M. L. et al. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Catalysts11 , 1–13 (2021). Available from: [Link]
-
de Miranda, A. S., Miranda, L. S. M. & de Souza, R. O. M. A. Lipases: Valuable catalysts for dynamic kinetic resolutions. Biotechnol. Adv.33 , 372–393 (2015). Available from: [Link]
-
Contente, M. L. et al. Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Molecules23 , 1–10 (2018). Available from: [Link]
-
ResearchGate. Crystallization-Induced Dynamic Kinetic Resolution of Phenylglycine Amide. Available from: [Link]
-
Forró, E. & Fülöp, F. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharm. Hung.74 , 101–110 (2004). Available from: [Link]
-
ResearchGate. Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters using Candida antarctica lipase A. Available from: [Link]
-
ResearchGate. Dynamic Kinetic Resolution-Based Asymmetric Transfer Hydrogenation of Racemic 2-Substituted Quinolines. Available from: [Link]
-
ChemRxiv. Eleven-Step Chemoenzymatic Synthesis of Cotylenol. Available from: [Link]
-
Beilstein Archives. Chemoenzymatic synthesis of the cardenolide rhodexin A and its aglycone sarmentogenin. Available from: [Link]
-
Wünsch, B. et al. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Bioorg. Med. Chem.25 , 3934–3945 (2017). Available from: [Link]
Sources
- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary - Organic Letters - Figshare [figshare.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Lipases: Valuable catalysts for dynamic kinetic resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Transaminases for Green Chemistry: Recent Progress and Future Prospects [mbl.or.kr]
- 11. mdpi.com [mdpi.com]
- 12. Transaminase enzyme | Johnson Matthey | Johnson Matthey [matthey.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-2-Thienylglycine
As a cornerstone in the synthesis of novel therapeutics and other bioactive molecules, (R)-2-Thienylglycine is a compound handled by researchers and drug development professionals with increasing frequency.[1][2] Its role as a crucial building block demands a thorough understanding of its safe handling to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended personal protective equipment (PPE) and handling protocols.
Hazard Identification and Risk Assessment: Why We Use PPE
Before handling any chemical, a comprehensive risk assessment is paramount. For (R)-2-Thienylglycine, which typically presents as a white to off-white powder, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[1] While some derivatives are listed with no known OSHA hazards, GHS classifications for structurally similar compounds, such as 2-Thienylalanine and 2-Amino-2-(thiophen-3-yl)acetic acid, indicate potential hazards.[3] These include:
-
Skin Irritation (H315): May cause redness, itching, or inflammation upon contact.[4][5]
-
Serious Eye Irritation (H319): Can result in pain, watering, and redness of the eyes.[4][5]
-
Respiratory Irritation (H335): Inhalation of dust may lead to coughing, sneezing, and irritation of the respiratory tract.[4][5]
Therefore, the selection of appropriate PPE is not merely a procedural formality but a critical barrier to prevent these adverse health effects.
Core Personal Protective Equipment (PPE) for (R)-2-Thienylglycine
The following table outlines the minimum required PPE for handling (R)-2-Thienylglycine in a standard laboratory setting. The subsequent sections will delve into the rationale and specific protocols for each.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid Powder | Chemical safety goggles or a face shield if there is a significant risk of splashing. | Nitrile or latex gloves. | Standard laboratory coat. | Required when dusts are generated; a NIOSH-approved N95 respirator or equivalent. |
| Preparing Solutions | Chemical safety goggles. | Nitrile or latex gloves. | Standard laboratory coat. | Not typically required if performed in a well-ventilated area or fume hood. |
| Running Reactions and Work-up | Chemical safety goggles. | Nitrile or latex gloves. | Standard laboratory coat. | Not typically required if performed in a closed system or a fume hood. |
| Handling Waste and Decontamination | Chemical safety goggles. | Heavy-duty rubber gloves.[6] | Standard laboratory coat. | Not typically required if handling sealed waste containers. |
Detailed Protocols and Procedural Logic
Direct contact of chemical powders with the eyes can cause severe irritation.[4][5]
-
Protocol: Always wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields do not offer sufficient protection against fine powders. In situations with a higher risk of splashing, such as during the preparation of large-volume solutions, a face shield should be worn in addition to goggles.
-
Causality: The enclosed design of goggles prevents airborne particles from entering the eyes from the sides, top, or bottom.
(R)-2-Thienylglycine and similar compounds can cause skin irritation.[4][5]
-
Protocol: Wear nitrile or latex gloves when handling the solid compound or its solutions. Before use, inspect gloves for any signs of damage. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the appropriate waste container. Always wash your hands thoroughly with soap and water after removing gloves.
-
Causality: Gloves provide a physical barrier, preventing direct contact of the chemical with the skin.
-
Protocol: A standard, clean laboratory coat should be worn at all times in the laboratory. It should be fully buttoned to provide maximum coverage.
-
Causality: The lab coat protects your personal clothing and underlying skin from accidental spills and contamination.
The primary inhalation risk associated with (R)-2-Thienylglycine is the aerosolization of its fine powder.
-
Protocol: When weighing or transferring the solid compound, especially in larger quantities, it is crucial to do so in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure. If these are not available, or if dust generation is unavoidable, a NIOSH-approved N95 respirator is required.
-
Causality: A respirator filters out fine particles from the air you breathe, preventing irritation to the respiratory tract.
Workflow for Safe Handling of (R)-2-Thienylglycine
The following diagram illustrates the logical flow of operations for safely handling (R)-2-Thienylglycine, from preparation to disposal.
Emergency Procedures: Being Prepared
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water.[6] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical advice.[6]
Disposal Plan: Environmental Responsibility
Proper disposal of (R)-2-Thienylglycine and its containers is essential to prevent environmental contamination.
-
Protocol: All waste containing (R)-2-Thienylglycine should be collected in a clearly labeled, sealed container. Disposal should be in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance. Contaminated containers should be handled in the same manner as the substance itself.[7]
-
Causality: Proper waste management prevents the release of potentially harmful chemicals into the environment and ensures regulatory compliance.
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle (R)-2-Thienylglycine with confidence, ensuring both personal safety and the integrity of their valuable work.
References
-
AAPPTec. (n.d.). Safety Data Sheet: Fmoc-D-Gly(2-Thienyl)-OH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Thienylalanine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (R)-2-Thienylglycine. PubChem. Retrieved from [Link]
-
Plastic Process Equipment, Inc. (n.d.). PPE R-912. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). D-2-(2-Thienyl)-glycine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-2-(thiophen-3-yl)acetic acid. PubChem. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. 2-Thienylalanine | C7H9NO2S | CID 91444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 102577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(1-Oxo-2-((2-thienylcarbonyl)thio)propyl)glycine(72324-18-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
